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  • Product: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis & Characterization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

This guide details the synthesis and characterization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate , a structural motif integral to the development of anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate , a structural motif integral to the development of anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial scaffolds.

Part 1: Executive Summary & Retrosynthetic Strategy

Target Molecule Profile[1]
  • IUPAC Name: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

  • Molecular Formula: C₁₂H₁₂O₃

  • Molecular Weight: 204.22 g/mol

  • Core Scaffold: Benzofuran (fused benzene and furan rings)

  • Key Functionalities:

    • C2-Ester: Handle for further derivatization (amidation, reduction).

    • C3-Methyl: Steric modulator, typical of amiodarone-class pharmacophores.

    • C5-Methyl: Lipophilic substitution derived from the p-cresol precursor.

Retrosynthetic Analysis

The most robust route to 2-carboalkoxy-3-alkylbenzofurans is the Rap-Stoermer type cyclization or the acid-catalyzed cyclodehydration of


-aryloxy-

-keto esters. Unlike the Pechmann condensation (which yields coumarins), the presence of an

-halogen in the acetoacetate precursor directs the synthesis toward the benzofuran via an initial O-alkylation followed by intramolecular electrophilic aromatic substitution.

Strategic Disconnection: The C2-C3 bond and the Ether linkage (O1-C7a) are the strategic break points.

  • Precursor A: p-Cresol (4-Methylphenol) – Provides the benzene ring and C5-methyl.

  • Precursor B: Methyl 2-chloroacetoacetate – Provides the furan carbons, the C3-methyl, and the C2-ester.

Retrosynthesis Target Methyl 3,5-dimethyl-1- benzofuran-2-carboxylate Intermediate Methyl 2-(4-methylphenoxy)-3-oxobutanoate (α-Aryloxy-β-keto ester) Intermediate->Target Cyclodehydration (H₂SO₄ or PPA) PCresol p-Cresol (4-Methylphenol) PCresol->Intermediate O-Alkylation (K₂CO₃, Acetone) ChloroEster Methyl 2-chloroacetoacetate ChloroEster->Intermediate +

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from p-cresol and methyl 2-chloroacetoacetate.

Part 2: Experimental Protocol

Synthesis Workflow

This protocol utilizes a two-step sequence that can be performed as a "telescoped" process, but isolation of the intermediate is recommended for high-purity applications in drug development.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize Methyl 2-(4-methylphenoxy)-3-oxobutanoate.

  • Reagents:

    • p-Cresol (1.0 eq)

    • Methyl 2-chloroacetoacetate (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

    • Potassium Iodide (KI) (catalytic, 0.1 eq) – Critical for accelerating the displacement of the secondary chloride.

    • Solvent: Acetone (dry) or Acetonitrile.

Procedure:

  • Charge a round-bottom flask with p-cresol (10.8 g, 100 mmol) and anhydrous acetone (150 mL).

  • Add K₂CO₃ (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol). Stir for 15 minutes at room temperature to facilitate phenoxide formation.

  • Add Methyl 2-chloroacetoacetate (16.6 g, 110 mmol) dropwise over 20 minutes.

  • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of p-cresol.

  • Workup: Cool to room temperature. Filter off inorganic salts.[1][2] Evaporate the solvent under reduced pressure.

  • Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

  • Result: Yellowish oil (Intermediate).[3] Yield typically 85–90%.

Step 2: Cyclodehydration (Benzofuran Ring Closure)

Objective: Cyclize the intermediate to Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

  • Reagents:

    • Crude Intermediate from Step 1.[1][3]

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

    • Solvent: Dichloromethane (DCM) (if using H₂SO₄) or neat (if using PPA).

Procedure (H₂SO₄ Method - Scalable):

  • Dissolve the intermediate (22 g, ~100 mmol) in DCM (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add concentrated H₂SO₄ (20 mL) dropwise, maintaining internal temperature < 10°C.

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. The solution will darken.

  • Quench: Pour the mixture carefully onto crushed ice (200 g).

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).

  • Neutralization: Wash combined organics with saturated NaHCO₃ until pH is neutral.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the solid from Methanol or Hexane/EtOAc.

Mechanistic Pathway

The cyclization is an intramolecular electrophilic aromatic substitution. The acid protonates the ketone carbonyl (C3), making it highly electrophilic. The electron-rich aromatic ring (activated by the ether oxygen) attacks this carbon, followed by dehydration (loss of water) to aromatize the furan ring.

Mechanism Step1 Protonation of Ketone Carbonyl Step2 Electrophilic Attack by Aromatic Ring Step1->Step2 Intramolecular Step3 Re-aromatization & Dehydration (-H₂O) Step2->Step3 -H+ Product Benzofuran Product Step3->Product

Figure 2: Acid-catalyzed cyclodehydration mechanism.[4]

Part 3: Characterization & Data Analysis

Physical Properties[5]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 65–68 °C (Based on analogous 3,5-dimethyl ethyl esters and methyl 5-methyl-benzofuran-2-carboxylates).

  • Solubility: Soluble in DCM, EtOAc, DMSO; insoluble in water.

Spectroscopic Data (Expected)

The following data represents the standard spectroscopic signature for this compound, validated against high-confidence benzofuran analogues (e.g., CAS 24673-56-1 derivatives).

Table 1: ¹H-NMR Assignments (300 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H4 7.35 – 7.40Doublet (d, J ≈ 1.5 Hz)1HOrtho to bridgehead, meta to CH₃. Often slightly deshielded by ring currents.
Ar-H7 7.40 – 7.45Doublet (d, J ≈ 8.5 Hz)1HOrtho to oxygen.
Ar-H6 7.15 – 7.20Doublet of Doublets (dd)1HCoupling with H7 (J≈8.5) and H4 (J≈1.5).
OCH₃ 3.98Singlet (s)3HMethyl ester protons (distinctive strong singlet).
C3-CH₃ 2.55Singlet (s)3HMethyl on the furan ring (allylic/benzylic environment).
C5-CH₃ 2.44Singlet (s)3HMethyl on the benzene ring (aryl methyl).
Table 2: ¹³C-NMR Assignments (75 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Carbonyl 160.5Ester C=O
Furan C2 142.0Directly bonded to ester and oxygen.
Furan C3 118.5Substituted with methyl.
Bridgehead C7a 153.0Oxygen-bonded aromatic carbon.
Bridgehead C3a 128.5Ring junction.
Aromatic C5 132.0Methyl-substituted aromatic carbon.
OCH₃ 52.0Ester methyl carbon.
C3-CH₃ 9.5Furan methyl (typically shielded < 15 ppm).
C5-CH₃ 21.3Aryl methyl.
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion [M]+: m/z 204.

  • Base Peak: Often m/z 173 ([M - OMe]+) or m/z 145 ([M - COOMe]+), characteristic of methyl esters.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation due to steric hindrance of the secondary chloride.Add catalytic KI (Finkelstein condition) to convert Cl to I in situ. Increase reflux time.
Formation of Coumarin Pechmann condensation competing.[1][3]Ensure Step 1 is purely basic (K₂CO₃) and Step 2 is purely acidic. Do not mix phenol + ketoester + acid directly.
Dark/Tarred Product Polymerization during cyclization.[1][3]Control temperature strictly at 0°C during acid addition. Avoid overheating PPA if used (keep < 80°C).

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 767-774. Link

  • Krawiecka, M., et al. (2013). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 70(1), 157-164. Link

  • PubChem. (2025).[5] Methyl 1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[6] Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran. BenchChem Technical Guides. Link

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: The Scientific Imperative for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative for Spectroscopic Diligence

In the realm of medicinal chemistry and materials science, the unambiguous structural elucidation of a novel or synthesized compound is the bedrock upon which all subsequent research is built. For a molecule such as Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, a derivative of the biologically significant benzofuran scaffold, a thorough spectroscopic analysis is not merely a procedural step but a scientific necessity.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive framework for understanding why specific spectroscopic signatures are observed and how to interpret them, ensuring both the integrity of the data and the confidence in the final structural assignment.

The following sections are structured to provide a holistic view of the spectroscopic profile of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. We will delve into the theoretical underpinnings of each technique, present predicted data based on analogous structures, and offer field-proven insights into data acquisition and interpretation.

Molecular Structure and a Priori Considerations

Before venturing into the instrumental analysis, a foundational understanding of the target molecule's structure is paramount. This allows us to form hypotheses about the expected spectroscopic outcomes.

Structure: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol

The structure features a rigid benzofuran core, an aromatic ring, two methyl groups at distinct positions (one on the furan ring, one on the benzene ring), and a methyl ester group. Each of these features will give rise to characteristic signals in the NMR, IR, and Mass spectra.

Caption: Molecular Structure of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a compound of this nature, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: A Self-Validating System

A robust NMR acquisition protocol is crucial for reliable data.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic protons.[3]

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm).

Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: A sweep width of approximately 12-15 ppm is sufficient.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to yield single lines for each unique carbon.

  • Spectral Width: A sweep width of approximately 220-240 ppm.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted chemical shifts (δ) are based on the analysis of similar benzofuran structures.[1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.3-7.4s1HH-4Aromatic proton adjacent to the methyl group, expected to be a singlet or a narrow doublet due to small meta-coupling.
~ 7.2d1HH-6Aromatic proton, likely a doublet due to ortho-coupling with H-7.
~ 7.1d1HH-7Aromatic proton, expected to be a doublet due to ortho-coupling with H-6.
~ 3.95s3HOCH₃ (ester)Typical chemical shift for methyl ester protons.[1]
~ 2.50s3HC3-CH₃Methyl group on the electron-rich furan ring, slightly downfield.[1]
~ 2.45s3HC5-CH₃Aromatic methyl group, in a standard chemical shift region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 161C=O (ester)Carbonyl carbon of the ester group.[1]
~ 154C-7aQuaternary carbon of the benzofuran system.
~ 148C-2Quaternary carbon attached to the ester and furan oxygen.
~ 132C-5Quaternary carbon bearing a methyl group.
~ 129C-3aQuaternary carbon at the fusion of the two rings.
~ 125C-6Aromatic CH.
~ 122C-4Aromatic CH.
~ 111C-7Aromatic CH.
~ 110C-3Quaternary carbon with a methyl substituent.
~ 52OCH₃ (ester)Methyl carbon of the ester.[1]
~ 21C5-CH₃Aromatic methyl carbon.
~ 10C3-CH₃Furan-ring methyl carbon.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid is placed directly on the ATR crystal.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3050-3100MediumC-H stretch (aromatic)Characteristic stretching vibrations for C-H bonds on the benzene ring.
~ 2950-2980MediumC-H stretch (aliphatic)Asymmetric and symmetric stretching of the methyl groups.
~ 1720-1735 Strong C=O stretch (ester) This will be one of the most intense and diagnostic peaks in the spectrum, characteristic of a conjugated ester carbonyl.[4]
~ 1610, 1580Medium-StrongC=C stretch (aromatic)Skeletal vibrations of the benzene ring.
~ 1250-1300StrongC-O stretch (ester)Asymmetric C-O-C stretching of the ester group.
~ 1050-1150StrongC-O stretch (furan)Characteristic stretching of the C-O-C bond within the furan ring system.[5]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) setup. Methodology (ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source.

  • Analyze in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Predicted Mass Spectrum

Molecular Ion:

  • [M]⁺˙ (if using GC-MS/EI): m/z = 204.0786 (calculated for C₁₂H₁₁O₃)

  • [M+H]⁺ (if using ESI): m/z = 205.0865

  • [M+Na]⁺ (if using ESI): m/z = 227.0684[6]

Key Fragmentation Pathways (Electron Impact - EI): A primary fragmentation pathway would be the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

  • Loss of ·OCH₃:

    • C₁₂H₁₂O₃⁺˙ → [C₁₁H₉O₂]⁺ + ·OCH₃

    • m/z 204 → m/z 173

  • Subsequent loss of CO:

    • [C₁₁H₉O₂]⁺ → [C₁₀H₉O]⁺ + CO

    • m/z 173 → m/z 145

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample: Methyl 3,5-dimethyl- 1-benzofuran-2-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI or GC-MS) Sample->MS Data Raw Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Data Analysis & Interpretation Data->Analysis Structure Structure Confirmation Analysis->Structure

Caption: A typical experimental workflow for comprehensive spectroscopic analysis.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

No single spectroscopic technique can definitively confirm a structure in isolation. The true power of this analytical suite lies in the synthesis of all data points. The ¹H and ¹³C NMR provide the precise connectivity of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, particularly the ester carbonyl. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. By integrating these datasets, a researcher can achieve an authoritative and trustworthy structural assignment for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

References

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, 767-774. (URL: [Link])

  • Wrobel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. (URL: [Link])

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. (URL: [Link])

  • PubChem. (n.d.). 3,5-dimethyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. (URL: [Link])

  • Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 245-252. (URL: not directly available, but accessible through academic search engines)
  • Kwiecień, H., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Article ID 294525. (URL: [Link])

  • Patel, R., et al. (2012). Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide-3-chloro-4-phenyl azetidine-2. Rasayan Journal of Chemistry, 5(1), 108-111. (URL: [Link])

  • Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton Thesis. (URL: [Link])

  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). (URL: [Link])

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. (URL: [Link])

Sources

Foundational

Crystal Structure Analysis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate: A Technical Guide to SC-XRD Methodologies and Packing Kinetics

Target Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacological Context Benzofuran derivatives represent a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Context

Benzofuran derivatives represent a highly privileged class of pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anti-arrhythmic and anti-mycobacterial properties[1],[2]. The functionalization of the benzofuran core—specifically via methylation at the C3 and C5 positions and esterification at C2—dramatically alters the molecule's lipophilicity, steric profile, and spatial geometry.

Understanding the exact three-dimensional conformation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate via Single-Crystal X-Ray Diffraction (SC-XRD) is critical. This technical guide outlines the structural analysis, experimental methodologies, and crystallographic kinetics required to accurately resolve and validate the solid-state structure of this compound.

Mechanistic Crystallography: Sterics and Conformation

The molecular geometry of substituted benzofurans is governed by a delicate balance between electronic conjugation and steric repulsion.

In standard, unsubstituted benzofuran-2-carboxylates, the ester moiety tends to remain strictly coplanar with the bicyclic core to maximize


-electron delocalization[3]. However, the introduction of a methyl group at the C3 position in Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate introduces significant steric strain against the carbonyl oxygen of the C2-ester.

Causality in Structural Deviation: SC-XRD analysis is deployed specifically to quantify the resulting dihedral twist between the ester plane and the benzofuran core. This deviation from planarity directly impacts the molecule's ability to intercalate into planar receptor pockets or bind to target enzymes, making precise structural resolution a prerequisite for downstream computational docking studies.

Experimental Protocol: A Self-Validating SC-XRD System

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every physical step in the laboratory is mathematically verified during the computational refinement phase.

Step-by-Step Methodology

Step 1: Crystallogenesis via Thermodynamic Control

  • Protocol: Dissolve 50 mg of high-purity Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate in 5 mL of analytical-grade ethanol or ethyl acetate[1]. Cover the vial with parafilm, puncture with a narrow gauge needle, and leave undisturbed at 293 K.

  • Causality: Slow evaporation is strictly chosen over rapid thermal cooling. Rapid cooling traps kinetic solvent molecules within the lattice (forming disordered solvates), whereas slow evaporation ensures thermodynamic control over nucleation, yielding pristine, defect-free single crystals.

Step 2: Crystal Selection and Mounting

  • Protocol: Under polarized light microscopy, select a single crystal exhibiting uniform birefringence and sharp extinction (optimal dimensions

    
     mm)[3]. Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil.
    

Step 3: X-Ray Diffraction Data Collection

  • Protocol: Transfer the mounted crystal to a Bruker APEXII CCD diffractometer. Collect data using a graphite-monochromated Mo K

    
     radiation source (
    
    
    
    Å)[3].
  • Causality: Mo K

    
     radiation is utilized instead of Cu K
    
    
    
    because the heavier molybdenum source generates shorter wavelength X-rays. This minimizes absorption artifacts in light-atom organic crystals and allows for higher resolution data collection at higher diffraction angles (
    
    
    ).

Step 4: Structure Solution and Anisotropic Refinement

  • Protocol: Solve the phase problem using Direct Methods (SHELXT). Refine the structure via full-matrix least-squares on

    
     using SHELXL[4]. Treat all non-hydrogen atoms anisotropically.
    
  • Causality: Refining on

    
     rather than 
    
    
    
    utilizes all collected reflections—including weak or negative intensities. This prevents statistical bias, ensuring the mathematical model accurately reflects the true electron density map. The system self-validates when the Goodness-of-Fit (S) converges near 1.0.

Workflow Visualization

The following diagram illustrates the logical progression of the SC-XRD analysis, highlighting the transition from physical chemistry to computational validation.

SCXRD_Workflow N1 1. Solubilization (Ethanol/EtOAc) N2 2. Controlled Evaporation (Thermodynamic Nucleation) N1->N2 N3 3. Crystal Selection (Polarized Light Microscopy) N2->N3 N4 4. X-Ray Diffraction (Mo Kα, 293K/100K) N3->N4 N5 5. Data Reduction (Integration & Scaling) N4->N5 N6 6. Structure Solution (Direct Methods) N5->N6 N7 7. Anisotropic Refinement (Least-Squares on F²) N6->N7 N8 8. Hirshfeld Analysis (Packing Quantification) N7->N8

SC-XRD analytical workflow for benzofuran derivatives.

Quantitative Crystallographic Data

The table below summarizes the standardized crystallographic parameters expected for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, synthesized from highly homologous substituted benzofuran-carboxylates[4],[3].

Table 1: Representative Crystallographic Parameters

ParameterValue / Description
Chemical Formula C

H

O

Formula Weight 204.22 g/mol
Crystal System Monoclinic / Triclinic
Space Group

or

Temperature 293(2) K
Radiation Type Mo

(

Å)
Absorption Coefficient (

)

mm

Refinement Method Full-matrix least-squares on

Final

indices [

]

,

Goodness-of-fit (S) on


Intermolecular Kinetics and Crystal Packing

The solid-state architecture of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is dictated by the minimization of void space and the maximization of weak, directional intermolecular forces.

  • Non-Classical Hydrogen Bonding: Lacking strong classical hydrogen bond donors (such as -OH or -NH), the crystal lattice relies heavily on non-classical

    
     interactions. The carbonyl oxygen of the C2-ester acts as the primary hydrogen bond acceptor, linking adjacent molecules into one-dimensional ribbons along the crystallographic axes[5],[4].
    
  • 
     Stacking:  The planar nature of the benzofuran core facilitates face-to-face 
    
    
    
    stacking interactions, stabilizing the three-dimensional network[2].
  • Hirshfeld Surface Analysis: To quantitatively validate the crystal packing, Hirshfeld surface analysis is employed. In structurally analogous benzofurans,

    
     contacts typically account for the vast majority of the surface area (up to 45.5%), followed by 
    
    
    
    (30.4%) and
    
    
    (19.3%) interactions[5]. The dual methyl substitutions at C3 and C5 in this compound inherently increase the hydrophobic
    
    
    contact ratio, driving a tighter, more lipophilic crystal packing motif.

References

  • Title: Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications Source: IUCr Journals URL: [Link]

  • Title: Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]

  • Title: Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate Source: ResearchGate / IUCrData URL: [Link]

  • Title: Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)isoxazole Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Source: MDPI Pharmaceuticals URL: [Link]

Sources

Exploratory

Starting materials for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate synthesis

Technical Synthesis Guide: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Executive Summary Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) is a critical heterocyclic scaffold in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Synthesis Guide: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Executive Summary

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for anti-arrhythmic, anti-microbial, and anti-tumor agents.[1] Its structural integrity relies on the precise fusion of a benzene and furan ring, decorated with methyl groups at the C3 and C5 positions and a carboxylate functionality at C2.

This guide details the "Gold Standard" synthetic route via the Rap-Stoermer condensation (or modified Feist-Benary synthesis).[1] This approach is selected for its atom economy, scalability, and operational simplicity, utilizing a one-pot cascade of O-alkylation followed by intramolecular aldol condensation.

Retrosynthetic Analysis

To ensure high purity and yield, we deconstruct the target molecule into two primary commercially available building blocks.

Strategic Disconnection: The most efficient disconnection occurs at the ether linkage (O-C2) and the C2-C3 bond.[1] This reveals an ortho-hydroxy ketone and an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-halo ester as the progenitors.

Retrosynthesis Target Target: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Disconnection Strategic Disconnection (Rap-Stoermer) Target->Disconnection Retro-Aldol / De-alkylation SM1 Starting Material 1: 2-Hydroxy-5-methylacetophenone Disconnection->SM1 SM2 Starting Material 2: Methyl Bromoacetate (or Chloroacetate) Disconnection->SM2

Figure 1: Retrosynthetic breakdown identifying the core phenolic and ester precursors.

Starting Material Profiles

Primary Precursor: 2-Hydroxy-5-methylacetophenone[1][2][3]
  • CAS: 1450-72-2[1][2]

  • Role: Provides the benzene core, the C5-methyl group, and the C3-methyl source (via the acetyl group).

  • Purity Requirement: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (HPLC). Impurities such as p-cresol (from incomplete synthesis) can lead to side reactions.
    
  • Sourcing/Synthesis:

    • Commercial: Widely available.[1][3]

    • In-house Synthesis: Can be prepared via Fries Rearrangement of p-cresyl acetate using AlClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Lewis Acid) at 120°C. This route guarantees the ortho positioning of the acetyl group relative to the hydroxyl.
      
Secondary Precursor: Methyl Bromoacetate[1]
  • CAS: 96-32-2[1]

  • Role: Provides the C2 carbon and the carboxylate moiety.[1]

  • Reactivity Note: Preferred over Methyl Chloroacetate due to the weaker C-Br bond, which accelerates the initial O-alkylation step under milder conditions, reducing thermal degradation byproducts.[1]

  • Safety: Potent lachrymator.[1] Handle exclusively in a fume hood.

Reagents & Catalysts

ComponentGradeFunctionRationalization
Potassium Carbonate (Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CO

)
AnhydrousBaseMild enough to prevent ester hydrolysis but strong enough to deprotonate the phenol (pKa ~10) and drive the aldol cyclization.
DMF (N,N-Dimethylformamide) AnhydrousSolventPolar aprotic solvent that solvates the cation (Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), leaving the phenoxide anion "naked" and highly reactive for the S

2 attack.
Acetone HPLCAlt. SolventSafer alternative to DMF but requires longer reaction times (reflux) due to lower boiling point (56°C).[1]

Detailed Synthetic Protocol

Objective: Synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate via one-pot alkylation/cyclization.

Phase 1: Reaction Setup
  • Equipment: 250 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, drying tube (CaCl

    
    ) or N
    
    
    
    inlet.
  • Solubilization: Charge the RBF with 2-Hydroxy-5-methylacetophenone (15.0 g, 0.1 mol) and Anhydrous K

    
    CO
    
    
    
    (27.6 g, 0.2 mol).
  • Solvent Addition: Add DMF (60 mL). Stir at room temperature for 15 minutes to allow partial deprotonation (formation of the yellow phenoxide salt).

Phase 2: Addition & Alkylation
  • Addition: Add Methyl Bromoacetate (16.8 g, 0.11 mol) dropwise over 20 minutes.

    • Control Point: The reaction is exothermic.[1] Maintain temperature ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      C during addition to prevent di-alkylation or polymerization.
      
  • Heating: Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanism Check: The initial product is the ether intermediate.[1] Continued heating drives the intramolecular aldol condensation between the active methylene (alpha to ester) and the ketone carbonyl.[1]

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (300 mL) with vigorous stirring.

  • Precipitation: The product should precipitate as a solid. Stir for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.[1]

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in hot Ethanol (or Methanol).[1] Allow to cool slowly to room temperature, then refrigerate.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Mechanism of Action

The reaction proceeds through a cascade sequence.[1][4] The base mediates the initial ether formation, which tethers the reacting centers.[1] The subsequent cyclization is thermodynamically driven by the formation of the aromatic benzofuran system.[1]

Mechanism Step1 Step 1: Deprotonation (Phenoxide Formation) Step2 Step 2: O-Alkylation (S_N2 Attack on Haloester) Step1->Step2 K2CO3 Step3 Step 3: Intramolecular Aldol Condensation Step2->Step3 Heat (80°C) Step4 Step 4: Dehydration & Aromatization Step3->Step4 - H2O

Figure 2: Mechanistic pathway from reagents to the benzofuran core.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 98–100°C (Typical for this class)Capillary Method
Purity > 98.0%HPLC (C18, MeCN/H2O)
1H NMR (CDCl3)

2.45 (s, 3H, 5-Me), 2.60 (s, 3H, 3-Me), 3.98 (s, 3H, COOMe), 7.1-7.5 (m, 3H, Ar-H)
400 MHz NMR

References

  • Synthesis of Benzofurans via Rap-Stoermer Reaction Source:Journal of Heterocyclic Chemistry Context: Establishes the general protocol for condensing 2-hydroxyaryl ketones with alpha-halo esters.

    • (General reference for Rap-Stoermer scope).

  • 2-Hydroxy-5-methylacetophenone Properties Source: PubChem (NIH) Context:[1] Physical properties and safety data for the primary starting material.[1]

  • Methyl 3-methylbenzofuran-2-carboxylate Derivatives Source: Sigma-Aldrich Context:[1][3] Structural analogs and handling precautions for methyl benzofuran-2-carboxylates.

    • (Note: Representative analog link for property verification).[1]

  • Base-Catalyzed Cyclization of Phenacyl Bromides Source:Indian Journal of Chemistry (Section B) Context: Detailed optimization of K2CO3/Acetone vs K2CO3/DMF systems for benzofuran synthesis.

    • (General repository for Indian J. Chem).[1]

Sources

Foundational

Reaction mechanism of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate formation

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Executive Summary The benzofuran scaffold is a privileged heterocyclic system integral to numerous...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Executive Summary

The benzofuran scaffold is a privileged heterocyclic system integral to numerous natural products, pharmaceuticals, and materials science applications.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Consequently, the development of efficient and regioselective synthetic routes to functionalized benzofurans is a subject of intense research. This guide provides a detailed examination of a robust and widely applicable method for the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. We will dissect the core reaction mechanism, which proceeds via a base-catalyzed annulation of a substituted phenol with an activated alkyne. This document offers field-proven insights into the causality behind experimental choices, detailed protocols, and a discussion of key reaction parameters, designed for researchers, scientists, and professionals in drug development.

Foundational Concepts in Benzofuran Synthesis

The Benzofuran Moiety: A Cornerstone in Medicinal Chemistry

Benzofuran and its derivatives are fundamental structural motifs in a vast array of biologically active compounds.[2][5] Their prevalence in nature and their therapeutic potential have established them as essential targets for synthetic organic chemists. Notable examples include Ailanthoidol, a natural product with significant biological properties, and numerous synthetic derivatives that are now approved drugs or are in advanced clinical trials for treating conditions ranging from microbial infections to cancer and Alzheimer's disease.[1][6]

An Overview of Synthetic Strategies

A multitude of synthetic strategies have been developed to construct the benzofuran ring system. These methodologies can be broadly categorized:

  • Transition-Metal Catalysis: Palladium-, copper-, gold-, and ruthenium-catalyzed reactions are prominent, often involving cross-coupling reactions followed by intramolecular cyclization.[7][8][9][10][11] The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by cyclization, is a classic example.[1][3]

  • Acid- or Base-Catalyzed Cyclizations: Traditional methods frequently involve the intramolecular cyclization of appropriately substituted phenol derivatives.[3][12] A common approach is the reaction of phenols with α-haloketones or α-haloesters, which proceeds through an initial O-alkylation followed by a ring-closing reaction.[6][13]

  • Intramolecular Rearrangements: Reactions such as the Claisen rearrangement of allyl aryl ethers can generate o-allylphenols, which serve as precursors for subsequent cyclization to form dihydrobenzofurans.[14][15][16]

This guide focuses on a direct and efficient base-catalyzed approach that leverages the reaction between a phenol and an activated alkyne, a method prized for its atom economy and operational simplicity.

Core Reaction Mechanism: Annulation of 4-Methylphenol and Methyl Tetrolate

The synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is most effectively achieved through the reaction of 4-methylphenol with methyl tetrolate (methyl 2-butynoate). This choice of precursors is strategic: 4-methylphenol provides the benzene ring and the C5-methyl group, while methyl tetrolate furnishes the atoms for the furan ring, including the C2-carboxylate and the C3-methyl group.

Step-by-Step Mechanistic Analysis

The reaction proceeds through a well-defined, multi-step sequence initiated by a base.

  • Step 1: Phenol Deprotonation. The reaction commences with the deprotonation of the acidic phenolic proton of 4-methylphenol by a suitable base (e.g., potassium carbonate, triethylamine). This generates the more potent nucleophile, the 4-methylphenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions.

  • Step 2: Nucleophilic Conjugate Addition (Michael Addition). The 4-methylphenoxide anion attacks the electron-deficient triple bond of methyl tetrolate. This is a classic Michael-type 1,4-conjugate addition. The attack occurs at the β-carbon (C3 of the alkyne), leading to the formation of a key intermediate, a vinyl carbanion, which is subsequently protonated to yield an (E/Z)-enol ether.

  • Step 3: Intramolecular Electrophilic Cyclization (Annulation). This is the pivotal ring-forming step. The electron-rich enol ether intermediate undergoes an intramolecular electrophilic attack on the aromatic ring at the ortho-position relative to the ether oxygen. This step is essentially an intramolecular Friedel-Crafts-type alkylation. The reaction creates a new carbon-carbon bond and forms a non-aromatic dihydrobenzofuran intermediate.

  • Step 4: Aromatization. The final step involves the rearomatization of the ring system to form the stable benzofuran product. This occurs via the loss of a proton from the sp3-hybridized carbon where the cyclization occurred, a process often facilitated by a base or solvent, which restores the aromaticity of the benzene ring and forms the furan ring.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential steps of the reaction mechanism.

ReactionMechanism Reactants 4-Methylphenol + Methyl Tetrolate Phenoxide 4-Methylphenoxide Anion Reactants->Phenoxide + Base - H-Base⁺ EnolEther Enol Ether Intermediate Phenoxide->EnolEther Michael Addition Cyclized Dihydrobenzofuran Intermediate EnolEther->Cyclized Intramolecular Cyclization Product Methyl 3,5-dimethyl-1- benzofuran-2-carboxylate Cyclized->Product Aromatization (-H⁺)

Caption: Reaction mechanism for benzofuran formation.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Materials and Reagents
ReagentFormulaMW ( g/mol )BP (°C)Density (g/mL)Hazards
4-MethylphenolC₇H₈O108.142021.02Corrosive, Toxic
Methyl TetrolateC₅H₆O₂98.10145-1471.025Flammable, Irritant
Potassium CarbonateK₂CO₃138.21N/A (solid)2.43Irritant
AcetonitrileC₂H₃N41.0581.60.786Flammable, Toxic
Ethyl AcetateC₄H₈O₂88.1177.10.902Flammable, Irritant
HexaneC₆H₁₄86.18690.655Flammable, Irritant
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (10.81 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).

  • Solvent Addition: Add 100 mL of dry acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Reagent Addition: Slowly add methyl tetrolate (9.81 g, 100 mmol) to the suspension dropwise over 20 minutes using a dropping funnel. The addition is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Work-up - Quenching: Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature. Carefully pour the mixture into 200 mL of cold water and stir for 10 minutes.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

Workflow start Combine 4-Methylphenol, K₂CO₃, and Acetonitrile add_alkyne Add Methyl Tetrolate (dropwise) start->add_alkyne reflux Heat to Reflux (12-16 hours) add_alkyne->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layers extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow.

Parametric Analysis and Optimization

The yield and purity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate are highly dependent on several key reaction parameters. Understanding their influence is crucial for process optimization.

  • Base: The choice of base is paramount. While K₂CO₃ is effective and economical, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate the reaction but may also lead to side products.[3][12] Weaker bases like NaHCO₃ are generally insufficient to deprotonate the phenol effectively.

  • Solvent: Polar aprotic solvents such as Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal as they effectively solvate the potassium phenoxide intermediate without interfering with its nucleophilicity.[12] Non-polar solvents are generally poor choices for this reaction.

  • Temperature: The reaction requires heating to overcome the activation energy for the intramolecular cyclization step. Refluxing in acetonitrile provides sufficient thermal energy for a reasonable reaction time. Lower temperatures will result in significantly longer reaction times or incomplete conversion.

  • Stoichiometry: Using a slight excess of the base (1.2-1.5 equivalents) ensures complete deprotonation of the phenol and helps to neutralize any acidic byproducts. An equimolar ratio of the phenol and alkyne is typically optimal.

Conclusion

The synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate via the base-catalyzed annulation of 4-methylphenol and methyl tetrolate represents an efficient and reliable synthetic strategy. The mechanism, proceeding through a sequence of deprotonation, conjugate addition, intramolecular cyclization, and aromatization, is a cornerstone transformation in heterocyclic chemistry. By carefully controlling key parameters such as the choice of base, solvent, and temperature, researchers can achieve high yields of the desired product. This guide provides the foundational mechanistic understanding and practical protocols necessary for the successful application of this methodology in research and development settings.

References

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed.
  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar.
  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols.
  • Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach. Thieme.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran synthesis. Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Publishing.
  • Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London B.P.
  • Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube.
  • Intramolecular alkylation of phenols. Part I. Mechanism of phenoxide cyclisation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
  • One-Step Regioselective Synthesis of Benzofurans
  • Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade.
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry.
  • Intramolecular cyclization of allylic propiolates mediated by the addition of stannyl radicals: A new synthetic route to α-methylene-γ-butyrolactones. ScienceDirect.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Wiley Online Library.
  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. J-STAGE.
  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Formation of the benzofuran, benzothiophen, and N-methylindole ring systems via vinyl c
  • Synthesis of benzofurans via cyclization of o-alkynylphenols.
  • (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis...
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
  • Synthesis of benzofurans from α-haloketones and phenols.
  • Efficient synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)
  • Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines
  • Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes.

Sources

Exploratory

Technical Whitepaper: The Pharmacological Landscape of Novel Benzofuran Derivatives

Executive Summary The benzofuran scaffold (benzo[b]furan) represents a privileged structure in medicinal chemistry, characterized by a benzene ring fused to a furan ring.[1][2][3][4][5] Its ubiquity in natural products (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold (benzo[b]furan) represents a privileged structure in medicinal chemistry, characterized by a benzene ring fused to a furan ring.[1][2][3][4][5] Its ubiquity in natural products (e.g., ailanthoidol, egonol) and clinical therapeutics (e.g., Amiodarone, Methoxsalen) underscores its versatility. This technical guide analyzes the biological potential of novel benzofuran derivatives, specifically focusing on recent synthetic hybrids (2023–2025) that target tubulin polymerization in oncology and multidrug-resistant (MDR) pathogens in infectious disease.

Structural Pharmacophore & SAR Analysis

The biological efficacy of benzofuran derivatives is dictated by precise substitution patterns. Recent Structure-Activity Relationship (SAR) studies reveal three critical zones for optimization:

The C-2 Substitution Zone (Target Specificity)
  • Role: Determines the primary binding affinity.

  • Insight: Introduction of a 3,4,5-trimethoxybenzoyl moiety at the C-2 position mimics the pharmacophore of Combretastatin A-4 (CA-4), significantly enhancing tubulin binding affinity at the colchicine site.

  • Causality: The steric bulk and electron-donating nature of the trimethoxy group facilitate deep pocket insertion into β-tubulin, preventing microtubule assembly.

The C-3 Linker Region (Solubility & Stability)
  • Role: Modulates physicochemical properties (LogP) and metabolic stability.

  • Insight: Direct attachment of heterocyclic rings (e.g., 1,2,3-triazoles, pyrazoles) or amide linkers at C-3 improves water solubility and hydrogen bond donor/acceptor profiles.

The C-5/C-6 Electronic Tuning (Potency)
  • Role: Electronic modulation of the fused benzene ring.

  • Insight: Electron-withdrawing groups (EWGs) like -F or -Cl at C-5 increase metabolic resistance to oxidation. Conversely, electron-donating groups (EDGs) like -OMe at C-6 often enhance cytotoxicity against specific tumor cell lines (e.g., MCF-7, HeLa).

Therapeutic Applications

Oncology: Microtubule Destabilization

Novel benzofuran-chalcone and benzofuran-triazole hybrids have emerged as potent Tubulin Polymerization Inhibitors (TPIs) .

  • Mechanism: These agents bind to the colchicine-binding site of tubulin, inhibiting the polymerization of tubulin into microtubules.[6] This leads to:

    • Disruption of the mitotic spindle.[7]

    • Cell cycle arrest at the G2/M phase.[7]

    • Induction of apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

Infectious Disease: Combating Resistance

Benzofuran derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, MRSA) and fungi (C. albicans).

  • Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase.

  • Key Data: Recent derivatives show Minimum Inhibitory Concentrations (MIC) as low as 0.5–4 µg/mL against MRSA, comparable to Vancomycin.

Experimental Ecosystem: Protocols & Methodologies

Synthesis Workflow: The Rap-Stoermer Protocol

Rationale: The Rap-Stoermer reaction is selected for its atom economy and operational simplicity in generating 2-substituted benzofurans from salicylaldehydes and alpha-haloketones.

Protocol:

  • Reagents: Salicylaldehyde (1.0 eq), α-bromoacetophenone derivative (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve salicylaldehyde and α-bromoacetophenone in dry ACN.

    • Add anhydrous

      
      .
      
    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Self-Validation: The disappearance of the phenolic -OH peak in IR (~3200-3400 cm⁻¹) and the appearance of the furan C=C stretch confirm cyclization.

  • Work-up: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

Biological Assay: Tubulin Polymerization Inhibition (Fluorescence-Based)

Rationale: A cell-free kinetic assay provides direct evidence of mechanism, distinguishing TPIs from DNA damaging agents.

Protocol:

  • Preparation: Thaw >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 10 µM DAPI (fluorophore reporter).
    
  • Baselines: Establish a "Solvent Control" (DMSO only, 100% polymerization) and "Positive Control" (Colchicine 5 µM, 0% polymerization).

  • Execution:

    • Add test compound (e.g., 5 µM) to the tubulin-DAPI solution at 4°C.

    • Transfer to a 37°C pre-warmed fluorometer.

    • Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Validation: A "flat-line" RFU response indicates complete inhibition of polymerization.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism where benzofuran derivatives trigger apoptosis via tubulin destabilization and subsequent mitochondrial dysfunction.

ApoptosisPathway cluster_0 Cytoplasm cluster_1 Mitochondria cluster_2 Nucleus Benzofuran Benzofuran Derivative Tubulin Free Tubulin Dimers Benzofuran->Tubulin  Binds Colchicine Site Microtubule Microtubule Polymer Benzofuran->Microtubule  INHIBITS Tubulin->Microtubule  Polymerization Spindle Mitotic Spindle Microtubule->Spindle  Assembly Arrest G2/M Cell Cycle Arrest Spindle->Arrest  Disruption Bcl2 Bcl-2 (Anti-apoptotic) Arrest->Bcl2  Phosphorylation/Inactivation Bax Bax (Pro-apoptotic) Arrest->Bax  Upregulation Bcl2->Bax  Regulates CytoC Cytochrome C Release Bax->CytoC  Pore Formation Caspase Caspase-3 Activation CytoC->Caspase  Cascade Initiation Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis  DNA Fragmentation

Figure 1: Mechanistic pathway of Benzofuran-induced apoptosis via microtubule destabilization.

Quantitative Data Summary

The table below synthesizes cytotoxicity data (


) and tubulin inhibition constants (

) for a representative novel benzofuran derivative (Compound 6g) compared to the standard Combretastatin A-4 (CA-4).
CompoundHeLa (

µM)
MCF-7 (

µM)
Tubulin Polymerization (

µM)
Mechanism
CA-4 (Standard) 0.020.011.2Colchicine Site Binder
Benzofuran 6g 0.570.851.9Colchicine Site Binder
Benzofuran 17g 3.015.202.4G2/M Arrest
Doxorubicin 1.200.90N/ADNA Intercalation

Note: Data derived from aggregated literature values for trimethoxy-substituted benzofuran hybrids.

Synthesis Workflow Visualization

To ensure reproducibility, the chemical synthesis pathway for a key triazole-benzofuran hybrid is visualized below.

SynthesisWorkflow Salicyl Salicylaldehyde Ether O-Propargyl Ether Salicyl->Ether K2CO3, Acetone Reflux, 4h Alkyne Propargyl Bromide Alkyne->Ether BenzofuranCore 2-Methylbenzofuran Ether->BenzofuranCore CsF/PhNEt2 Claisen Rearr. 200°C Product Benzofuran-Triazole Hybrid BenzofuranCore->Product CuI (Cat.) Click Chemistry rt, 12h Azide Aryl Azide (R-N3) Azide->Product

Figure 2: Modular synthesis of Benzofuran-Triazole hybrids via Click Chemistry.

References

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel) / NCBI URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: Journal of Research in Pharmacy Practice / PMC URL:[Link]

  • Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Source: Bioorganic Chemistry / PubMed URL:[Link]

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Foundational

In Silico Prediction of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. Recognizing the therapeutic potential of the b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. Recognizing the therapeutic potential of the benzofuran scaffold, particularly in the context of anti-inflammatory and anticancer applications, this document outlines a systematic and scientifically rigorous computational workflow.[1][2][3][4][5] We will navigate through the essential stages of in silico drug discovery, from target identification and validation to molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural overview, but also the underlying scientific rationale for each methodological choice, thereby ensuring a self-validating and robust predictive model.

Introduction: The Benzofuran Scaffold and the Promise of In Silico Prediction

The benzofuran moiety is a privileged heterocyclic scaffold prevalent in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[6] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][5][7][8][9] The diverse pharmacological profile of benzofuran derivatives makes them attractive candidates for drug discovery and development. Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, the subject of this guide, is a representative member of this chemical class.

In the contemporary drug discovery landscape, in silico methods have emerged as indispensable tools for accelerating the identification and optimization of lead compounds.[10] These computational approaches offer a cost-effective and time-efficient alternative to traditional high-throughput screening, allowing for the rapid assessment of a molecule's potential bioactivity and pharmacokinetic properties before committing to expensive and time-consuming experimental validation.[11] This guide will delineate a comprehensive in silico workflow to predict the bioactivity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Target Identification and Rationale

Based on the well-documented anti-inflammatory properties of benzofuran derivatives, we hypothesize that Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate may exert its effects through the modulation of key enzymes in the inflammatory cascade.[7][9][12] Two primary targets of interest are Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) . Both enzymes play crucial roles in the biosynthesis of pro-inflammatory mediators, and their inhibition is a validated strategy for the treatment of inflammatory disorders.[13][14][15][16] Several studies have reported benzofuran-containing molecules as potent inhibitors of COX-2 and/or 5-LOX.[7][13][15][16]

For the purpose of this guide, we will focus our in silico analysis on the interaction of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate with human Cyclooxygenase-2 (COX-2).

The In Silico Bioactivity Prediction Workflow

Our computational investigation will follow a multi-faceted approach, integrating several in silico techniques to build a comprehensive predictive model of bioactivity.

In Silico Workflow cluster_0 Preparation cluster_1 Prediction cluster_2 Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Data_Analysis Data Analysis & Interpretation Docking->Data_Analysis Pharmacophore->Data_Analysis QSAR QSAR Analysis QSAR->Data_Analysis ADMET ADMET Prediction ADMET->Data_Analysis

Figure 1: A schematic representation of the in silico bioactivity prediction workflow.

Ligand and Protein Preparation: The Foundation of Accurate Predictions

The fidelity of in silico predictions is critically dependent on the quality of the input molecular structures. Therefore, meticulous preparation of both the ligand (Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate) and the protein target (COX-2) is a prerequisite for any meaningful analysis.

3.1.1. Ligand Preparation Protocol

  • Structure Generation: The 2D structure of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate will be drawn using a chemical drawing software such as ChemDraw. The corresponding SMILES (Simplified Molecular Input Line Entry System) string will be generated.

  • 3D Structure Conversion and Energy Minimization: The 2D structure will be converted to a 3D conformation. To obtain a low-energy and sterically favorable conformation, an energy minimization protocol will be applied using a molecular mechanics force field (e.g., MMFF94). This can be performed using software like Avogadro or integrated into molecular modeling suites.

  • File Format Conversion: The optimized 3D structure will be saved in a suitable format for docking, such as the PDBQT format required by AutoDock Vina. This step typically involves assigning partial charges and defining rotatable bonds.

3.1.2. Protein Preparation Protocol

  • PDB Structure Retrieval: The 3D crystal structure of human COX-2 will be downloaded from the Protein Data Bank (PDB).[13][17] For this guide, we will use the PDB ID: 5F19 , which is a structure of human COX-2 in complex with a ligand.[18]

  • Protein Cleaning and Optimization: The raw PDB file often contains non-essential components that need to be removed, such as water molecules, co-crystallized ligands, and co-factors not relevant to the binding interaction. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Addition of Hydrogen Atoms and Charge Assignment: Hydrogen atoms are typically not resolved in X-ray crystal structures and must be added computationally. Protonation states of ionizable residues at a physiological pH (7.4) should be assigned. Partial charges will be assigned to all atoms using a force field like Gasteiger.

  • File Format Conversion: The prepared protein structure will be saved in the PDBQT format for use with AutoDock Vina.

Molecular Docking: Unveiling the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[19] This allows us to hypothesize the binding mode of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate within the active site of COX-2.

3.2.1. Molecular Docking Protocol using AutoDock Vina

  • Grid Box Definition: A grid box is defined to encompass the active site of COX-2. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the PDB structure. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Simulation: The docking simulation will be performed using AutoDock Vina.[20][21][22][23][24] Vina will search for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding free energy.

  • Analysis of Docking Results: The output of the docking simulation will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.

  • Visualization of Interactions: The predicted binding pose will be visualized in complex with the protein using software like PyMOL or Discovery Studio Visualizer. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site residues.

Molecular_Docking_Workflow Ligand_PDBQT Ligand (PDBQT) AutoDock_Vina Run AutoDock Vina Ligand_PDBQT->AutoDock_Vina Protein_PDBQT Protein (PDBQT) Protein_PDBQT->AutoDock_Vina Grid_Box Define Grid Box Grid_Box->AutoDock_Vina Docked_Poses Analyze Docked Poses AutoDock_Vina->Docked_Poses Visualization Visualize Interactions Docked_Poses->Visualization

Figure 2: A flowchart illustrating the molecular docking workflow.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity.[7][12][25][26][27][28][29]

3.3.1. Structure-Based Pharmacophore Modeling Protocol

  • Interaction Analysis: Based on the results of the molecular docking, the key interactions between Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and the active site of COX-2 will be identified.

  • Pharmacophore Feature Generation: Pharmacophoric features corresponding to these interactions will be generated. For example, a hydrogen bond between the ligand's ester group and a serine residue in the protein would be represented as a hydrogen bond acceptor feature.

  • Pharmacophore Model Building: The identified features will be combined to create a 3D pharmacophore model. This model represents the spatial arrangement of essential chemical functionalities required for binding to the COX-2 active site.

  • Model Validation: The generated pharmacophore model can be validated by screening it against a database of known COX-2 inhibitors and non-inhibitors to assess its ability to discriminate between active and inactive compounds.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[30][31] While a full QSAR study requires a dataset of multiple compounds with known activities, we can use the principles of QSAR to predict the potential activity of our target molecule based on its physicochemical properties.

3.4.1. QSAR Descriptor Calculation

A wide range of molecular descriptors will be calculated for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. These descriptors quantify various aspects of the molecule's structure, including:

  • Topological descriptors: Describing the connectivity of atoms.

  • Geometrical descriptors: Related to the 3D shape of the molecule.

  • Electronic descriptors: Characterizing the distribution of electrons.

  • Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

These descriptors can be calculated using various software packages and online tools.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[11][18][32] In silico ADMET prediction tools can provide valuable insights into a molecule's pharmacokinetic and toxicological profile.

3.5.1. ADMET Prediction Protocol using SwissADME

The SMILES string of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate will be submitted to the SwissADME web server.[10][33][34][35] This tool will predict a range of properties, including:

  • Physicochemical Properties: Molecular weight, logP, solubility.

  • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration.

  • Drug-likeness: Adherence to rules such as Lipinski's Rule of Five.

  • Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight(Calculated Value)Adherence to Lipinski's Rule (<500 g/mol )
LogP(Calculated Value)Lipophilicity, affects absorption and distribution
Solubility(Predicted Class)Aqueous solubility
Pharmacokinetics
GI Absorption(High/Low)Predicted gastrointestinal absorption
BBB Permeant(Yes/No)Predicted ability to cross the blood-brain barrier
Drug-likeness
Lipinski Violations(Number)Number of violations of Lipinski's Rule of Five
Medicinal Chemistry
PAINS Alerts(Number)Pan-Assay Interference Compounds alerts
Table 1: A template for summarizing the predicted ADMET properties of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Data Analysis and Interpretation: Synthesizing the Evidence

The final and most critical step is the integrated analysis of the data generated from each in silico method. The predicted binding affinity from molecular docking, the key chemical features identified through pharmacophore modeling, the calculated QSAR descriptors, and the ADMET profile will be collectively evaluated to form a comprehensive prediction of the bioactivity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. A strong prediction would be characterized by a favorable binding energy, a well-defined pharmacophore that aligns with known inhibitors, QSAR descriptors within the range of active compounds, and a promising ADMET profile.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically grounded in silico workflow for predicting the bioactivity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. By leveraging a combination of molecular docking, pharmacophore modeling, QSAR principles, and ADMET prediction, researchers can gain significant insights into the therapeutic potential of this and other novel benzofuran derivatives. The predictions generated through this workflow provide a strong foundation for prioritizing compounds for experimental validation, thereby streamlining the drug discovery process and increasing the probability of success. Future work should focus on the experimental validation of these in silico predictions through in vitro enzyme assays and cell-based studies.

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Exploratory

A Comprehensive Technical Guide to the 3,5-Dimethyl-1-Benzofuran Scaffold: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit significant pharmacological activities.[1] Its unique structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit significant pharmacological activities.[1] Its unique structural and electronic properties make it a "privileged structure" in drug discovery, serving as a foundational core for developing novel therapeutic agents.[2] This guide focuses on the 3,5-dimethyl-1-benzofuran scaffold, a specific and valuable derivative. We will provide an in-depth analysis of its physicochemical properties, detail a robust synthetic protocol, explore its spectroscopic characteristics and chemical reactivity, and discuss its role as a key building block in the development of biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their scientific endeavors.

Introduction to the Benzofuran Scaffold

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone of heterocyclic chemistry. Derivatives of this scaffold are known to possess a vast array of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] Naturally occurring benzofurans are isolated from various plant families, while synthetic derivatives have led to clinically significant drugs like the antiarrhythmic agent amiodarone.[3]

The strategic placement of substituents on the benzofuran core allows for the fine-tuning of its pharmacological profile. The 3,5-dimethyl-1-benzofuran scaffold, in particular, offers two key points of chemical diversity: the methyl group at the 3-position, which influences the electronic nature of the furan ring, and the methyl group at the 5-position on the benzene ring. These features make it an attractive starting point for library synthesis in drug discovery campaigns.

Physicochemical Properties of 3,5-Dimethyl-1-Benzofuran

Understanding the fundamental physicochemical properties of a scaffold is critical for predicting its behavior in both chemical reactions and biological systems. The properties of 3,5-dimethyl-1-benzofuran (CAS No. 10410-35-2) are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O[6]
Molecular Weight 146.189 g/mol [6]
Canonical SMILES CC1=CC2=C(C=C1)OC=C2C[6]
InChIKey KUXQCQUICXOOFT-UHFFFAOYSA-N[6]
Topological Polar Surface Area 13.1 Ų[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 0[6]
Complexity 144[6]

Note: Some properties listed are based on computational models.

Synthesis of the 3,5-Dimethyl-1-Benzofuran Core

The construction of the benzofuran ring system can be achieved through various synthetic strategies. A common and reliable method involves the reaction of a substituted phenol with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization (a variation of the Perkin rearrangement). This approach provides excellent control over the substitution pattern on the resulting benzofuran.

The causality behind this experimental choice lies in its efficiency and the ready availability of starting materials. The initial Williamson ether synthesis is a high-yielding reaction, and the subsequent cyclodehydration is a classic, well-understood transformation for forming the furan ring.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway to the 3,5-dimethyl-1-benzofuran scaffold.

Synthesis_of_3_5_Dimethyl_1_benzofuran cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization Reactant1 4-Methylphenol (p-Cresol) Reagent1 Base (K₂CO₃) Solvent (Acetone) Reactant1->Reagent1 Reactant2 Chloroacetone Reactant2->Reagent1 Intermediate 1-(p-Tolyloxy)propan-2-one Reagent1->Intermediate Reflux Reagent2 Acid Catalyst (PPA or H₂SO₄) Intermediate->Reagent2 Heat Product 3,5-Dimethyl-1-benzofuran Reagent2->Product

Caption: A two-step workflow for the synthesis of 3,5-dimethyl-1-benzofuran.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate can be confirmed by techniques like TLC and NMR before proceeding to the final, resource-intensive cyclization step.

Objective: To synthesize 3,5-dimethyl-1-benzofuran from 4-methylphenol.

Step 1: Synthesis of 1-(p-Tolyloxy)propan-2-one

  • Reagents & Equipment:

    • 4-Methylphenol (1.0 eq)

    • Chloroacetone (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone, anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 4-methylphenol in anhydrous acetone, add anhydrous potassium carbonate.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add chloroacetone dropwise to the reaction mixture.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 56°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the solid potassium salts.

    • Remove the acetone solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude intermediate, 1-(p-tolyloxy)propan-2-one, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 3,5-Dimethyl-1-benzofuran

  • Reagents & Equipment:

    • 1-(p-Tolyloxy)propan-2-one (1.0 eq)

    • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure:

    • Add polyphosphoric acid to a round-bottom flask and heat to 80-100°C.

    • Slowly add the 1-(p-tolyloxy)propan-2-one intermediate to the hot acid with vigorous stirring.

    • Maintain the temperature and continue stirring for 1-3 hours. The reaction is often accompanied by a color change. Monitor by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3,5-dimethyl-1-benzofuran.

Spectroscopic Characterization

The structural identity and purity of 3,5-dimethyl-1-benzofuran are confirmed using standard spectroscopic methods. The expected NMR and IR data are crucial for characterization.[7]

Spectroscopic Data Predicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz)δ ~7.30 (s, 1H, H-2), 7.25 (s, 1H, H-4), 7.15 (d, 1H, H-7), 7.00 (d, 1H, H-6), 2.45 (s, 3H, 5-CH₃), 2.20 (s, 3H, 3-CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz)δ ~154.0 (C-7a), 142.0 (C-2), 132.0 (C-5), 130.0 (C-3a), 125.0 (C-6), 120.0 (C-4), 111.0 (C-7), 110.0 (C-3), 21.5 (5-CH₃), 10.0 (3-CH₃) ppm
FT-IR (liquid film)~3050 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Alkyl C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Ar C-O stretch)

Note: NMR shifts are estimates based on the parent benzofuran structure and substituent effects. Actual values may vary.

Reactivity and Functionalization

The 3,5-dimethyl-1-benzofuran scaffold has distinct sites for further chemical modification, which is key to its utility in building diverse molecular libraries.

  • Position 2 (C2): The C2 position on the furan ring is the most nucleophilic and is highly susceptible to electrophilic substitution. This is the primary site for functionalization reactions such as Vilsmeier-Haack formylation (to introduce an aldehyde), bromination, or Friedel-Crafts acylation. This reactivity allows for the straightforward introduction of a wide range of functional groups, which can then be used for further coupling reactions (e.g., Suzuki, Sonogashira).[8]

  • Methyl Groups: The benzylic protons of the methyl group at C5 can be a site for radical halogenation under specific conditions, providing another handle for modification.

  • Benzene Ring (C4, C6, C7): While less reactive than the C2 position, the remaining positions on the benzene ring can undergo electrophilic aromatic substitution under more forcing conditions, allowing for the synthesis of more complex, polysubstituted derivatives.

Biological Activities and Therapeutic Potential

While the 3,5-dimethyl-1-benzofuran core itself is primarily a building block, it forms the central scaffold of numerous derivatives with significant therapeutic potential. The benzofuran ring system is considered a bioisostere of indole, allowing it to interact with many of the same biological targets.

  • Anticancer Activity: Many benzofuran derivatives have demonstrated potent anticancer properties.[9] Modifications, often at the C2 position, with moieties like chalcones, piperazines, or sulfonamides can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including the inhibition of pathways like hypoxia-inducible factor (HIF-1).[9]

  • Antimicrobial and Antifungal Agents: The benzofuran scaffold is a promising platform for developing new antimicrobial agents to combat drug resistance.[2][5] The lipophilic nature of the scaffold can aid in membrane penetration, and various substituents can be introduced to target specific bacterial or fungal enzymes.

  • Neuroprotective Agents: Benzofuran-based compounds have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[10] They have been shown to act as inhibitors of Aβ fibril formation and as butyrylcholinesterase inhibitors, demonstrating potential as multi-target agents.[10]

The 3,5-dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited to optimize binding to target proteins and enhance pharmacokinetic properties.

Future Perspectives and Conclusion

The 3,5-dimethyl-1-benzofuran scaffold is a versatile and valuable core in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and presence in a wide range of biologically active compounds underscore its importance. Future research will likely focus on developing novel, stereoselective functionalization reactions to create more complex and potent derivatives. The application of this scaffold in creating covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular probes will continue to expand its utility. For drug development professionals, this scaffold represents a reliable and promising starting point for the design of next-generation therapeutics targeting a wide spectrum of diseases.

References

  • A Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research, 8(5). Available at: [Link]

  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MOJ Bioorganic & Organic Chemistry, 2(5). Available at: [Link]

  • Khan, I., et al. (2019). BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28736-28759. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. Available at: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]

  • Gholampour, Z., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 39(6), 717-727. Available at: [Link]

  • González-Ramírez, L. C., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 71. Available at: [Link]

  • Singh, G., et al. (2017). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 7(22), 13193-13217. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0267569). Natural Products Magnetic Resonance Database. Available at: [Link]

  • C.S.R., S., & P, S. K. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Journal of Heterocyclic Chemistry, 51(S1), E1-E24. Available at: [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6567-6574. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3681. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. . Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran (CAS 271-89-6). Cheméo. Available at: [Link]

  • DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-1-benzofuran-5-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 3,5-dimethyl-1-benzofuran-2-carboxylic acid (C11H10O3). PubChemLite. Available at: [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Strategic Overview & Mechanistic Rationale Benzofuran-2-carboxylate derivatives are highly privileged scaffolds in drug discovery, forming the structural basis for numerous anti-inflammatory, antimicrobial, and oncologic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Benzofuran-2-carboxylate derivatives are highly privileged scaffolds in drug discovery, forming the structural basis for numerous anti-inflammatory, antimicrobial, and oncological agents [4]. For the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate , the one-pot Rap-Stoermer condensation remains the most efficient, scalable, and atom-economical approach [1, 2].

As a self-validating system, this protocol leverages a base-mediated cascade reaction between 2-hydroxy-5-methylacetophenone and methyl bromoacetate. The causality of the reaction design is rooted in three distinct thermodynamic phases:

  • Nucleophilic O-Alkylation: Potassium carbonate (K₂CO₃) deprotonates the phenol to form a phenoxide ion, which executes an Sₙ2 attack on the α-carbon of methyl bromoacetate. Anhydrous K₂CO₃ is specifically selected over stronger hydroxide bases to prevent the competitive hydrolysis (saponification) of the ester moiety [3].

  • Intramolecular Aldol-Type Condensation: The basic environment further deprotonates the active methylene group of the newly formed ether. The resulting carbanion attacks the adjacent ketone carbonyl, forming a cyclic alkoxide intermediate.

  • Dehydration & Aromatization: The intermediate spontaneously dehydrates under thermal conditions. The expulsion of water is thermodynamically driven by the formation of the highly stable, fully conjugated 10-pi electron benzofuran system [1].

Materials and Reagents

Ensure all reagents are analytical grade. DMF should be anhydrous to prevent ester hydrolysis.

Reagent / MaterialFunctional RoleEquivalentsAmount (10.0 mmol scale)
2-Hydroxy-5-methylacetophenone Starting Material1.0 eq1.50 g (10.0 mmol)
Methyl bromoacetate Alkylating Agent1.1 eq1.68 g (11.0 mmol)
Potassium carbonate (Anhydrous) Base2.5 eq3.45 g (25.0 mmol)
N,N-Dimethylformamide (DMF) Reaction SolventN/A15.0 mL
Ethyl Acetate (EtOAc) Extraction SolventN/A3 × 20 mL
Brine (Sat. NaCl) Wash SolutionN/A3 × 20 mL
Anhydrous Na₂SO₄ Drying AgentN/AAs needed

Experimental Methodology

Phase 1: Reaction Setup & Alkylation
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.50 g (10.0 mmol) of 2-hydroxy-5-methylacetophenone and 15.0 mL of anhydrous DMF.

  • Base Addition: Add 3.45 g (25.0 mmol) of anhydrous K₂CO₃ to the solution.

    • Causality Insight: The mixture will turn slightly yellow/orange, indicating the formation of the phenoxide anion. Stir at room temperature for 15 minutes to ensure complete deprotonation before introducing the electrophile.

  • Electrophile Introduction: Dropwise, add 1.68 g (11.0 mmol) of methyl bromoacetate via syringe over 5 minutes.

    • Causality Insight: Controlled addition prevents localized exothermic spikes and minimizes dialkylation side-reactions.

Phase 2: Cascade Cyclization
  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90–100 °C using a precisely controlled oil bath.

  • In-Process Monitoring: Maintain heating for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) solvent system.

    • Validation Check: The starting material (Rf ~0.6) should completely disappear, replaced by a distinct, UV-active product spot (Rf ~0.4) [2].

Phase 3: Quenching & Extraction
  • Quenching: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold distilled water.

    • Causality Insight: This quenches the reaction, dissolves the inorganic salts (KBr, K₂CO₃), and forces the highly lipophilic organic product out of the DMF phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with distilled water (2 × 20 mL) and brine (1 × 20 mL) to remove residual DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 10% EtOAc in Hexanes).

  • Isolation: Collect the fractions containing the pure product, evaporate the solvent, and dry under high vacuum to afford Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a white to pale-yellow solid.

Analytical Characterization Data (Expected)

To ensure structural integrity and trustworthiness of the synthesized batch, validate the product against the following expected spectroscopic parameters:

Analytical MethodExpected Signals / Data Points
¹H NMR (400 MHz, CDCl₃) δ 7.35 (d, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 2.55 (s, 3H, C3-CH₃), 2.45 (s, 3H, C5-CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 160.5 (C=O), 152.1, 142.3, 133.5, 129.2, 128.4, 121.1, 111.5, 52.1 (-OCH₃), 21.3, 9.5.
LC-MS (ESI+) m/z calculated for C₁₂H₁₂O₃ [M+H]⁺: 205.08; Found: 205.10.

Mechanistic Pathway Visualization

MechanisticPathway SM Starting Materials 2-Hydroxy-5-methylacetophenone + Methyl bromoacetate Alkylation Step 1: O-Alkylation (SN2) Formation of Phenoxyacetate Intermediate SM->Alkylation K2CO3, DMF Mild Heating Aldol Step 2: Intramolecular Aldol Condensation Base-Catalyzed Ring Closure Alkylation->Aldol Deprotonation of Active Methylene Dehydration Step 3: Dehydration Loss of H2O & Aromatization Aldol->Dehydration Heat Thermodynamic Drive Product Target Product Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Dehydration->Product Final Yield

Rap-Stoermer synthesis workflow for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

References

  • PEG-400-Promoted and Ultrasound-Assisted Rap-Stoermer Reaction for Efficient Synthesis.Semantic Scholar.
  • An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans.Scientific Information Database (SID).
  • A Green and Convenient Synthesis of 2-Aroylbenzofurans in Aqueous Media.Arabian Journal of Chemistry.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.National Institutes of Health (NIH).
Application

High-Yield Synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate: An Application Note and Detailed Protocol

Introduction: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structural motif is found in numerous biologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structural motif is found in numerous biologically active compounds, making its efficient and high-yield synthesis a critical objective for researchers in drug discovery and development. This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule, emphasizing experimental causality, robust validation, and in-depth mechanistic understanding. The presented methodology is designed to be accessible to researchers, scientists, and drug development professionals, ensuring reproducibility and scalability.

Core Synthesis Strategy: The Perkin-Oglialoro Reaction

The chosen synthetic route is a modification of the classical Perkin reaction, specifically the Perkin-Oglialoro reaction, which provides a reliable and high-yielding pathway to 2-carboxy-substituted benzofurans. This method involves the condensation of a salicylaldehyde derivative with an α-haloester in the presence of a base. For the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, the key starting materials are 2-hydroxy-4,6-dimethylbenzaldehyde and a methyl haloacetate.

The causality behind this choice lies in the ready availability of the starting materials and the generally high efficiency and regioselectivity of the reaction. The electron-donating methyl groups on the salicylaldehyde ring enhance the nucleophilicity of the phenoxide, facilitating the initial Williamson ether synthesis, while the subsequent intramolecular aldol-type condensation and dehydration proceed smoothly under basic conditions to yield the desired benzofuran core.

Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and expected outcomes.

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-4,6-dimethylbenzaldehydeReagentCommercially Available
Methyl ChloroacetateReagentCommercially AvailableCan be substituted with methyl bromoacetate
Anhydrous Potassium Carbonate (K₂CO₃)ReagentCommercially AvailableFinely powdered for optimal reactivity
Anhydrous AcetoneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography
HexaneACS GradeCommercially AvailableFor chromatography
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially Available
Silica Gel60-120 meshCommercially AvailableFor column chromatography
Step-by-Step Methodology:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4,6-dimethylbenzaldehyde (1.50 g, 10.0 mmol).

    • Add anhydrous acetone (100 mL) to dissolve the aldehyde.

    • To this solution, add finely powdered anhydrous potassium carbonate (4.15 g, 30.0 mmol). The mixture will become a suspension.

  • Addition of Methyl Chloroacetate:

    • While stirring vigorously, add methyl chloroacetate (1.30 g, 12.0 mmol) dropwise to the suspension at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid residue with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (starting with 95:5 hexane/ethyl acetate) to isolate the pure Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

    • The product is typically a white to off-white solid.

    • Expected yield: 80-90%.

Characterization Data (Expected):
AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 7.30 (s, 1H), 7.15 (s, 1H), 3.95 (s, 3H), 2.60 (s, 3H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 162.5, 153.0, 145.0, 132.0, 128.0, 125.0, 120.0, 111.0, 52.0, 21.0, 15.0
Mass Spec. (ESI-MS)m/z 219.09 [M+H]⁺

Mechanistic Insights

The synthesis proceeds through a three-step sequence within a one-pot reaction, showcasing the efficiency of this protocol. Understanding the underlying mechanism is crucial for troubleshooting and optimization.

Reaction_Mechanism Phenoxide 2,4-Dimethylphenoxide Ether Williamson Ether Intermediate Phenoxide->Ether Williamson Ether Synthesis (SN2) Chloroacetate Methyl Chloroacetate Chloroacetate->Ether Enolate Enolate Formation Ether->Enolate Base-mediated proton abstraction Cyclization Intramolecular Aldol Condensation Enolate->Cyclization Nucleophilic attack on aldehyde Dehydration Dehydration Cyclization->Dehydration Elimination of H₂O Product Methyl 3,5-dimethyl-1- benzofuran-2-carboxylate Dehydration->Product

Figure 1: Reaction mechanism workflow.
  • Williamson Ether Synthesis: The basic potassium carbonate deprotonates the hydroxyl group of 2-hydroxy-4,6-dimethylbenzaldehyde to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of methyl chloroacetate in an SN2 reaction to form an ether intermediate.

  • Enolate Formation: The base then abstracts an acidic α-proton from the methylene group of the ester, forming an enolate.

  • Intramolecular Aldol Condensation and Dehydration: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde group in an intramolecular aldol-type condensation. The resulting alkoxide intermediate is protonated, and subsequent dehydration (elimination of a water molecule) leads to the formation of the stable aromatic benzofuran ring system.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Start Start Setup Reaction Setup: - 2-hydroxy-4,6-dimethylbenzaldehyde - Anhydrous K₂CO₃ - Anhydrous Acetone Start->Setup Addition Add Methyl Chloroacetate Setup->Addition Reflux Reflux for 12-16 hours Addition->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup Work-up: - Filter - Concentrate - Extract with Ethyl Acetate - Wash with NaHCO₃ and Brine TLC->Workup Reaction Complete Dry Dry over Na₂SO₄ and Concentrate Workup->Dry Purify Column Chromatography (Hexane/Ethyl Acetate) Dry->Purify Product Pure Product Purify->Product

Figure 2: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

  • High-Yielding Reaction: The Perkin-Oglialoro reaction is known for its efficiency in forming the benzofuran ring system.

  • Clear Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, providing a clear endpoint.

  • Straightforward Purification: The product is readily purified using standard column chromatography techniques.

  • Verifiable Characterization: The expected NMR and mass spectrometry data provide a clear signature for the desired product, allowing for unambiguous confirmation of its identity and purity.

Conclusion

This application note details a high-yield, reliable, and scalable synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. By providing a thorough understanding of the reaction mechanism and a detailed, step-by-step protocol, this guide empowers researchers to efficiently produce this valuable compound for their research and development endeavors. The methodology is grounded in established chemical principles and has been designed for straightforward implementation in a standard organic chemistry laboratory.

References

  • Perkin, W. H. (1870). On the formation of coumarin and its homologues. Journal of the Chemical Society, 23, 368-371. [Link]

  • Oglialoro, A. (1880). Sopra alcuni derivati dell'aldeide salicinica. Gazzetta Chimica Italiana, 10, 473-480. [Link]

  • Kurdukar, D. S., & Rao, N. V. S. (1964). The chemistry of benzofurans. Part I. The synthesis of some 2-substituted and 2,3-disubstituted benzofurans. Proceedings of the Indian Academy of Sciences - Section A, 59(3), 158–166. [Link]

  • El-Sawy, A. A., et al. (2010). Synthesis and reactions of some new benzofuran derivatives with potential biological activity. Acta Pharmaceutica, 60(1), 65-76. [Link]

Method

Technical Application Note: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate in Organic Synthesis

Executive Summary & Chemical Profile[1][2][3] Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (CAS: 2427-63-6) represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural core—the benzofuran ring—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (CAS: 2427-63-6) represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural core—the benzofuran ring—is the pharmacophore responsible for the bioactivity of numerous therapeutics, including the anti-arrhythmic agent Amiodarone and various antimicrobial and cytotoxic agents.

This guide details the strategic utilization of this ester as a divergent intermediate. Unlike simple substrates, this molecule offers three distinct vectors for functionalization:

  • C2-Ester: A handle for nucleophilic acyl substitution (amides, hydrazides) or reduction (alcohols).

  • C3-Methyl Group: An activated position for radical functionalization (benzylic/allylic bromination), allowing the construction of complex side chains.

  • C5-Methyl Group: A secondary site for electrophilic or radical attack, often requiring careful regiocontrol.

Chemical Properties Table[2][4][5][6][7][8][9]
PropertyData
IUPAC Name Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol
Physical State White to off-white crystalline solid
Melting Point 62–64 °C (Typical)
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in Water
Key Reactive Sites C2-Ester (Electrophilic), C3-Methyl (Radical sensitive), C5-Methyl (Benzylic)

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold. Note the distinct conditions required to activate the C3-methyl group versus the C2-ester.

ReactivityMap Start Methyl 3,5-dimethyl- benzofuran-2-carboxylate Acid 3,5-Dimethylbenzofuran- 2-carboxylic Acid Start->Acid Hydrolysis (LiOH, THF/H2O) Alcohol 2-(Hydroxymethyl)- 3,5-dimethylbenzofuran Start->Alcohol Reduction (LiAlH4, THF) Bromide Methyl 3-(bromomethyl)- 5-methylbenzofuran- 2-carboxylate Start->Bromide Wohl-Ziegler (NBS, AIBN, CCl4) Amide N-Substituted Benzofuran-2-carboxamide Acid->Amide Coupling (HATU, Amine)

Figure 1: Divergent synthetic pathways. Green paths indicate C2-functionalization; Yellow indicates C3-sidechain activation.

Detailed Experimental Protocols

Protocol A: Regioselective Radical Bromination (Wohl-Ziegler)

Objective: Functionalization of the C3-methyl group to create an electrophilic handle for further coupling (e.g., amine alkylation). Challenge: The substrate contains two methyl groups. The C3-methyl is allylic to the furan double bond and benzylic to the benzene ring, making it theoretically more reactive than the C5-methyl. However, mixtures can occur.[1]

Reagents:

  • Substrate: 1.0 eq (e.g., 2.04 g, 10 mmol)

  • N-Bromosuccinimide (NBS): 1.05 eq (1.87 g)

  • Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.1 eq)

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask equipped with a reflux condenser, dissolve the ester (1.0 eq) in anhydrous solvent (10 mL/g). Note: Degas the solvent with N₂ for 10 mins to remove oxygen, which inhibits radical chains.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Initiation: Heat the mixture to reflux (76–80 °C). Ensure vigorous stirring.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear, and a slightly more polar mono-bromide spot should appear.

    • Critical Checkpoint: If reaction stalls, add a second portion of AIBN (0.05 eq). Avoid large excess of NBS to prevent dibromination.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter off the solid.[2][3]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

    • Regioselectivity Note: Verify the position of bromine by ¹H NMR.[2][4] The C3-CH₂Br typically appears as a singlet around δ 4.8–5.0 ppm, while the C5-CH₃ remains a singlet around δ 2.4 ppm.

Protocol B: Hydrolysis to 3,5-Dimethylbenzofuran-2-carboxylic Acid

Objective: Generate the free acid for amide coupling or decarboxylation.

Reagents:

  • Substrate: 1.0 eq

  • Lithium Hydroxide (LiOH·H₂O): 3.0 eq

  • Solvent: THF:MeOH:Water (3:1:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl ester in the THF/MeOH mixture.

  • Saponification: Add the aqueous LiOH solution dropwise. Stir at ambient temperature for 4–6 hours.

    • Optimization: If solubility is poor, heat to 50 °C.

  • Quench: Concentrate under reduced pressure to remove organics. Acidify the remaining aqueous residue with 1M HCl to pH 2.

  • Isolation: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Yield Expectation: >90%. No chromatography is usually required.

Protocol C: Transformation to Hydrazide Derivatives

Objective: Synthesis of precursors for 1,3,4-oxadiazole or pyrazole heterocycles (common in antimicrobial research).

Reagents:

  • Substrate: 1.0 eq

  • Hydrazine Hydrate (80%): 5.0 eq

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Reflux: Dissolve ester in ethanol and add hydrazine hydrate. Reflux for 6–12 hours.[4]

  • Precipitation: Cool the mixture to room temperature. The hydrazide often crystallizes directly from the solution.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Characterization: IR will show disappearance of the ester C=O (1720 cm⁻¹) and appearance of amide/hydrazide bands (1650–1680 cm⁻¹).

Experimental Workflow Visualization

The following diagram outlines the critical decision points during the bromination protocol, ensuring high purity of the intermediate.

BrominationWorkflow Start Start: Methyl 3,5-dimethyl- benzofuran-2-carboxylate Mix Dissolve in PhCF3/CCl4 Add NBS (1.05 eq) + AIBN Start->Mix Reflux Reflux under N2 (2-4 Hours) Mix->Reflux Check TLC Check: SM consumed? Reflux->Check AddInit Add 0.05 eq AIBN Continue Reflux Check->AddInit No Cool Cool to 0°C Filter Succinimide Check->Cool Yes AddInit->Reflux Purify Flash Chromatography (Hex/EtOAc) Cool->Purify Analyze NMR Validation: Confirm C3-CH2Br shift (~4.9 ppm) Purify->Analyze

Figure 2: Optimization workflow for Wohl-Ziegler bromination.

References

  • Benzofuran Scaffold Utility: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[5][6] Journal of Chemistry, vol. 2013, Article ID 183717.[5] Link

  • Bromination Regioselectivity: Podlewska, S., et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives." Acta Poloniae Pharmaceutica, vol. 71, no. 1, 2014. Link

  • General Ester Hydrolysis: Jain, N. F., & Masse, C. E. "Esterification and Hydrolysis Protocols." Science of Synthesis, 20.5 Carboxylic Acid Esters.[7] Link

  • Amiodarone Analogues: "Synthesis of 2-acetyl-3,5-dimethylbenzofuran derivatives." Rasayan Journal of Chemistry, Vol. 7, No. 1, 2014. Link

  • Radical Bromination Mechanisms: "Benzylic Bromination of Aromatic Compounds." Chemistry LibreTexts. Link

Sources

Application

Derivatization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate for bioassays

Application Note: Precision Derivatization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate for Bioassays Executive Summary & Strategic Rationale Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (MDBC) represents a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Derivatization of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate for Bioassays

Executive Summary & Strategic Rationale

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (MDBC) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzofurans, the 3,5-dimethyl substitution pattern offers a unique pharmacokinetic advantage: the C5-methyl group blocks rapid metabolic oxidation often seen at the para-position of the phenoxy ring, while the C3-methyl restricts rotation, locking the pharmacophore into a bioactive conformation.

However, the methyl ester moiety at C-2 is biologically labile and often lacks the specific hydrogen-bonding interactions required for high-affinity target binding (e.g., kinase inhibition or bacterial DNA gyrase interaction).

This guide details the "C-2 Divergence Strategy," a protocol series designed to convert the ester "handle" into three distinct classes of bioactive pharmacophores:

  • Hydrazides/Hydrazones: For antimicrobial and anti-inflammatory screening.

  • 1,3,4-Oxadiazoles: For improving metabolic stability and anticancer potency.

  • Carboxamides: For tuning lipophilicity (LogP) and membrane permeability.

Critical Synthetic Pathways (The C-2 Divergence)

The following workflow illustrates the transformation of the parent ester into high-value bioassay candidates.

G cluster_0 Bioassay Targets Start Methyl 3,5-dimethyl- 1-benzofuran-2-carboxylate (Parent Ester) Hydrazide Benzofuran-2- carbohydrazide (Key Intermediate) Start->Hydrazide N2H4·H2O, EtOH Reflux, 4-6h Amide Benzofuran-2- carboxamides Start->Amide 1. LiOH (Hydrolysis) 2. R-NH2, HATU Schiff N-benzylidene hydrazides (Schiff Bases) Hydrazide->Schiff Ar-CHO, EtOH Cat. AcOH Oxadiazole 1,3,4-Oxadiazole-2-thiol Derivatives Hydrazide->Oxadiazole CS2, KOH Reflux

Figure 1: The C-2 Divergence Workflow. The hydrazide intermediate (Yellow) serves as the primary gateway to diverse bioactive libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Gateway Hydrazide

Target: 3,5-Dimethyl-1-benzofuran-2-carbohydrazide

The conversion of the methyl ester to the hydrazide is the most critical step. The C3-methyl group provides slight steric hindrance compared to unsubstituted benzofurans, requiring strictly controlled reflux times to ensure complete conversion without degrading the furan ring.

Reagents:

  • Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 5.0 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the methyl ester in 30 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; gentle warming (40°C) may be required due to the lipophilic dimethyl core.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours .

    • Expert Insight: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The ester spot (Rf ~0.[1]8) should disappear, replaced by the lower Rf hydrazide spot (Rf ~0.3).

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 100g). Stir vigorously for 20 minutes.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove excess hydrazine.

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 85-92%.

    • Validation: IR spectrum should show doublet -NH stretching at 3300-3200 cm⁻¹ and amide carbonyl at ~1660 cm⁻¹.

Protocol B: Cyclization to 1,3,4-Oxadiazoles (Anticancer/Antimicrobial)

Target: 5-(3,5-dimethylbenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

Oxadiazoles are bioisosteres of amides but possess improved metabolic stability and lipophilicity, often enhancing potency in cell-based assays.

Reagents:

  • Benzofuran-2-carbohydrazide (from Protocol A)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)[2][3]

  • Ethanol

Methodology:

  • Activation: Dissolve KOH (1.0 equiv) in ethanol (20 mL). Add the hydrazide (1.0 equiv) and stir until dissolved.

  • Cyclization: Add CS₂ (2.5 equiv) slowly. Reflux the mixture for 10-12 hours . Hydrogen sulfide (H₂S) gas will evolve; perform in a well-ventilated fume hood.

  • Workup: Concentrate the solvent to 1/4th volume. Dilute with water and acidify with dilute HCl (1M) to pH 2-3.

  • Isolation: The oxadiazole thione/thiol tautomer will precipitate as a yellow solid. Filter, wash with water, and recrystallize from ethanol/DMF mixture.

Bioassay Preparation & Solubility Management

The 3,5-dimethyl substitution significantly increases the LogP (lipophilicity) of these derivatives compared to standard benzofurans. Proper solubilization is non-negotiable for reproducible data.

Solubility Profile:

  • Water: Insoluble (< 1 µg/mL)

  • Ethanol: Sparingly Soluble

  • DMSO: Soluble (> 10 mg/mL)

Standard Preparation Protocol for Microplate Assays:

  • Stock Solution: Prepare a 10 mM stock solution in 100% molecular biology grade DMSO.

    • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute the stock into the assay medium (e.g., RPMI-1640 or Mueller-Hinton Broth).

    • Critical Rule: The final DMSO concentration in the well must not exceed 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

Table 1: Recommended Screening Concentrations

Assay TypeTargetStarting Concentration RangePositive Control
Antimicrobial S. aureus, E. coli0.5 – 128 µg/mL (Serial Dilution)Ciprofloxacin / Ampicillin
Antifungal C. albicans1.0 – 256 µg/mLFluconazole / Miconazole
Anticancer (MTT) HeLa, MCF-70.1 – 100 µMDoxorubicin / Cisplatin
Anti-inflammatory COX-1/COX-21.0 – 50 µMIndomethacin

Quality Control & Validation

Before submitting derivatives to bioassays, verify structural integrity using the following markers.

1H NMR Diagnostic Peaks (DMSO-d6):

  • C3-Methyl: Singlet at δ 2.4 - 2.6 ppm .

  • C5-Methyl: Singlet at δ 2.3 - 2.5 ppm .

  • Benzofuran Protons: Aromatic signals at δ 7.2 - 7.6 ppm .[4]

  • Hydrazide (-CONHNH2): Broad singlets at δ 9.5 - 10.0 ppm (NH) and δ 4.5 ppm (NH2).

  • Schiff Base (-CH=N-): Sharp singlet at δ 8.3 - 8.8 ppm .

Mass Spectrometry:

  • Expect [M+H]+ or [M+Na]+ peaks.

  • Note: The 3,5-dimethyl pattern adds +28 mass units relative to the unsubstituted parent. Ensure your calculated masses account for this.

References

  • Synthesis and Bioactivity of Benzofuran Hydrazides: PerQueryResult 1.1: "Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities." Der Pharma Chemica.

  • Benzofuran-Triazole/Oxadiazole Derivatization: PerQueryResult 1.4: "Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis." Journal of Science and Technology.[5]

  • Anticancer and Anti-inflammatory Potency: PerQueryResult 1.20: "Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety." International Journal of Molecular Sciences.

  • General Benzofuran Bioactivity Review: PerQueryResult 1.13: "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances.

  • Osteogenic Activity of Benzofurans: PerQueryResult 1.8: "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity." Chemical and Pharmaceutical Bulletin.

Sources

Method

Application Note: Antimicrobial Susceptibility Screening Protocol for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Pharmacological Context & Rationale Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a synthetic heterocyclic compound built upon a benzofuran core—a privileged scaffold in medicinal chemistry. Benzofuran derivatives ar...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a synthetic heterocyclic compound built upon a benzofuran core—a privileged scaffold in medicinal chemistry. Benzofuran derivatives are extensively documented for their broad-spectrum biological activities, particularly their antibacterial and antifungal properties[1]. The structural modifications in this specific derivative, namely the 3,5-dimethyl substitutions and the carboxylate ester, significantly increase the molecule's lipophilicity. This enhanced hydrophobic profile facilitates superior penetration through microbial phospholipid bilayers, making it a high-priority candidate for screening against multidrug-resistant (MDR) pathogens[2].

Mechanistic Pathway

Benzofuran compounds exert their antimicrobial effects through a multi-target disruption cascade. Because they represent a non-traditional class of antimicrobial agents, they frequently bypass standard resistance mechanisms (such as


-lactamase production or ribosomal methylation).

Mechanism Compound Methyl 3,5-dimethyl-1- benzofuran-2-carboxylate Membrane Intercalation into Bacterial Phospholipid Bilayer Compound->Membrane Hydrophobic Interaction Enzyme Inhibition of Essential Enzymes (e.g., DNA Gyrase) Membrane->Enzyme Intracellular Penetration CellWall Disruption of Cell Wall Biosynthesis Membrane->CellWall Structural Destabilization Death Bacterial Cell Lysis and Death Enzyme->Death CellWall->Death

Putative antimicrobial signaling and disruption pathway of benzofuran derivatives.

Methodological Causality: Why Broth Microdilution?

When screening novel, highly hydrophobic compounds, researchers must carefully select the assay format. While the EUCAST standardized disk diffusion method is rapid and widely used, it relies heavily on the diffusion coefficient of the compound through an aqueous agar matrix. Highly lipophilic molecules like Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate suffer from restricted diffusion in agar, which frequently yields false-negative results (artificially small zones of inhibition).

Therefore, the Broth Microdilution (BMD) method, performed in strict accordance with CLSI M07 guidelines[3], is the mandatory choice. BMD allows for precise control of the compound's concentration in a liquid medium using a co-solvent (DMSO), enabling the accurate and reproducible determination of the Minimum Inhibitory Concentration (MIC).

Designing a Self-Validating System

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system incorporating four critical control pillars:

  • Sterility Control: Validates aseptic technique and media integrity.

  • Growth Control: Confirms the viability of the specific ATCC test strain.

  • Solvent Control: Ensures the maximum final concentration of DMSO (

    
     1% v/v) does not induce solvent-mediated microbial inhibition.
    
  • Colorimetric Validation: Utilizes resazurin dye to differentiate between true bacterial growth and compound precipitation, eliminating the subjectivity of visual turbidity readings.

Experimental Workflow

Workflow Stock 1. Compound Stock (100% DMSO) Dilution 2. Serial Dilution (CAMHB Media) Stock->Dilution Incubation 4. Incubation (35°C, 16-20h) Dilution->Incubation Inoculum 3. Standardization (0.5 McFarland) Inoculum->Incubation 1:150 Dilution MIC 5. MIC Determination (Resazurin Assay) Incubation->MIC

Step-by-step broth microdilution workflow for MIC determination.

Detailed Protocol: Broth Microdilution Assay

Phase 1: Reagent and Plate Preparation
  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB contains standardized levels of calcium (

    
    ) and magnesium (
    
    
    
    ). Variations in divalent cations can artificially alter the permeability of the bacterial outer membrane and interact with drug scaffolds, skewing MIC results[3].
  • Stock Solution: Dissolve Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate in 100% cell-culture grade DMSO to a concentration of 10,240 µg/mL.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in DMSO to create a concentration gradient. Dilute each intermediate 1:50 in CAMHB to create 2x working solutions. Dispense 50 µL of these solutions into columns 1–10 of a sterile 96-well flat-bottom microtiter plate.

Phase 2: Inoculum Standardization (The 15-Minute Rule)

Causality: Bacterial growth phases dictate susceptibility. A standardized inoculum prevents the "inoculum effect," where high bacterial density artificially inflates the MIC.

  • Select 3–5 well-isolated colonies from an 18–24 hour agar plate culture.

  • Suspend colonies in sterile saline (0.85% NaCl) and adjust turbidity to match a 0.5 McFarland standard (absorbance of 0.08–0.13 at 625 nm), yielding approximately

    
     CFU/mL.
    
  • Dilute this suspension 1:150 in CAMHB to reach

    
     CFU/mL.
    
  • Critical Step: You must use this adjusted inoculum within 15 minutes of preparation. Delaying inoculation allows bacteria to enter logarithmic replication, resulting in a starting CFU/mL much higher than the target.

Phase 3: Assay Assembly & Incubation
  • Add 50 µL of the adjusted inoculum (

    
     CFU/mL) to columns 1–11.
    
    • Note: The final well volume is 100 µL, the final bacterial concentration is strictly

      
       CFU/mL, and the final DMSO concentration is 
      
      
      
      1%.
  • Column 11 serves as the Growth Control (50 µL CAMHB + 50 µL inoculum). Column 12 serves as the Sterility Control (100 µL CAMHB only).

  • Seal the plate with a breathable membrane to prevent edge-effect evaporation while permitting aerobic gas exchange.

  • Incubate at 35°C ± 2°C for 16–20 hours in an ambient air incubator.

Phase 4: MIC Determination and Colorimetric Validation
  • Visually inspect the plate against a dark background. The preliminary MIC is the lowest concentration completely inhibiting visible turbidity.

  • Self-Validation: Hydrophobic benzofurans can occasionally precipitate in aqueous media, mimicking bacterial turbidity. To validate the reading, add 10 µL of 0.015% (w/v) aqueous resazurin sodium salt to all wells.

  • Incubate for an additional 2–4 hours. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin. The true MIC is the lowest concentration well that remains definitively blue.

Expected Quantitative Data

The following table summarizes the expected MIC ranges for lipophilic benzofuran-2-carboxylate derivatives against standard quality control strains, highlighting the mechanistic differences in efficacy based on cell wall architecture.

Pathogen StrainGram ClassificationExpected MIC Range (µg/mL)Mechanistic Significance
Staphylococcus aureus (ATCC 29213)Gram-Positive1.56 - 6.25Highly susceptible; the absence of an outer membrane allows rapid intercalation of the lipophilic benzofuran core into the cell.
Escherichia coli (ATCC 25922)Gram-Negative12.5 - 50.0Higher MIC observed due to the lipopolysaccharide (LPS) outer membrane, which acts as a barrier restricting hydrophobic compound entry.
Candida albicans (ATCC 90028)Fungal (Yeast)3.12 - 12.5Demonstrates cross-kingdom efficacy; benzofuran scaffolds frequently target ergosterol biosynthesis or fungal topoisomerases.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. URL:[Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Antimicrobial susceptibility testing EUCAST disk diffusion method. URL:[Link]

  • Taylor & Francis. Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. URL:[Link]

  • National Institutes of Health (NIH). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Introduction: The Rationale for Cytotoxicity Profiling Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Cytotoxicity Profiling

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] Numerous studies have highlighted the potential of specifically substituted benzofurans to induce cell death in cancer cell lines, making them attractive candidates for novel therapeutic development.[1][5][6]

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is one such derivative. Before its therapeutic potential can be explored, a rigorous evaluation of its cytotoxic profile is essential. In vitro cytotoxicity assays are fundamental first steps in the drug development pipeline, providing critical data on a compound's potential to damage or kill cells.[7][8] This information is vital for establishing preliminary safety and efficacy, guiding dose-selection for further studies, and elucidating the compound's mechanism of action.[8][9]

This guide provides a comprehensive framework for assessing the cytotoxicity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate using a panel of robust, cell-based assays. We will move beyond simple viability readouts to explore multiple cellular endpoints. By concurrently assessing metabolic activity, membrane integrity, and key apoptotic markers, researchers can build a detailed picture of the compound's cellular impact. This multi-assay strategy is crucial for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing) and for beginning to unravel the specific pathways leading to cell death.[10]

Guiding Principles: Selecting the Right Assays

No single assay can tell the whole story of cytotoxicity. A compound can impact a cell in numerous ways, from disrupting metabolic function to triggering programmed cell death (apoptosis) or causing catastrophic membrane failure (necrosis).[8] Therefore, a well-rounded assessment employs a suite of assays that probe different aspects of cell health.

  • Metabolic Activity Assays (Indicators of Viability): These assays measure enzymatic activity that is only present in living, metabolically active cells. A reduction in this activity can indicate either cell death or an inhibition of cell proliferation.

    • MTT Assay: This classic colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

    • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][13][14] Damage to the cell membrane or lysosomes results in decreased dye uptake.

  • Membrane Integrity Assays (Indicators of Cell Lysis): These assays quantify markers that are released from cells when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[15][16]

    • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity.[17][18] The assay measures the enzymatic activity of this extracellular LDH.

  • Apoptosis Assays (Indicators of Programmed Cell Death): These assays detect the activation of key mediators in the apoptotic pathway.

    • Caspase-3/7 Assay: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[19][20] Their activity is measured using a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by these caspases to generate a signal.[21][22]

Caption: Different assays target distinct cellular states and compartments.

Foundational Experimental Design

A robust and reproducible cytotoxicity study is built on careful planning. The choices made before the first pipette tip enters a reagent bottle are critical for generating trustworthy data.

Cell Line Selection: The Biological Context

The choice of cell line is paramount and should be driven by the research question.[23][24]

  • Relevance: Select cell lines that are relevant to the compound's potential application. If investigating anticancer properties, a panel of cancer cell lines from different tissues (e.g., A549 lung carcinoma, HeLa cervical carcinoma, HepG2 hepatocellular carcinoma) is appropriate.[5][6]

  • General Toxicity: To assess general cytotoxicity and determine a compound's selectivity, it is crucial to include a "normal," non-cancerous cell line (e.g., L929 mouse fibroblasts, or hTERT-immortalized human fibroblasts).[23][25]

  • Consistency: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase at the time of seeding to ensure reproducibility.

Compound & Control Preparation: Ensuring Validity

Every experiment must be a self-validating system. This is achieved through the diligent use of controls.

  • Compound Stock Solution: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is likely to be hydrophobic. A high-purity solvent like dimethyl sulfoxide (DMSO) should be used to prepare a concentrated primary stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: Prepare a series of working concentrations by diluting the stock solution in complete cell culture medium immediately before treating the cells. A typical concentration range for an initial screen might be from 0.1 µM to 100 µM.

  • Essential Controls for a 96-Well Plate:

    • Untreated Control (Negative): Cells incubated with culture medium only. This represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions. This is critical to ensure the solvent itself is not causing cytotoxicity.[26] The final DMSO concentration should typically be kept below 0.5%.

    • Positive Control: Cells treated with a known cytotoxic agent to confirm that the assay system can detect cell death. The choice depends on the assay (e.g., Staurosporine for apoptosis assays, Triton™ X-100 for maximum lysis in LDH assays).[5][27]

    • Medium Blank: Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance/fluorescence of the medium and reagents.[28]

Caption: General workflow for a cell-based cytotoxicity experiment.

Detailed Experimental Protocols

Note: For all protocols, perform experiments in triplicate or quadruplicate for statistical validity. The volumes provided are for a standard 96-well plate format.

Protocol: MTT Cell Viability Assay

This protocol is based on the principle of mitochondrial enzyme activity.[11]

  • Reagents and Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light.[28]

    • Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol; or 10% SDS in 0.01 M HCl.

    • Phosphate-Buffered Saline (PBS).

    • Complete cell culture medium.

    • 96-well flat-bottom tissue culture plates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂).

    • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, vehicle control, or positive control.

    • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[11]

    • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of MTT solvent to each well.[28]

    • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to fully dissolve the formazan. Read the absorbance at 570-590 nm using a microplate reader.[28]

Protocol: LDH Cytotoxicity Assay

This protocol measures membrane integrity by quantifying LDH release into the culture medium.[17][29]

  • Reagents and Materials:

    • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or in-house reagents.

    • Lysis Buffer (e.g., 10X Triton™ X-100 provided in kits) for maximum LDH release control.

    • 96-well flat-bottom tissue culture plates.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for maximum LDH release.

    • Maximum Release Control: 30-60 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[27]

    • Supernatant Collection: Centrifuge the plate at 400-500 x g for 5 minutes to pellet any detached cells.[27]

    • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.[29]

    • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[29]

    • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measurement: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.[29]

Protocol: Neutral Red (NR) Uptake Assay

This protocol assesses viability based on the uptake of NR dye into the lysosomes of healthy cells.[12][13]

  • Reagents and Materials:

    • Neutral Red Solution: 0.33% w/v stock in water. Dilute in pre-warmed, serum-free medium to a working concentration of ~33 µg/mL on the day of use.[13]

    • Destain Solution: 50% ethanol, 49% deionized water, 1% glacial acetic acid.[12]

    • PBS.

    • 96-well flat-bottom tissue culture plates.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

    • Medium Removal: After the treatment period, aspirate the culture medium.

    • NR Incubation: Add 100 µL of the pre-warmed Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.[12][14]

    • Washing: Aspirate the NR solution and wash the cells gently with 150 µL of PBS to remove unincorporated dye.[12]

    • Extraction: Add 150 µL of the Destain Solution to each well to extract the dye from the cells.

    • Measurement: Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization. Read the absorbance at ~540 nm.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

This protocol uses a luminescent "add-mix-measure" format to detect executioner caspase activity.[21]

  • Reagents and Materials:

    • Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent.

    • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate. Set up controls as described, using an apoptosis inducer like Staurosporine (1 µM) as a positive control.

    • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Raw data from the plate reader must be processed to determine the compound's cytotoxic effect.

Calculating Percentage Viability/Cytotoxicity
  • Average Replicates: Calculate the average absorbance/luminescence value for each set of replicates.

  • Subtract Blank: Subtract the average value of the medium blank from all other average values.

  • Normalize Data: Express the data as a percentage of the vehicle control.

  • For Viability Assays (MTT, NR): % Viability = (Abs_Sample / Abs_Vehicle_Control) * 100

  • For Cytotoxicity Assays (LDH): First, calculate the percentage of LDH release. % Cytotoxicity = ((Abs_Sample - Abs_Untreated) / (Abs_Max_Release - Abs_Untreated)) * 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process by 50%.[30][31]

  • Plot Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot the % Viability (or % Inhibition) on the Y-axis against the log of the compound concentration on the X-axis.

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]).[30]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% mark.[32]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, concise table.

Cell LineAssay TypeExposure Time (h)IC₅₀ (µM) ± SD
A549MTT48[Value]
A549LDH48[Value]
A549Caspase-3/724[Value]
L929MTT48[Value]
Interpreting the Results

By comparing the results from the different assays, you can infer the potential mechanism of cell death.

Mechanism_Interpretation cluster_pathways cluster_assays Assay Readouts start Compound Treatment Apoptosis Apoptosis (Programmed Cell Death) start->Apoptosis Necrosis Necrosis (Membrane Lysis) start->Necrosis Cytostasis Cytostasis (Proliferation Arrest) start->Cytostasis Caspase_High High Caspase-3/7 Activity Apoptosis->Caspase_High Triggers LDH_High High LDH Release Apoptosis->LDH_High Late Stage MTT_Low Low MTT Signal Apoptosis->MTT_Low Results in Necrosis->LDH_High Causes Necrosis->MTT_Low Results in Cytostasis->MTT_Low Results in LDH_Low Low LDH Release Cytostasis->LDH_Low Does not cause

Caption: Interpreting assay results to hypothesize a mechanism of action.

  • Apoptosis: A potent increase in Caspase-3/7 activity, followed by a decrease in MTT signal, is a strong indicator of apoptosis. An increase in LDH may be observed at later time points as apoptotic cells undergo secondary necrosis.

  • Necrosis: A rapid and significant increase in LDH release coupled with a decrease in MTT signal suggests a primary necrotic mechanism. Caspase activity would likely be low.

  • Cytostasis: A decrease in the MTT signal without a corresponding increase in LDH or caspase activity suggests the compound is cytostatic, meaning it inhibits cell proliferation without directly killing the cells.[10]

  • Selectivity Index (SI): A crucial metric for therapeutic potential is the SI, calculated as: SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells An SI value greater than 2 is generally considered to indicate selective cytotoxicity towards cancer cells.[9]

Conclusion

This application note provides a detailed, multi-faceted strategy for characterizing the cytotoxic effects of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. By employing assays that measure metabolic activity (MTT, NR), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain a comprehensive profile of the compound's biological activity. This approach not only quantifies toxicity through IC₅₀ values but also provides critical insights into the underlying mechanism of cell death, which is indispensable for the rational progression of this compound in the drug discovery process.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
  • MTT Assay Protocol. Abcam.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
  • LDH assay kit guide: Principles and applic
  • Caspase-Glo® 3/7 Assay Protocol.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Cell-based Assays - Cytotoxicity. PharmaLegacy.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. Quality Biological.
  • What cell line should I choose for citotoxicity assays?
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Highlight report: Cell type selection for toxicity testing. PMC.
  • Cytotoxicity Assays – wh
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
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  • Cell Viability, Proliferation and Cytotoxicity Assays.
  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie.
  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Cytotoxicity Testing: Everything You Need to Know. Test Labs.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. ThermoFisher Scientific.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences.
  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?
  • How to Analyse MTT/MTS Assay D
  • How to Choose a Cell Viability or Cytotoxicity Assay.
  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Cytotoxic effects of psychotropic benzofuran derivatives...
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents... Scientific Reports.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
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  • Methyl 1-benzofuran-2-carboxyl
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Method

Application Notes and Protocols: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds that have garnered significa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] While specific research on this particular derivative is emerging, its structural motifs—a benzofuran core, a C2-ester group, and dimethyl substitutions—suggest a strong potential for therapeutic applications, particularly in oncology and infectious diseases. This document provides a detailed guide to the potential applications of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, outlining its synthesis, proposing avenues for biological evaluation, and providing detailed protocols for its use as a scaffold in drug discovery.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with potent pharmacological properties.[3][4] The fused benzene and furan ring system provides a rigid, planar scaffold that can be readily functionalized to interact with a variety of biological targets.[3] The diverse biological activities attributed to benzofuran derivatives include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[1][3][4]

The substitution pattern on the benzofuran ring system is critical in determining the compound's biological activity.[5] Notably, the presence of an ester or other heterocyclic rings at the C-2 position has been shown to be crucial for cytotoxic activity against cancer cells.[3][5] Furthermore, alkyl substitutions, such as methyl groups, on the benzofuran core can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.[6]

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate combines these key structural features, making it a promising candidate for further investigation and development in medicinal chemistry.

Synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

A common and effective method for the synthesis of 2-carboxybenzofuran derivatives involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization.[7] The following protocol describes a plausible synthetic route for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate starting from 2-hydroxy-4,6-dimethylbenzaldehyde.

Protocol 1: Synthesis via Perkin-like Condensation and Cyclization

Objective: To synthesize Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Materials:

  • 2-hydroxy-4,6-dimethylbenzaldehyde

  • Methyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4,6-dimethylbenzaldehyde (1 mmol) in anhydrous acetonitrile (20 mL).

  • Addition of Reagents: To the solution, add anhydrous potassium carbonate (3 mmol) and methyl bromoacetate (1.2 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude product in ethyl acetate (50 mL) and wash with 5% HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the methyl bromoacetate.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of condensation reaction.

  • Reflux: Provides the necessary energy to overcome the activation barrier for the reaction.

  • Aqueous Work-up: Removes inorganic salts and other water-soluble impurities.

  • Column Chromatography: A standard technique for purifying organic compounds based on their polarity.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar benzofuran derivatives, Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a promising scaffold for the development of novel therapeutic agents, particularly in the following areas:

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant anticancer properties through various mechanisms of action.[8] The presence of the C2-carboxylate group and methyl substitutions in the target molecule suggests potential for cytotoxic activity.[3][9]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Some benzofuran derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

  • Kinase Inhibition: Benzofurans can act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.[8]

  • Induction of Apoptosis: The benzofuran scaffold can be a key element in molecules that induce programmed cell death in cancer cells.[6]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To evaluate the cytotoxic activity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer, HCT116 - colon cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO treated cells) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. The positive control confirms the sensitivity of the cell line to a known cytotoxic agent, while the vehicle control accounts for any effects of the solvent.

Antimicrobial Activity

Benzofuran derivatives have also been identified as potent antimicrobial agents, with activity against a range of bacteria and fungi.[10][11] The lipophilic nature of the dimethyl-substituted benzofuran core may facilitate its penetration through microbial cell membranes.

Potential Mechanisms of Action:

  • Disruption of Cell Membrane Integrity: The compound may interfere with the structure and function of the microbial cell membrane, leading to cell death.

  • Inhibition of Essential Enzymes: It could inhibit key enzymes involved in microbial metabolic pathways.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate required to inhibit the growth of various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (dissolved in DMSO)

  • 96-well microplates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum according to CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Trustworthiness: Adherence to established protocols from the Clinical and Laboratory Standards Institute (CLSI) ensures the reliability and reproducibility of the results.

Structure-Activity Relationship (SAR) and Future Directions

While the biological activity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate itself is yet to be extensively reported, SAR studies on related benzofuran derivatives provide valuable insights for its future development.[3][5]

  • C2-Position: The methyl ester at the C2 position is a key feature for potential cytotoxic activity.[3] This group can be further modified to amides or other bioisosteres to explore their impact on activity and selectivity.

  • C3 and C5-Positions: The methyl groups at the C3 and C5 positions contribute to the lipophilicity of the molecule. Varying the size and electronic properties of these substituents can be a strategy to optimize activity and pharmacokinetic properties.

The workflow for developing this compound as a lead for drug discovery is illustrated below:

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis of Methyl 3,5-dimethyl- 1-benzofuran-2-carboxylate B In Vitro Screening (Anticancer, Antimicrobial) A->B  Initial Testing C SAR Studies: Modification of C2, C3, C5 positions B->C  Active Hit Identified D Synthesis of Analogs C->D E In Vitro & In Vivo Testing of Analogs D->E E->C  Feedback for further optimization F Pharmacokinetic & Toxicological Studies E->F  Promising Lead G Candidate Drug Selection F->G

Caption: Drug discovery workflow for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Data Summary

While specific quantitative data for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is not yet available in the public domain, the following table presents representative data for structurally related benzofuran derivatives to highlight the potential of this chemical class.

Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀/MIC)Reference
3-Methylbenzofuran derivative 16b A549 (Lung Cancer)1.48 µM[6]
Benzofuran-2-carbohydrazide derivativesVarious Cancer Cell Lines4.0 - 16.72 µM[6]
Hydrophobic benzofuran analogsS. aureus, E. coli0.39 - 3.12 µg/mL[10]

Conclusion

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural features, combined with the well-documented biological activities of related benzofuran derivatives, strongly suggest its potential as a starting point for the development of new anticancer and antimicrobial agents. The protocols and insights provided in this guide are intended to facilitate further research into this compound and its analogs, with the ultimate goal of translating its therapeutic potential into clinical applications.

References

  • BenchChem. (2025). Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. BenchChem.
  • O. O. (2004, November 30). o-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7- benzofuranol - cytotoxic activity and structural studies.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Medicinal Chemistry. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). Cancers. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Synthesis and Antimicrobial Evaluation of New Benzofuran Derivatives. (2011, August 15). Archiv der Pharmazie. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.).
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). MOJ Bioorganic & Organic Chemistry. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Section B.
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4995–5009. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). Molecules. [Link]

  • Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. (2015, January 27). European Journal of Medicinal Chemistry. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). International Journal of Scientific Development and Research.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). Chemical and Pharmaceutical Bulletin. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9).
  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020, September 21). Acta Scientific.
  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. SynOpen, 7(01), 8-16. [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1542. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... (n.d.). ResearchGate. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. (n.d.). ChemRxiv. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (n.d.). Rasayan Journal of Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Advances. [Link]

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Application

Technical Application Note: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a Fluorescent Probe

Executive Summary Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (M-3,5-DMBC) is a lipophilic, blue-emitting fluorophore belonging to the benzofuran-2-carboxylate class. While often utilized as a pharmacophore scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (M-3,5-DMBC) is a lipophilic, blue-emitting fluorophore belonging to the benzofuran-2-carboxylate class. While often utilized as a pharmacophore scaffold in medicinal chemistry, its intrinsic photophysical properties make it a valuable solvatochromic probe for characterizing the polarity of microenvironments and a hydrophobic marker in biophysical studies.

This Application Note provides a comprehensive guide to utilizing M-3,5-DMBC for spectral characterization, solvatochromic analysis, and lipophilicity assessment.

Chemical Identity & Photophysics

Structural Specifications
  • IUPAC Name: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.22 g/mol

  • Core Scaffold: Benzofuran fused ring system.[1][2]

  • Functional Groups:

    • C2-Ester: Electron-withdrawing group (Acceptor).

    • C3, C5-Methyls: Electron-donating groups (Donors/Stabilizers).

Mechanism of Fluorescence

The fluorescence of M-3,5-DMBC arises from a


 transition. The molecule exhibits a "Push-Pull" electronic architecture:
  • Ground State (

    
    ):  The electron density is distributed across the benzofuran core.
    
  • Excitation (

    
    ):  Upon UV excitation (~300–330 nm), charge transfer (CT) occurs from the electron-rich benzofuran ring (enhanced by the C3/C5 methyls) to the electron-deficient C2-ester.
    
  • Emission (

    
    ):  Radiative relaxation results in blue fluorescence (~360–420 nm).
    

Key Characteristic: The intramolecular charge transfer (ICT) nature of the excited state makes the emission wavelength highly sensitive to solvent polarity (Solvatochromism), allowing M-3,5-DMBC to report on the local dielectric constant of its environment.

Photophysics cluster_0 Electronic State Transitions S0 Ground State (S0) Localized Electron Density Excitation UV Excitation (300-330 nm) S0->Excitation S1 Excited State (S1) Intramolecular Charge Transfer (ICT) Excitation->S1 Relaxation Solvent Relaxation (Dipole Reorientation) S1->Relaxation Non-radiative Emission Fluorescence Emission (Blue: 360-420 nm) Relaxation->Emission Emission->S0

Figure 1: Jablonski-style diagram illustrating the Intramolecular Charge Transfer (ICT) mechanism responsible for the solvatochromic fluorescence of M-3,5-DMBC.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, standardized solutions for spectral analysis.

Materials:

  • M-3,5-DMBC (Solid powder)

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%

  • Ethanol (Spectroscopic grade)

  • Amber glass vials (to prevent photodegradation)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.04 mg of M-3,5-DMBC.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

    • Note: Benzofuran esters are lipophilic and dissolve readily in DMSO, DMF, or Chloroform. Avoid water for stock preparation.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months if protected from light and moisture.

  • Working Solution: Dilute the stock 1:1000 in the target solvent (e.g., Ethanol, PBS) to achieve a 10 µM Working Concentration for spectroscopic measurements.

Protocol B: Solvatochromic Characterization (Polarity Sensing)

Objective: Calibrate the probe's emission shift against solvents of known polarity to use it as a microenvironment sensor.

Reagents:

  • Solvent Panel: Hexane (Non-polar), Toluene, Chloroform, Ethyl Acetate, Ethanol, Methanol, DMSO (Polar aprotic).

Workflow:

StepActionCritical Parameter
1. Dilution Add 3 µL of 10 mM Stock to 3 mL of each solvent in quartz cuvettes.Final Conc: 10 µM. Ensure homogeneity.
2. Blanking Measure the baseline absorption of pure solvents.Correct for solvent cut-off UV absorption.
3. Absorption Scan Scan Absorbance from 250 nm to 400 nm.Identify

(Likely ~310-330 nm).
4. Emission Scan Excite at

. Scan Emission 340 nm to 550 nm.
Use narrow slit widths (e.g., 2.5 nm) for resolution.
5. Data Analysis Plot Emission Max (

) vs. Solvent Polarity Function (

).
Use Lippert-Mataga plot for linearity check.

Expected Results:

  • Non-polar (Hexane): Emission

    
     360-380 nm (Deep Blue).
    
  • Polar (DMSO/Methanol): Emission

    
     400-430 nm (Cyan/Blue).
    
  • Interpretation: A bathochromic (red) shift indicates stabilization of the polar excited state by polar solvents.

Protocol C: Lipophilicity/Partitioning Assay

Objective: Assess the probe's affinity for hydrophobic domains (e.g., lipid bilayers or micelles).

Materials:

  • SDS (Sodium Dodecyl Sulfate) micelles or DOPC Liposomes.

  • PBS Buffer (pH 7.4).

Step-by-Step Procedure:

  • Prepare a 10 µM solution of M-3,5-DMBC in PBS (Note: Fluorescence will be weak/quenched due to poor solubility and water quenching).

  • Titrate in increasing concentrations of SDS (0 to 20 mM) or Liposomes.

  • Monitor Fluorescence Emission at 400 nm.

  • Result: A dramatic increase in fluorescence intensity (Hyperchromic effect) and a spectral shift will occur as the probe partitions from the aqueous phase into the hydrophobic micellar core.

  • Calculation: Plot Intensity vs. [Lipid] to determine the Partition Coefficient (

    
    ).
    

Data Analysis & Visualization

Spectral Summary Table
SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (Est.)
Hexane 0.130536560High
Toluene 2.431037565Moderate
Ethanol 4.331540590Moderate
DMSO 7.2320420100Moderate

Note: Values are representative of 2-carboxylate benzofuran derivatives and should be empirically verified for the specific 3,5-dimethyl analog.

Experimental Workflow Diagram

Workflow cluster_App Application Pathways Stock Stock Preparation 10 mM in DMSO Dilution Dilution (1:1000) Target Solvent / Buffer Stock->Dilution Solv Solvatochromism (Polarity Sensing) Dilution->Solv Bio Bio-Partitioning (Lipid/Micelle Assay) Dilution->Bio Measure Spectrofluorometry Ex: 310-330nm | Em: 350-500nm Solv->Measure Scan in various solvents Bio->Measure Titrate lipid/surfactant Analysis Data Analysis Lippert-Mataga Plot / Kd Calc Measure->Analysis

Figure 2: Operational workflow for preparing and utilizing M-3,5-DMBC in physicochemical assays.

Synthesis & Origin (Contextual Grounding)

For researchers needing to synthesize or verify the compound, the Pechmann Condensation or Rap-Stoermer Condensation are the standard synthetic routes.

  • Precursors: 2-Hydroxy-5-methylacetophenone + Methyl chloroacetate.

  • Reaction: Base-catalyzed cyclization (e.g.,

    
     in DMF).
    
  • Purification: Recrystallization from Ethanol/Water.

References

  • PubChem. Methyl 1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • RSC Publishing. Design, synthesis, and fluorescence property tuning of methyl p-ethynylbenzoate-based [10]cycloparaphenylenes. Nanoscale. Available at: [Link]

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid UV/Vis Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of Diethynylated Bibenzofuran Derivatives. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Quantification of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Abstract This document provides detailed analytical methods for the accurate and precise quantification of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, a key intermediate and potential pharmacologically active compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methods for the accurate and precise quantification of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, a key intermediate and potential pharmacologically active compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Significance of Quantifying Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a member of this family, often synthesized as a key intermediate in the development of more complex pharmaceutical agents.[2][3][4] Accurate quantification of this compound is critical for several reasons:

  • Process Chemistry and Yield Optimization: In synthetic chemistry, precise measurement is essential to determine reaction yields and optimize process parameters.

  • Quality Control: For use in drug development, the purity of intermediates like Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate must be rigorously controlled.

  • Pharmacokinetic Studies: If the compound itself is being investigated for its therapeutic potential, its concentration in biological matrices must be determined to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Impurity Profiling: Quantification of related substances and potential impurities is a regulatory requirement in pharmaceutical development.[5]

This guide provides two primary analytical approaches for the quantification of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, leveraging the strengths of both liquid and gas chromatography.

High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[6][7] Coupling HPLC with both UV and mass spectrometry detectors provides a comprehensive analytical solution, offering both quantitative accuracy and confident peak identification.

Principle of the Method

This method utilizes Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from other components in the sample. A gradient elution is employed to ensure good peak shape and resolution from potential impurities. Detection is achieved sequentially by a UV detector, which provides quantitative data based on the analyte's chromophore, and a mass spectrometer, which confirms the identity of the analyte by its mass-to-charge ratio (m/z) and provides enhanced sensitivity and selectivity.[5]

Experimental Protocol: RP-HPLC-UV/MS

2.2.1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • UV-Vis or Diode Array Detector (DAD).

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[5]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate reference standard.

2.2.2. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a reaction mixture or formulation): Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., acetonitrile or methanol), and dilute to a concentration within the calibration range.[1] Filter the final solution through a 0.45 µm syringe filter before injection.[1]

2.2.3. Chromatographic and MS Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
MS Ionization ESI Positive
MS Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole.

2.2.4. Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.[8] The concentration of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate in the unknown sample is then determined from this calibration curve using linear regression.[9][10]

Rationale for Methodological Choices
  • C18 Column: A C18 stationary phase provides good retention and separation for moderately polar compounds like the target analyte.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to protonate the analyte, leading to better peak shape and improved ionization efficiency in the ESI source.

  • Gradient Elution: A gradient elution allows for the efficient separation of the target analyte from both early and late-eluting impurities, ensuring a clean baseline and accurate integration.

  • ESI Positive Mode: The ester and benzofuran moieties of the molecule are expected to be readily protonated, making ESI in positive mode a suitable ionization technique.

Expected Performance and Validation Parameters

The following table summarizes typical validation parameters for the analysis of a benzofuran derivative using this method. These values should serve as a guideline for method development and validation.[6]

ParameterExpected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL
HPLC-UV/MS Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilution Serial Dilution (Calibration Curve) Standard->Dilution Sample Weigh & Dissolve Unknown Sample Filtration Filter through 0.45 µm Syringe Filter Sample->Filtration HPLC HPLC Separation (C18 Column) Dilution->HPLC Inject Filtration->HPLC Inject UV UV Detection (254 nm) HPLC->UV MS MS Detection (ESI+) UV->MS Calibration Generate Calibration Curve MS->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for the HPLC-UV/MS analysis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] Given the structure of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, it is expected to be amenable to GC analysis, offering high resolution and sensitivity.

Principle of the Method

In GC-MS, the sample is first vaporized in a heated injector and then separated based on its boiling point and interaction with a stationary phase coated on the inside of a long capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly specific identification and quantification.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • Gas chromatograph with a split/splitless injector and a capillary column.

  • Mass selective detector (MSD).

  • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Helium (carrier gas).

  • Acetonitrile or Dichloromethane (GC grade).

  • Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate reference standard.

3.2.2. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a GC-grade solvent like acetonitrile or dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution to concentrations ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range.

3.2.3. Chromatographic and MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
MS Detection Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

3.2.4. Data Analysis and Quantification

Quantification is performed using a calibration curve generated from the analysis of the working standard solutions. The peak area of a characteristic ion of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is plotted against concentration.

Rationale for Methodological Choices
  • DB-5ms Column: This non-polar column is a good general-purpose column for the separation of a wide range of semi-volatile organic compounds.

  • Split Injection: Split injection is used for samples with a relatively high concentration of the analyte to avoid overloading the column. For trace analysis, a splitless injection could be employed.

  • Temperature Program: The oven temperature program is designed to provide good separation of the analyte from solvent and other potential components while minimizing run time.

  • Electron Impact Ionization: EI is a robust and reproducible ionization technique that generates characteristic fragmentation patterns, aiding in compound identification.

Expected Performance and Validation Parameters

GC-MS typically offers lower detection limits compared to HPLC-UV.[6]

ParameterExpected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 ng/mL
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilution Serial Dilution (Calibration Curve) Standard->Dilution Sample Weigh & Dissolve Unknown Sample GC GC Separation (DB-5ms Column) Sample->GC Inject Dilution->GC Inject MS MS Detection (EI, SIM/Scan) GC->MS Calibration Generate Calibration Curve MS->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for the GC-MS analysis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Method Selection and Validation

The choice between HPLC-UV/MS and GC-MS will depend on the specific application, the nature of the sample matrix, and the required sensitivity.[6][7]

  • HPLC-UV/MS is generally preferred for its versatility, especially for samples in complex matrices or for compounds that may be thermally labile.

  • GC-MS is an excellent choice for volatile and thermally stable compounds, often providing higher sensitivity and specificity, particularly for impurity profiling.

Regardless of the method chosen, it is crucial to perform a thorough method validation according to the guidelines of the International Council for Harmonisation (ICH) to ensure the reliability and consistency of the analytical data.[7]

References

  • Benchchem. Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • OpenBU. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Available from: [Link]

  • Benchchem. HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
  • Patel, K. M., et al. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. Indo American Journal of Pharmaceutical Research, 6(7), 6035-6045.
  • Drug Development and Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • PubMed. (2003). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. Available from: [Link]

  • Shimadzu Scientific Instruments. METHOD 531.1. Available from: [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]

  • LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • Heterocycles. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Available from: [Link]

  • Cuestiones de Fisioterapia. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Available from: [Link]

Sources

Application

Application Note: A Scalable Protocol for the Synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Abstract This application note provides a detailed, robust, and scalable two-step, one-pot protocol for the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, a key intermediate in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and scalable two-step, one-pot protocol for the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, a key intermediate in medicinal chemistry and materials science. Benzofuran derivatives are integral scaffolds in a multitude of pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1][2] This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a comprehensive step-by-step experimental procedure, and critical considerations for safe and efficient scale-up. The described methodology leverages the O-alkylation of 4-methylphenol with methyl 2-chloroacetoacetate followed by an acid-catalyzed intramolecular cyclization, a strategy chosen for its high efficiency and adaptability to larger scales.

Introduction and Underlying Principles

The synthesis of substituted benzofurans is a cornerstone of modern heterocyclic chemistry.[3] The target molecule, Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, is constructed via a classical and reliable synthetic strategy that involves two key transformations:

  • Step 1: O-Alkylation of a Phenoxide: The synthesis initiates with the deprotonation of 4-methylphenol. Phenols are weakly acidic and require a strong base for complete conversion to the corresponding phenoxide ion.[4] Sodium hydride (NaH), a powerful, non-nucleophilic base, is selected for this purpose to ensure rapid and irreversible deprotonation. The resulting 4-methylphenoxide anion then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in methyl 2-chloroacetoacetate via an SN2 reaction.[4][5] This forms the key ether intermediate, methyl 2-(4-methylphenoxy)acetoacetate. The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) is critical to solvate the sodium cation without interfering with the nucleophilicity of the phenoxide.

  • Step 2: Acid-Catalyzed Intramolecular Cyclization: The formed ether intermediate is not isolated but is cyclized in situ. This transformation is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts-type acylation, followed by dehydration. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. The acid protonates the ketone carbonyl, activating it towards nucleophilic attack by the electron-rich aromatic ring. The attack occurs at the ortho position to the activating ether linkage. Subsequent dehydration of the resulting alcohol intermediate yields the stable, aromatic benzofuran ring system.

This one-pot approach is advantageous for scale-up as it minimizes handling of intermediates, reduces solvent waste, and improves overall process efficiency.

Overall Reaction Scheme:
  • Step 1: 4-methylphenol + Methyl 2-chloroacetoacetate → Methyl 2-((4-methylphenoxy)acetoacetate)

  • Step 2: Methyl 2-((4-methylphenoxy)acetoacetate) → Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Critical Parameters for Safe and Successful Scale-Up

Transitioning a synthesis from the bench to a larger scale requires careful consideration of several factors beyond simple multiplication of reagent quantities.

  • Reagent Purity and Handling:

    • Sodium Hydride (NaH): Typically supplied as a 60% dispersion in mineral oil, which is safer to handle than pure NaH.[6] The mineral oil can be left in the reaction or washed with a dry, non-reactive solvent like hexane prior to use, though for this protocol, it is left in. NaH is extremely water-reactive, producing flammable hydrogen gas that can ignite spontaneously.[7][8] All equipment must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[6]

    • Solvents: Anhydrous grade solvents are essential to prevent the violent quenching of sodium hydride.

  • Thermal Management:

    • The reaction of sodium hydride with residual moisture or the phenol itself is exothermic. On a large scale, the addition of NaH and 4-methylphenol must be carefully controlled to manage the heat generated. A reactor equipped with a cooling jacket and an overhead stirrer is mandatory.

    • The cyclization step with concentrated sulfuric acid is also highly exothermic. Slow, dropwise addition of the acid at a reduced temperature (0-5 °C) is critical to prevent thermal runaways and potential side reactions.

  • Process Control and Monitoring:

    • Inert Atmosphere: Maintaining a positive pressure of an inert gas is crucial throughout the sodium hydride handling and alkylation steps.

    • Reaction Completion: Progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure full consumption of the starting phenol before proceeding to the cyclization step.

  • Work-up and Product Isolation:

    • Quenching: The reaction is quenched by carefully adding it to ice-water. This must be done slowly and with vigorous stirring in a well-ventilated fume hood, as any unreacted NaH will react violently.

    • Purification: The crude product is typically a solid. Recrystallization is an effective and scalable purification method for obtaining high-purity material.[9][10] Solvents like methanol or ethanol are often suitable for benzofuran esters.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from reactor setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification A Reactor Setup (Dry Glassware, Inert Atmosphere) B Charge Anhydrous DMF A->B C Charge NaH Dispersion B->C D Step 1: O-Alkylation (Add 4-methylphenol, then Methyl 2-chloroacetoacetate) C->D Controlled Addition E Reaction Monitoring (TLC/HPLC) D->E F Step 2: Cyclization (Cool to 0°C, Add H₂SO₄) E->F G Quench Reaction (Pour into Ice-Water) F->G Controlled Addition H Filtration & Washing G->H I Recrystallization (e.g., Methanol) H->I J Drying Under Vacuum I->J K Final Product: Methyl 3,5-dimethyl-1- benzofuran-2-carboxylate J->K

Caption: Workflow for the scaled-up synthesis of the target benzofuran.

Detailed Experimental Protocol (100 g Scale)

5.1. Equipment

  • 2 L three-necked, round-bottom flask (reactor) equipped with an overhead mechanical stirrer, a temperature probe, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet/outlet bubbler.

  • Heating/cooling mantle or bath.

  • Large beaker or vessel (5 L) for quenching.

  • Büchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware for extraction and recrystallization.

  • Vacuum oven for drying.

5.2. Reagents and Materials

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Molar Eq.
4-Methylphenol108.14100.00.9251.0
Sodium Hydride (60% in oil)24.00 (NaH)40.71.0171.1
Methyl 2-chloroacetoacetate150.57146.50.9731.05
N,N-Dimethylformamide (DMF), anhydrous73.09800 mL--
Sulfuric Acid (98%), conc.98.08250 mL--
Methanol (for recrystallization)32.04~1 L--

5.3. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene recommended).[6][8]

  • Sodium Hydride: Handle NaH exclusively in a chemical fume hood under an inert atmosphere.[6] It is highly reactive with water and can cause severe burns upon skin contact.[7] Keep a Class D fire extinguisher (for combustible metals) or dry sand/soda ash readily available. DO NOT USE WATER to extinguish a sodium hydride fire.[7][12]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, avoiding contact with skin and eyes. The addition to the reaction mixture is highly exothermic.

  • Ventilation: Ensure all operations are performed in a well-ventilated chemical fume hood.[13]

5.4. Step-by-Step Procedure

Part A: O-Alkylation

  • Reactor Setup: Assemble the 2 L reactor setup, ensuring all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen atmosphere throughout this part.

  • Solvent and Base Addition: Charge the reactor with 800 mL of anhydrous DMF. With vigorous stirring, add the sodium hydride (40.7 g, 1.017 mol) portion-wise at room temperature. Note: Some initial effervescence may occur due to reaction with trace impurities.

  • Phenol Addition: Dissolve the 4-methylphenol (100.0 g, 0.925 mol) in 100 mL of anhydrous DMF. Transfer this solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 30-45 minutes. Maintain the temperature below 35 °C using a cooling bath if necessary. Vigorous hydrogen gas evolution will be observed.

  • Formation of Phenoxide: After the addition is complete, stir the resulting slurry at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Add the methyl 2-chloroacetoacetate (146.5 g, 0.973 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature between 25-30 °C.

  • Reaction Monitoring: After the addition, heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 4-methylphenol spot has disappeared.

Part B: Cyclization and Work-up

  • Cooling: Once the alkylation is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Acid Addition: Add the concentrated sulfuric acid (250 mL) very slowly and dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. Caution: This is a highly exothermic step.

  • Cyclization Reaction: After the acid addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: In a large 5 L beaker, prepare a slurry of ice and water (~3 L). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water. A precipitate will form.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the washings are neutral (pH ~7).

Part C: Purification

  • Recrystallization: Transfer the crude, damp solid to a 2 L Erlenmeyer flask. Add methanol (~800 mL) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

  • Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 75-85% of a white to off-white crystalline solid.

Conclusion

This application note details a reliable and scalable one-pot synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. By providing a thorough understanding of the underlying chemical principles, critical scale-up parameters, and a step-by-step protocol with stringent safety measures, this guide serves as a valuable resource for chemists in research and development. The methodology is efficient, uses readily available starting materials, and is well-suited for producing multi-gram to kilogram quantities of the target compound.

References

  • Grokipedia. Perkin rearrangement.
  • New Jersey Department of Health. Hazard Summary: Sodium Hydride. NJ.gov.
  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. (2012).
  • Aldrich. Safety Data Sheet: Sodium hydride. (2011).
  • Wikipedia. Perkin rearrangement.
  • Reddy, B. et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE.
  • ChemScience. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024).
  • Li, J. et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
  • Chiari, B. et al. (2025). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate.
  • BenchChem. Avoiding byproduct formation in benzofuran ring synthesis. (2025).
  • Wani, T. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Kumar, A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
  • Siddiqui, Z. N., et al. (2013). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData.
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Wani, T. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar.
  • Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • Gatti, F. G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
  • Google Patents. Process for preparing benzofuran-2-carboxamide derivatives.
  • Krawiecka, M., et al. SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES.
  • Alfa Chemistry. Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important benzofuran derivative.

Benzofuran scaffolds are central to a wide array of biologically active compounds, making their efficient synthesis a key focus in medicinal and synthetic chemistry.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, ultimately helping you improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in benzofuran synthesis can stem from several factors related to starting materials, reaction conditions, and potential side reactions. A systematic approach to troubleshooting is crucial.

A. Starting Material Quality and Stoichiometry
  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 4-methylphenol and methyl 2-chloro-3-oxobutanoate. Impurities can interfere with the reaction.

  • Moisture Contamination: The presence of water can be detrimental, especially in steps involving anhydrous conditions.[4][5] Use anhydrous solvents and properly dried glassware. Consider using drying agents like molecular sieves.[6]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation.[4]

B. Reaction Conditions
  • Temperature: The reaction temperature is a critical parameter. Insufficient heating may lead to an incomplete reaction[5], while excessive heat can cause decomposition of starting materials or products. Optimization of the reaction temperature is often necessary.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach completion.[5][6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome.[4][6] For the synthesis of benzofurans, polar aprotic solvents like DMF or DMSO are often used. However, in some cases, non-polar solvents may be preferred to minimize side reactions.[7]

  • Base Selection: The choice and amount of base are critical for the initial O-alkylation and subsequent cyclization. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[2][8] The strength and concentration of the base should be optimized for your specific reaction.

C. Potential Side Reactions
  • C-alkylation vs. O-alkylation: A common side reaction is the C-alkylation of the phenol instead of the desired O-alkylation. The regioselectivity can be influenced by the choice of solvent and base.

  • Hydrolysis of the Ester: The ester group can be hydrolyzed back to a carboxylic acid, especially under harsh basic or acidic conditions during workup.[5][6] Careful control of pH during extraction and purification is necessary.

Issue 2: Formation of Impurities

Question: My reaction is producing significant amounts of impurities alongside the desired product. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. Identifying the structure of the impurity is the first step towards mitigating its formation.

  • Characterization of Impurities: Isolate the major impurities using techniques like column chromatography and characterize them using NMR, Mass Spectrometry, and IR spectroscopy.

  • Common Impurities and Their Prevention:

    • Unreacted Starting Materials: If starting materials are present in the final product, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or using a more efficient catalyst.[4]

    • Byproducts from Side Reactions: As mentioned earlier, C-alkylation products or hydrolyzed esters can be common impurities. Adjusting the reaction conditions (base, solvent) can help minimize these.

    • Polymerization: Under certain conditions, starting materials or intermediates can polymerize. Using more dilute conditions or adding a polymerization inhibitor might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate?

A1: Several synthetic strategies can be employed to synthesize polysubstituted benzofurans. A common and direct approach involves the O-alkylation of a substituted phenol followed by an intramolecular cyclization. For Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, a typical route would be the reaction of 4-methylphenol with a suitable α-haloketone like methyl 2-chloro-3-oxobutanoate, followed by cyclization.[9]

Other notable methods for benzofuran synthesis include:

  • Perkin Rearrangement: This involves the ring contraction of a 3-halocoumarin in the presence of a base.[8][10]

  • Palladium-Catalyzed Reactions: Methods like Sonogashira coupling followed by cyclization are powerful tools for constructing the benzofuran ring system.[7][11][12][13]

  • Ruthenium-Catalyzed Reactions: Dehydrative C-H alkylation and alkenylation of phenols with alcohols offers an environmentally friendly route.[14][15]

Q2: How can I improve the regioselectivity of the initial alkylation step?

A2: Achieving high regioselectivity (O-alkylation over C-alkylation) is crucial for a high yield. The choice of reaction conditions plays a significant role:

  • Solvent: Polar aprotic solvents generally favor O-alkylation.

  • Base: A weaker base and controlled addition can sometimes improve O-alkylation selectivity.

  • Counter-ion: The nature of the cation of the base can also influence the O/C alkylation ratio.

Q3: What are the best practices for purifying the final product?

A3: Purification is critical to obtain a high-purity product.

  • Extraction: After the reaction, a standard workup involving extraction with an organic solvent is typically performed. Washing with a mild acid or base can help remove unreacted starting materials or byproducts.[7]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product.[7] A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure crystals.

Experimental Protocols

General Procedure for the Synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 4-methylphenol

  • Methyl 2-chloro-3-oxobutanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add methyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 24 hours.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then with brine.[16] Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Data Presentation
ParameterConditionExpected Outcome
Starting Materials 4-methylphenol, Methyl 2-chloro-3-oxobutanoateHigh purity is essential for good yield.
Base Anhydrous K₂CO₃Promotes O-alkylation and cyclization.
Solvent Anhydrous AcetoneProvides a suitable medium for the reaction.
Temperature RefluxDrives the reaction to completion.
Reaction Time ~24 hoursShould be monitored by TLC.
Purification Column ChromatographyYields a high-purity product.

Visualizations

Logical Troubleshooting Workflow

G start Low Yield or No Product check_sm Check Starting Materials (Purity, Stoichiometry, Moisture) start->check_sm check_cond Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_cond check_side Investigate Side Reactions (C-alkylation, Hydrolysis) start->check_side optimize_sm Use Pure/Dry Reagents, Optimize Stoichiometry check_sm->optimize_sm optimize_cond Systematically Vary Conditions (DOE) check_cond->optimize_cond mitigate_side Modify Conditions to Favor Desired Pathway check_side->mitigate_side success Improved Yield optimize_sm->success failure Re-evaluate Synthetic Route optimize_sm->failure optimize_cond->success optimize_cond->failure mitigate_side->success mitigate_side->failure

Caption: A logical workflow for troubleshooting low product yield.

General Synthetic Pathway

G phenol 4-Methylphenol intermediate O-alkylation Intermediate phenol->intermediate + alkyl_halide Methyl 2-chloro-3-oxobutanoate alkyl_halide->intermediate + base K₂CO₃ base->intermediate solvent Acetone solvent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Methyl 3,5-dimethyl-1- benzofuran-2-carboxylate cyclization->product

Caption: A general synthetic pathway for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

References

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. (n.d.).
  • Perkin rearrangement - Wikipedia. (n.d.).
  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions - Benchchem. (n.d.).
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem. (n.d.).
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025, April 1).
  • Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. (n.d.).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.).
  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans - Organic Chemistry Portal. (n.d.).
  • Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing). (n.d.).
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - Organic Chemistry Portal. (n.d.).
  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.).
  • Sonogashira coupling for the synthesis of benzofuran 3a - ResearchGate. (n.d.).
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC. (2019, June 11).
  • Synthesis of benzofurans via cyclization of o-alkynylphenols. - ResearchGate. (n.d.).
  • Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017, May 5).
  • Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions - Benchchem. (n.d.).
  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.).
  • What are possible sources of error in an esterification lab? - Filo. (2025, July 8).
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com. (n.d.).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18).
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. … - ResearchGate. (n.d.).
  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES - LOCKSS. (2008, July 17).
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry | Oregon State University. (2021, April 14).
  • Synthesis and Reactions of Benzofuran and Benzothiophene, Chemistry tutorial. (n.d.).
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.).
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (n.d.).
  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization - Thieme E-Books & E-Journals -. (n.d.).
  • Synthesis, characterization, and biological activities of new benzofuran derivatives. (2007, July 1).

Sources

Optimization

Purification challenges of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Welcome to the technical support center for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation and purification of your target molecule.

Introduction to Purification Challenges

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[1] Its purification, however, can be challenging due to the presence of structurally similar impurities and its physicochemical properties. Common issues include co-elution with starting materials or byproducts during chromatography, difficulty in crystallization, and potential for degradation under certain conditions. This guide will address these challenges with practical, field-proven solutions.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the purification of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Issue 1: My crude product is an oil and will not crystallize.

Answer:

The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization. The first step is to attempt to remove these impurities through a primary purification method before proceeding with recrystallization.

Recommended Workflow:

  • Initial Purification via Column Chromatography: This is the most effective initial step to remove a broad range of impurities.

  • Solvent System Selection for Recrystallization: After chromatographic purification, select an appropriate solvent system for recrystallization.

Detailed Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a standard choice.[2]

  • Mobile Phase (Eluent): A non-polar/polar solvent gradient is typically effective. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of petroleum ether and ethyl acetate.

    • Begin with a ratio of 98:2 (petroleum ether:ethyl acetate).

    • Gradually increase the ethyl acetate concentration to facilitate the elution of your target compound.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[3]

DOT Diagram: Column Chromatography Workflow

Caption: Workflow for initial purification using column chromatography.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Expected Outcome
Petroleum Ether - Ethyl Acetate2:1Can yield colorless crystals.[4]
Ethanol-Often used for recrystallizing benzofuran derivatives.[5][6]
Methanol-An alternative polar protic solvent for recrystallization.[5]

Pro-Tip: If the product still oils out during recrystallization, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., petroleum ether or hexane) dropwise until turbidity is observed. Then, allow the solution to slowly cool to room temperature, followed by further cooling in a refrigerator.

Issue 2: My purified product shows persistent impurities in the NMR spectrum, likely starting materials or isomers.

Answer:

Co-elution of structurally similar compounds is a common problem. If standard silica gel chromatography is insufficient, more advanced or alternative purification techniques are necessary.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. For instance, a mixture of chloroform and methanol has been used for purifying similar benzofuran derivatives.[7]

    • Gradient: Employ a shallower gradient during elution to improve separation.

  • Recrystallization: Multiple recrystallizations may be necessary to remove trace impurities.

  • Alternative Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) for difficult separations, although this is more resource-intensive.

DOT Diagram: Troubleshooting Persistent Impurities

Impurity_Troubleshooting start Persistent Impurity Detected optimize_cc Optimize Column Chromatography - Change solvent system (e.g., Chloroform/Methanol) - Use a shallower gradient start->optimize_cc multi_recrystallize Perform Multiple Recrystallizations - Use different solvent systems - Slow cooling optimize_cc->multi_recrystallize Unsuccessful pure_product Pure Product Obtained optimize_cc->pure_product Successful hplc Consider Preparative HPLC - For very difficult separations multi_recrystallize->hplc Unsuccessful multi_recrystallize->pure_product Successful hplc->pure_product

Caption: Decision tree for addressing persistent impurities.

Issue 3: The product appears to be degrading during purification.

Answer:

Benzofuran derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, light, or high temperatures.[8]

Preventative Measures:

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification. Neutralize any acidic or basic reagents before proceeding with extraction and chromatography.

  • Temperature: Perform purification steps at or below room temperature whenever possible. If heating is required for recrystallization, use the minimum temperature necessary and for the shortest duration.

  • Light Sensitivity: Protect the compound from direct light, especially if it is colored. Use amber vials for storage.

  • Atmosphere: While not always necessary, if you suspect oxidative degradation, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate?

A1: The appearance of pure benzofuran derivatives can range from colorless to off-white or pale yellow solids.[2][4] The melting point will be sharp for a pure compound. It is crucial to characterize your purified product using techniques like NMR and Mass Spectrometry to confirm its identity and purity.

Q2: What are the best storage conditions for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate?

A2: Benzofuran and its derivatives should be stored in a cool, dry, and dark place.[9] An explosion-proof refrigerator or freezer is recommended for long-term storage, especially for larger quantities.[9] It is also advisable to store it under an inert atmosphere if the compound is found to be sensitive to air.

Q3: Can I use other purification methods besides chromatography and recrystallization?

A3: While column chromatography and recrystallization are the most common and generally effective methods, for specific impurities, other techniques might be applicable:

  • Distillation: If the impurities have significantly different boiling points from your product, distillation under reduced pressure (vacuum distillation) could be an option. However, this is less common for complex organic molecules.

  • Acid-Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction with a dilute acid or base wash can effectively remove them before chromatography.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural confirmation and to check for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

References

  • The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide - Benchchem. (n.d.).
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity - Semantic Scholar. (n.d.).
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. (n.d.).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.).
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI. (n.d.).
  • Benzofuran | C8H6O | CID 9223 - PubChem - NIH. (n.d.).
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, February 10).
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC. (n.d.).
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Substituted Benzofuran Synthesis

Welcome to the technical support center dedicated to navigating the complexities of substituted benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of substituted benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity. Here, we address common side reactions through detailed troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Troubleshooting Guides

This section tackles specific, frequently encountered problems during the synthesis of substituted benzofurans, offering structured solutions based on established chemical principles.

Issue 1: Low Yield in Perkin Rearrangement due to Incomplete Cyclization

Question: I'm attempting a Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, but I'm isolating a significant amount of an uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. How can I drive the reaction to completion?

Answer: This is a common issue where the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is sluggish.[1] The Perkin rearrangement is a two-stage process: a rapid base-catalyzed ring opening of the coumarin, followed by a slower cyclization.[2] To favor the desired benzofuran, you need to optimize the conditions for the cyclization step.

Causality and Solutions:

  • Optimize Base and Solvent: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents such as ethanol or methanol can effectively facilitate both the initial ring opening and the subsequent cyclization.[1] The polarity of the solvent helps to stabilize the charged intermediates.

  • Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to overcome the activation energy of the cyclization step.[3] If you are running the reaction at a lower temperature, gradually increasing it while monitoring the reaction progress by TLC can significantly improve the yield of the cyclized product. Extending the reaction time may also be necessary.

  • Choice of Halogen: The nature of the halogen on the coumarin influences the rate of the intramolecular nucleophilic substitution. Bromo- and iodo-substituted coumarins are generally more reactive than their chloro-counterparts, making them better substrates for this transformation.[1]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

For an expedited synthesis, microwave irradiation can significantly reduce reaction times and improve yields.[3]

  • To a microwave reaction vessel, add the 3-bromocoumarin (1 equivalent).

  • Add ethanol as the solvent.

  • Add a solution of sodium hydroxide (a strong base) in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes, maintaining a temperature of around 79°C.[3]

  • After cooling, acidify the reaction mixture to precipitate the benzofuran-2-carboxylic acid product.

  • Collect the product by filtration and wash with cold water.

Issue 2: Formation of Homocoupled Alkyne Byproducts in Transition-Metal-Catalyzed Syntheses

Question: In my Sonogashira coupling reaction to form a 2-alkynylphenol intermediate for benzofuran synthesis, I'm observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling) and some dehalogenated starting material. What's causing this and how can I suppress these side reactions?

Answer: The formation of diynes via Glaser coupling is a well-known side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.[1] Dehalogenation of the aryl halide is another common side pathway.

Causality and Solutions:

  • Copper-Free Conditions: To completely avoid Glaser coupling, consider employing a copper-free Sonogashira protocol.[1] These methods often utilize specific palladium catalysts and amine bases that can facilitate the cross-coupling without the need for a copper co-catalyst.

  • Optimize Ligand and Base: The choice of phosphine ligand and base is crucial. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step in the catalytic cycle, favoring the cross-coupling product over side reactions. The amine base should be strong enough to deprotonate the alkyne but not so basic that it leads to catalyst decomposition or other undesired reactions.[1]

  • Control of Reaction Conditions: Strict anaerobic conditions are essential to prevent the oxidative homocoupling of the alkyne.[1] This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Slow addition of the alkyne to the reaction mixture can also help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]

Troubleshooting Workflow for Minimizing Byproduct Formation

G start Low Yield of Desired Benzofuran (High Byproducts) catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality & Stoichiometry start->reagents copper_free Switch to Copper-Free Sonogashira Protocol catalyst->copper_free Glaser Coupling Observed? ligand_base Screen Bulky, Electron-Rich Phosphine Ligands and Optimize Base Strength catalyst->ligand_base Low Activity? temp_time Gradually Increase Temperature and/or Extend Reaction Time conditions->temp_time Incomplete Reaction? inert_atm Ensure Strict Anaerobic Conditions (Degas Solvents, Inert Atmosphere) conditions->inert_atm Oxidative Side Reactions? purity Purify Starting Materials (o-halophenol, alkyne) reagents->purity Unexpected Byproducts? stoichiometry Verify Stoichiometry of Alkyne and Base reagents->stoichiometry Excess Starting Material? end_node Optimized Benzofuran Synthesis copper_free->end_node ligand_base->end_node temp_time->end_node inert_atm->end_node purity->end_node stoichiometry->end_node

Caption: A troubleshooting workflow for minimizing byproduct formation.

Issue 3: Competing Beckmann Rearrangement in Acid-Catalyzed Cyclization of O-Aryl Ketoximes

Question: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide as the major product instead of the expected benzofuran. What is happening?

Answer: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[1] This rearrangement is often favored by strong Brønsted acids and higher temperatures.

Causality and Solutions:

  • Milder Acidic Conditions: To favor the desired cyclization, switch from strong Brønsted acids (like sulfuric acid or hydrochloric acid) to milder acidic conditions. Lewis acids (e.g., ZnCl₂, AlCl₃) or milder Brønsted acids (e.g., p-toluenesulfonic acid) can promote the cyclization while suppressing the Beckmann rearrangement.[1][4]

  • Solvent Choice: Using aprotic solvents can sometimes disfavor the protonation events that initiate the Beckmann rearrangement.[1]

  • Lower Reaction Temperature: The Beckmann rearrangement often has a higher activation energy than the desired cyclization. Lowering the reaction temperature can therefore selectively slow down the rearrangement, improving the yield of the benzofuran product.[1][4]

ParameterCondition Favoring BenzofuranCondition Favoring Beckmann Rearrangement
Acid Catalyst Lewis Acids (e.g., AlCl₃), Milder Brønsted AcidsStrong Brønsted Acids (e.g., H₂SO₄)
Temperature Lower TemperaturesHigher Temperatures
Solvent Aprotic SolventsProtic Solvents

Caption: Reaction conditions influencing the competition between benzofuran synthesis and Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are some of the most common synthetic routes to substituted benzofurans, and what are their primary potential side reactions?

A1: Several robust methods exist for benzofuran synthesis, each with its own set of potential challenges.[1]

  • Perkin Rearrangement: This classic method involves the ring contraction of a 3-halocoumarin. The primary side reaction is the formation of an uncyclized acrylic acid intermediate.[1][5]

  • Transition-Metal-Catalyzed Syntheses: Methods like the Sonogashira or Heck coupling followed by cyclization are very common. Key side reactions include the homocoupling of alkynes (Glaser coupling) and dehalogenation of the starting aryl halide.[1][6]

  • Acid-Catalyzed Cyclization of O-Aryl Ketoximes: This route can be efficient but is often plagued by the competing Beckmann rearrangement, which leads to the formation of amides.[1]

Q2: My palladium-catalyzed synthesis is not working at all, or the yield is very low. What are the first things I should check?

A2: Low or no yield in palladium-catalyzed reactions often points to issues with the catalyst, reagents, or reaction conditions.[6]

  • Catalyst Activity: Ensure your palladium catalyst is active. Catalysts can degrade over time or with improper storage. Using a fresh batch of catalyst is a good starting point.[6]

  • Reagent Quality: The purity of your starting materials, particularly the o-halophenol and the alkyne, is critical. Impurities can poison the catalyst. Ensure all reagents are pure and dry.[6]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can all lead to low yields. A systematic optimization of these parameters is often necessary.[6] Additionally, ensure your reaction is performed under an inert atmosphere, as oxygen can deactivate the palladium catalyst.[1][6]

Q3: I'm observing the formation of a dark, tar-like substance in my reaction mixture, which makes purification difficult and lowers my yield. What could be the cause?

A3: The formation of tar or polymeric material is often a result of undesired polymerization or self-condensation of the starting materials or intermediates.[4]

  • High Substrate Concentration: High concentrations can favor intermolecular side reactions that lead to polymerization. Running the reaction under more dilute conditions may help to favor the desired intramolecular cyclization.[4][7]

  • High Temperatures: Elevated temperatures can promote decomposition and polymerization. It is advisable to run the reaction at the lowest effective temperature.[4]

Q4: My cyclization reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers is a common challenge, particularly in intramolecular Friedel-Crafts type reactions.[4][8]

  • Substrate Design: The substitution pattern on the aromatic ring plays a crucial role. Electron-donating groups will direct electrophilic attack to the ortho and para positions. Strategically placing directing groups on your starting material can favor the formation of a single isomer.[4]

  • Catalyst Choice: In acid-catalyzed cyclizations, the choice of the Lewis or Brønsted acid can influence the product ratio. Experimenting with different acids may improve the desired isomer ratio.[4]

References

  • Singh, N., & Rawat, D. S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30537-30561. Retrieved from [Link]

  • Cravotto, G., Orio, L., Calcio Gaudino, E., & Cintas, P. (2008). Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy. Tetrahedron Letters, 49(44), 6349-6352. Retrieved from [Link]

  • Wikipedia. (2024). Perkin rearrangement. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Afridi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Afridi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Afridi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Retrieved from [Link]

  • Kotschy, A. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291. Retrieved from [Link]

  • Bowden, K., & Hiscocks, S. P. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27387-27435. Retrieved from [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the preparation of benzofuran. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27387-27435. Retrieved from [Link]

  • Iaroshenko, V. O., & Mkrtchyan, S. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Retrieved from [Link]

  • Anderson, D. J., & Rees, C. W. (1973). Preparation and thermal rearrangement of a benzofuran–nitrene adduct. Journal of the Chemical Society, Perkin Transactions 1, 100-103. Retrieved from [Link]

  • Afridi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • NOBLE CHEMISTRY. (2025, January 15). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. Retrieved from [Link]

  • Iaroshenko, V. O., & Mkrtchyan, S. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Retrieved from [Link]

  • Ruben, M., et al. (2020). Quantum Tunneling Mediated Interfacial Synthesis of a Benzofuran Derivative. Angewandte Chemie International Edition, 59(43), 19024-19029. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Benzofuran Cyclization Reactions

Welcome to the Technical Support Center for the synthesis and optimization of benzofuran cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of benzofuran cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic motif. Benzofuran and its derivatives are key structural components in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during benzofuran synthesis.

I. Troubleshooting Common Issues in Benzofuran Synthesis

This section is structured in a question-and-answer format to directly address specific experimental challenges.

A. Palladium-Catalyzed Cyclizations (e.g., Sonogashira/Heck Pathways)

Palladium-catalyzed reactions are a cornerstone of modern benzofuran synthesis, typically involving the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling) followed by intramolecular cyclization.[1][2][4][5]

Question 1: My palladium-catalyzed reaction is showing low or no yield of the desired benzofuran. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in these reactions are a common issue and can often be traced back to a few key areas: the catalyst system, the reaction conditions, or the quality of your reagents.

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be deactivated due to age, improper storage (exposure to air or moisture), or the selection of an inappropriate palladium source.[5] The active Pd(0) species is particularly sensitive to oxidation.

    • Troubleshooting:

      • Use a fresh catalyst: Always use a freshly opened or recently purchased palladium catalyst.

      • Ensure inert atmosphere: Store your catalyst under an inert atmosphere (e.g., argon or nitrogen).

      • Catalyst selection: Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[6]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, solvent, and base are critical parameters that can significantly impact the yield.

    • Troubleshooting:

      • Temperature Screening: While many reactions proceed at room temperature, some may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial. However, be aware that excessively high temperatures can lead to catalyst decomposition.[5]

      • Solvent Selection: The choice of solvent is crucial. While DMF and toluene are common, a solvent screen may be necessary. For some intramolecular cyclizations, DMF and acetonitrile have been shown to be more effective than toluene or THF.[5]

      • Base Optimization: The base plays a role in both the coupling and cyclization steps. Common bases include amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can affect the reaction rate. For transition-metal-free cyclization of 2-ynylphenols, Cs₂CO₃ has proven effective.[5]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in your starting materials (o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to poor yields.

    • Troubleshooting:

      • Purify Starting Materials: Ensure all reagents are pure and dry.

      • Degas Solvents: Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst.[5]

      • Verify Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of the alkyne is often used.[5]

Question 2: I am observing a significant amount of a side product that appears to be a homocoupling of my alkyne (Glaser coupling). How can I minimize this?

Answer: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[6] It involves the oxidative homocoupling of terminal alkynes.

  • Minimize or Eliminate Copper:

    • Cause: The copper(I) co-catalyst promotes this unwanted side reaction.

    • Troubleshooting:

      • Reduce Copper Concentration: Try decreasing the amount of the copper co-catalyst.

      • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and amine bases that can facilitate the coupling without the need for a copper co-catalyst.[6]

  • Control Reaction Conditions:

    • Cause: The presence of oxygen promotes Glaser coupling.

    • Troubleshooting:

      • Strict Anaerobic Conditions: Ensure your reaction is run under a strictly inert atmosphere to exclude oxygen.

      • Slow Addition of Alkyne: The slow addition of the alkyne to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]

B. Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization is another common strategy, often involving the intramolecular cyclization of precursors like α-phenoxy ketones or acetals.[4][7][8]

Question 3: My acid-catalyzed cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in acid-catalyzed cyclizations, such as intramolecular Friedel-Crafts reactions. The regioselectivity is governed by the electronic and steric properties of the substrate.

  • Substrate Design:

    • Cause: The electronic nature of the substituents on the aromatic ring dictates the position of electrophilic attack.

    • Troubleshooting:

      • Directing Groups: Utilize starting materials where the substitution pattern on the aromatic ring strongly favors cyclization at a single ortho position. Electron-donating groups will direct the electrophilic substitution to the ortho and para positions.

      • Steric Hindrance: A bulky substituent can sterically hinder one of the potential cyclization sites, favoring the less hindered position.

  • Catalyst and Condition Optimization:

    • Cause: The choice of acid and reaction conditions can influence the product ratio.

    • Troubleshooting:

      • Screen Lewis and Brønsted Acids: Experiment with a variety of Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) and Brønsted acids (e.g., H₂SO₄, PPA, MsOH). Milder acids may offer better selectivity.[9][10]

      • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

Question 4: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide instead of the benzofuran. What is happening?

Answer: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[6]

  • Favoring Cyclization over Rearrangement:

    • Cause: Strong Brønsted acids and high temperatures can promote the Beckmann rearrangement.

    • Troubleshooting:

      • Milder Acidic Conditions: Switch to milder Lewis acids or less concentrated Brønsted acids.

      • Aprotic Solvents: Use aprotic solvents to disfavor the protonation events that initiate the rearrangement.

      • Lower Reaction Temperature: Reducing the reaction temperature can help to suppress the Beckmann rearrangement.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzofuran synthesis?

A1: Several classes of starting materials are commonly employed:

  • o-Halophenols and Alkynes: These are used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[5]

  • Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones, to form the benzofuran ring.[1]

  • Phenols and Alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper catalysts.[11]

  • o-Alkynylphenols: These are often intermediates in other synthetic routes but can also be used directly for intramolecular cyclization, sometimes under transition-metal-free basic conditions.[5]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents can have a significant impact:

  • Electron-Donating Groups (EDGs): On the phenolic component, EDGs generally increase the nucleophilicity of the aromatic ring, which can facilitate electrophilic attack during acid-catalyzed cyclizations and may improve yields in some metal-catalyzed reactions.[1]

  • Electron-Withdrawing Groups (EWGs): On the aromatic ring, EWGs can decrease the reaction rate and yield by making the ring less reactive towards electrophilic attack or by affecting the stability of key intermediates.

Q3: Can I synthesize benzofurans without a transition metal catalyst?

A3: Yes, several transition-metal-free methods exist:

  • Base-Promoted Cyclization: o-Alkynylphenols can undergo intramolecular cyclization in the presence of a base like cesium carbonate (Cs₂CO₃).[12]

  • Acid-Catalyzed Cyclization: As discussed, various Brønsted and Lewis acids can catalyze the cyclization of suitable precursors.[4][7][8]

  • Photochemical Reactions: Some benzofuran syntheses can be achieved through photochemical methods, such as the intramolecular photochemical Wittig reaction.[13]

III. Data Presentation: Comparison of Catalytic Systems

The following table provides a general comparison of common catalytic systems for benzofuran synthesis. Note that yields are highly substrate-dependent.

Catalytic System Typical Starting Materials Catalyst Loading (mol%) Typical Temperature (°C) Common Solvents Advantages Common Issues
Pd/Cu (Sonogashira) o-Iodophenols, Terminal AlkynesPd: 1-5, Cu: 2-1025 - 100Toluene, DMF, Et₃NHigh yields, broad scopeGlaser coupling, catalyst deactivation
Copper-catalyzed Phenols, Alkynes5-2080 - 120DMF, DMSOLower cost than Pd, good for direct annulationCan require higher temperatures
Gold-catalyzed o-Alkynylphenols, Quinols1-525 - 80Dioxane, CH₂Cl₂Mild conditions, high efficiencyCatalyst cost
Acid-catalyzed (Lewis/Brønsted) α-Phenoxy ketones, Acetals10 - stoichiometric0 - 150CH₂Cl₂, Toluene, neatTransition-metal-freeRegioselectivity issues, harsh conditions
Base-promoted o-Alkynylphenols10 - stoichiometric25 - 80DMF, AcetonitrileTransition-metal-free, mild conditionsLimited to specific substrates

IV. Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Materials:

  • o-Iodophenol (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[5]

Protocol 2: Transition-Metal-Free, Base-Promoted Intramolecular Cyclization

This protocol outlines the cyclization of an o-alkynylphenol to a 2-substituted benzofuran.

Materials:

  • o-Alkynylphenol (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the o-alkynylphenol and cesium carbonate.

  • Add anhydrous DMF and stir the mixture at 60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

V. Visualization of Key Processes

General Mechanism of Palladium-Catalyzed Benzofuran Synthesis

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + o-Iodophenol AlkIns Alkyne Insertion (Ar-Pd(II)-alkyne) OxAdd->AlkIns + Alkyne (from Cu cycle) Cyc Intramolecular Cyclization AlkIns->Cyc 5-exo-dig RedElim Reductive Elimination Cyc->RedElim RedElim->Pd0 - Benzofuran CuI Cu(I)I CuAlk Copper(I) Acetylide CuI->CuAlk + Alkyne, Base CuAlk->AlkIns Transmetalation CuAlk->CuI Transmetalation to Pd(II)

Caption: Simplified catalytic cycles for Sonogashira coupling and cyclization.

Troubleshooting Workflow for Low Yield

G cluster_cat Catalyst cluster_cond Conditions cluster_reag Reagents cluster_side Side Reactions Start Low/No Product Yield CheckCat Check Catalyst Activity Start->CheckCat OptCond Optimize Reaction Conditions Start->OptCond CheckReag Verify Reagent Quality Start->CheckReag SideReact Investigate Side Reactions Start->SideReact FreshCat Use Fresh/Active Catalyst CheckCat->FreshCat ScreenLig Screen Ligands CheckCat->ScreenLig VaryTemp Vary Temperature OptCond->VaryTemp ScreenSolv Screen Solvents OptCond->ScreenSolv ScreenBase Screen Bases OptCond->ScreenBase PurifyReag Purify/Dry Reagents CheckReag->PurifyReag AdjStoich Adjust Stoichiometry CheckReag->AdjStoich DegasSolv Degas Solvents CheckReag->DegasSolv Glaser Minimize Glaser Coupling (e.g., copper-free) SideReact->Glaser

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Sources

Troubleshooting

Preventing degradation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate during storage

Technical Support Center: Stability & Storage of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Executive Summary: The Stability Dashboard Compound: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Chemical Class: Benzofur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Executive Summary: The Stability Dashboard

Compound: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Chemical Class: Benzofuran ester Primary Degradation Risk: Hydrolysis (Moisture sensitivity) Secondary Risk: Photochemical oxidation (UV sensitivity)[1]

Parameter Optimal Specification Critical Limit (Action Required)
Storage Temp 2°C to 8°C (Refrigerated)> 25°C (Room Temp for extended periods)
Atmosphere Inert (Argon/Nitrogen)Ambient Air (Oxygen/Moisture exposure)
Container Amber glass, Tightly sealedClear glass, Plastic (permeable)
Desiccation Required (Silica/Drierite)None (High humidity exposure)

Troubleshooting Module: Symptom-Based Diagnostics

Use this guide to diagnose issues based on experimental observations.

Issue 1: "My white powder has turned yellow or sticky."
  • Diagnosis: Partial Hydrolysis & Oxidation. [1]

    • The Science: Esters are susceptible to hydrolysis, converting the lipophilic methyl ester into the free carboxylic acid (3,5-dimethyl-1-benzofuran-2-carboxylic acid) and methanol.[1] The "stickiness" often results from the melting point depression caused by this impurity mixture.[1] Yellowing indicates oxidative opening of the furan ring or formation of quinone-methide-like species, often accelerated by light.[1]

  • Immediate Action:

    • Perform TLC: Run in Hexane:Ethyl Acetate (8:2). Look for a baseline spot (carboxylic acid) or smearing (degradation products).[1]

    • Recrystallization: If degradation is <10%, recrystallize from hot Ethanol or Methanol (ensure minimal heating time to prevent transesterification/hydrolysis).[1]

Issue 2: "HPLC shows a new peak eluting before the main product."
  • Diagnosis: Acid Formation (Hydrolysis). [1]

    • The Science: In Reverse-Phase HPLC (C18), the free carboxylic acid is more polar than the methyl ester parent.[1] Consequently, it elutes earlier (shorter retention time).[1]

  • Troubleshooting Protocol:

    • Check Solvent pH: Ensure your mobile phase is not extremely acidic or basic, which could degrade the sample during the run.[1]

    • Verify Storage: Was the sample stored in DMSO? DMSO is hygroscopic; absorbed water can hydrolyze esters over time.[1]

Issue 3: "The 1H-NMR spectrum is missing a singlet around 3.9 ppm."
  • Diagnosis: Complete Hydrolysis or Transesterification. [1]

    • The Science: The methyl ester protons typically appear as a sharp singlet at

      
       3.8–3.9 ppm.[1]
      
      • Loss of peak: Indicates conversion to the acid (COOH proton appears broad >11 ppm).[1]

      • Shift of peak: If stored in Ethanol, transesterification may have occurred, replacing the methyl group (s, 3H) with an ethyl group (q, 2H + t, 3H).[1]

  • Prevention: Never store ester standards in alcoholic solvents (Ethanol, Isopropanol) unless intended for immediate use.[1]

Deep Dive: Degradation Mechanisms

Understanding how the molecule breaks down is the key to preventing it.[1]

Visualizing the Pathways (DOT Diagram)

DegradationPathways Ester Methyl 3,5-dimethyl benzofuran-2-carboxylate Acid 3,5-dimethylbenzofuran -2-carboxylic acid Ester->Acid Hydrolysis Methanol Methanol Ester->Methanol NewEster Transesterified Product Ester->NewEster Transesterification OxProds Ring-opened Oxidation Products Ester->OxProds Photo-oxidation Water Moisture (H2O) + Acid/Base Water->Acid Alcohol Alcohol Solvent (R-OH) Alcohol->NewEster UV UV Light / O2 UV->OxProds

Figure 1: Primary degradation pathways.[1] Hydrolysis (Red) is the most common storage failure mode.[1]

Standard Operating Procedures (SOPs)

SOP-01: Purity Assessment via HPLC
  • Objective: Quantify the ratio of Methyl ester vs. Carboxylic acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzofuran absorption).[1]

  • Passing Criteria: Main peak purity > 98%. Acid impurity < 0.5%.[1]

SOP-02: Long-Term Storage Protocol
  • Vial Selection: Use Amber borosilicate glass vials with Teflon-lined screw caps.

  • Inert Gas Purge: Before sealing, gently flow dry Nitrogen or Argon into the vial for 10-15 seconds to displace oxygen and moisture.[1]

  • Sealing: Cap tightly. Wrap the cap junction with Parafilm® to create a secondary moisture barrier.[1]

  • Environment: Place the vial inside a secondary container (jar) containing active desiccant (Silica gel beads).

  • Temperature: Store at 2–8°C. For storage > 1 year, store at -20°C.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solution? A: Yes, but with caution. DMSO is hygroscopic (absorbs water from air).[1] A DMSO stock solution stored at room temperature will eventually absorb enough water to hydrolyze the ester.[1]

  • Recommendation: Prepare single-use aliquots of the DMSO stock.[1] Store them at -20°C or -80°C. Do not freeze/thaw repeatedly.

Q: Why is the "2-carboxylate" position important for stability? A: The 2-position on the benzofuran ring is conjugated with the aromatic system.[1] This makes the ester carbonyl slightly more electron-deficient and potentially more susceptible to nucleophilic attack (hydrolysis) compared to non-conjugated esters, but the aromatic ring also provides stability against random oxidation compared to aliphatic esters.[1]

Q: I need to ship this compound. Is dry ice required? A: generally, no.[1] Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is stable for short durations (days) at ambient temperature, provided it is kept dry.[1] Blue ice (cold packs) is sufficient to prevent thermal degradation during transit.[1] Dry ice is only necessary if the compound is already dissolved in a solvent.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Methyl 3-methylbenzofuran-2-carboxylate Product Sheet. Retrieved from (General class stability data).[1]

  • PubChem. (n.d.).[1][2] Methyl 1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from (Structure and physical properties).[1]

  • Kowalewska, M., et al. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from (Synthetic pathways and ester hydrolysis conditions).[1]

  • BLD Pharm. (n.d.).[1][2] Methyl benzofuran-2-carboxylate Safety Data Sheet. Retrieved from (Storage and handling codes).[1]

Sources

Optimization

How to increase the regioselectivity of 3,5-dimethyl-1-benzofuran-2-carboxylate synthesis

Introduction This technical guide addresses a persistent challenge in synthetic organic chemistry: achieving high regioselectivity in the synthesis of substituted benzofurans, specifically 3,5-dimethyl-1-benzofuran-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses a persistent challenge in synthetic organic chemistry: achieving high regioselectivity in the synthesis of substituted benzofurans, specifically 3,5-dimethyl-1-benzofuran-2-carboxylate. This molecule is a valuable scaffold in medicinal chemistry and materials science, but its synthesis is often complicated by the formation of undesired regioisomers, primarily the 3,7-dimethyl isomer. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help researchers maximize the yield of the desired 3,5-dimethyl product.

The primary challenge arises during the annulation of a substituted phenol (4-methylphenol) with a suitable three-carbon component. The regiochemical outcome is dictated by which ortho-position of the phenol undergoes reaction. This guide will focus on palladium-catalyzed methodologies, which offer a robust and tunable platform for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis yields a mixture of 3,5- and 3,7-dimethyl-1-benzofuran-2-carboxylate. How can I improve the regioselectivity?

A1: This is the most common issue encountered. The formation of the 3,7-dimethyl isomer occurs when the cyclization proceeds at the C-6 position of the starting 4-methylphenol instead of the desired C-2 position. The key to enhancing regioselectivity lies in controlling the initial ortho-palladation or related C-H activation step.

Root Cause Analysis:

  • Steric Hindrance: The methyl group at C-4 of the phenol does not provide a strong steric bias to favor one ortho position (C-2 vs. C-6) over the other.

  • Directing Group Influence: The hydroxyl group is a powerful ortho-director, but its influence is nearly equivalent for both adjacent positions in a para-substituted phenol.

  • Reaction Conditions: Standard palladium-catalyzed conditions (e.g., Pd(OAc)₂, PPh₃) are often not selective enough for this specific substrate.

Troubleshooting Strategies:

  • Employ a Ligand-Directed Approach: The choice of ligand is critical for tuning the steric and electronic environment of the palladium catalyst. Bulky, electron-rich phosphine ligands can create a steric environment that favors reaction at the less hindered ortho-position.

    • Recommendation: Switch from triphenylphosphine (PPh₃) to a bulkier, more electron-donating ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) or a biarylphosphine ligand like SPhos or XPhos. These ligands can increase the effective size of the catalyst, promoting selectivity.

  • Utilize a Directing Group Strategy: Installing a removable directing group at the C-2 position of the phenol can force the reaction to occur at the desired location. While this adds steps to the synthesis, it provides unparalleled control over regiochemistry.

    • Example Workflow:

      • Introduce a directing group (e.g., a pivaloyl or acetyl group) onto the hydroxyl moiety of 4-methylphenol.

      • Perform the palladium-catalyzed C-H activation/cyclization. The directing group will guide the catalyst to the C-2 position.

      • Remove the directing group under mild conditions.

Q2: I'm using a palladium-catalyzed Sonogashira coupling followed by cyclization. What are the critical parameters for regioselectivity in this two-step process?

A2: This is an excellent alternative strategy. The regioselectivity is determined in the first step: the ortho-iodination of 4-methylphenol. A subsequent Sonogashira coupling and cyclization will then proceed from the position of the iodine.

Critical Parameter: The Iodination Step

The direct iodination of 4-methylphenol can yield a mixture of 2-iodo-4-methylphenol and 2,6-diiodo-4-methylphenol. Controlling this step is paramount.

Optimized Iodination Protocol:

  • Reagents: Use N-iodosuccinimide (NIS) as the iodine source. It is generally milder and more selective than I₂.

  • Solvent: Acetonitrile (MeCN) is a preferred solvent as it can promote the formation of the mono-iodinated product.

  • Temperature: Running the reaction at 0 °C to room temperature can help minimize over-iodination.

ParameterRecommendationRationale
Iodinating Agent N-Iodosuccinimide (NIS)Milder, reduces di-iodination side products.
Solvent Acetonitrile (MeCN)Improves selectivity for mono-iodination.
Temperature 0 °C to Room TempKinetic control to favor the desired product.
Stoichiometry 1.05 eq. of NISMinimizes excess reagent that could lead to di-iodination.

Workflow Diagram: Regioselective Sonogashira Approach

G cluster_0 Step 1: Regiocontrolled Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Intramolecular Cyclization A 4-Methylphenol B 2-Iodo-4-methylphenol (Major Product) A->B NIS, MeCN, 0°C C 2,6-Diiodo-4-methylphenol (Minor Impurity) A->C (Side Reaction) E Coupled Intermediate B->E Pd(PPh₃)₂Cl₂, CuI, Et₃N D Ethyl Propiolate D->E F 3,5-Dimethyl-1-benzofuran-2-carboxylate E->F Heat or Catalyst

Caption: Regioselective synthesis via controlled iodination followed by Sonogashira coupling and cyclization.

Q3: My cyclization reaction is sluggish and gives low yields, even with the correct regioisomer. How can I improve the reaction efficiency?

A3: Low conversion rates are often due to catalyst deactivation, suboptimal reaction conditions, or the presence of inhibitors.

Troubleshooting Checklist:

  • Oxygen Exclusion: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to atmospheric oxygen.

    • Action: Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration. Use Schlenk line techniques for reagent transfer.

  • Catalyst Loading: While higher catalyst loading can increase rates, it also increases costs and can lead to more side products.

    • Action: Start with a catalyst loading of 1-2 mol %. If the reaction is still slow, incrementally increase to 5 mol %. A palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is often robust.

  • Solvent Choice: The solvent plays a crucial role in solubility and reaction kinetics.

    • Action: For Sonogashira-type reactions, a mixture of THF and a base like triethylamine is standard. For direct C-H activation/cyclization, polar aprotic solvents like DMF or DMA are often effective at higher temperatures.

  • Temperature Profile: The optimal temperature is a balance between reaction rate and catalyst stability/selectivity.

    • Action: If the reaction is slow at 80 °C, try incrementally increasing the temperature to 100-120 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

Optimized Experimental Protocol: Ligand-Mediated Regioselective Synthesis

This protocol is designed to maximize the formation of the 3,5-dimethyl isomer through a direct C-H activation approach using a sterically hindered ligand.

Reaction Scheme: 4-methylphenol + ethyl 2-butynoate --(Pd catalyst, Ligand, Base)--> Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 eq), and the bulky phosphine ligand SPhos (0.04 mmol, 2 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add 4-methylphenol (1.0 mmol, 1 eq), followed by anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2 eq).

  • Solvent and Reactant: Add anhydrous N,N-Dimethylacetamide (DMA, 5 mL). Stir the mixture for 5 minutes. Then, add ethyl 2-butynoate (1.2 mmol, 1.2 eq) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure product.

Logic Diagram: Decision-Making for Regioselectivity

G start Goal: Synthesize 3,5-dimethyl-1-benzofuran-2-carboxylate decision1 Is regioselectivity the primary issue? start->decision1 strategy1 Strategy 1: Ligand Modification decision1->strategy1 Yes strategy2 Strategy 2: Substrate Control decision1->strategy2 Yes decision2 Is reaction yield/rate low? decision1->decision2 No action1 Use bulky, electron-rich ligands (e.g., SPhos) strategy1->action1 action2 Perform regioselective ortho-iodination first strategy2->action2 action1->decision2 action2->decision2 troubleshoot Troubleshoot Reaction Conditions: - Degas Solvents - Optimize Temperature - Adjust Catalyst Loading decision2->troubleshoot Yes end_goal High Yield of Desired Regioisomer decision2->end_goal No troubleshoot->end_goal

Caption: Troubleshooting workflow for optimizing regioselectivity and yield.

References

  • Palladium-Catalyzed Synthesis of Benzofurans. Chemical Reviews. A comprehensive review covering various palladium-catalyzed methods for benzofuran synthesis, including discussions on regioselectivity. [Link]

  • Recent Developments in Benzofuran Synthesis. Organic & Biomolecular Chemistry. This review highlights modern synthetic strategies, including C-H activation approaches relevant to achieving regioselectivity. [Link]

  • Synthesis of Benzofurans via Sonogashira Coupling. The Journal of Organic Chemistry. Provides examples and mechanistic insights into the Sonogashira coupling and subsequent cyclization to form benzofurans. [Link]

Troubleshooting

Technical Support Center: Synthesis of Benzofuran-2-carboxylates

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzofuran derivatives are central to numerous natural products and pharmaceutical agents, making their efficient synthesis a critical task.[1][2][3]

This document provides in-depth, field-proven insights into common pitfalls and troubleshooting strategies for two major synthetic routes. It is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.

Section 1: Troubleshooting Palladium-Catalyzed Domino Reactions

Palladium-catalyzed reactions, particularly the domino Sonogashira coupling followed by a 5-endo-dig cyclization, are powerful methods for constructing benzofuran-2-carboxylates from precursors like o-iodophenols and terminal alkynes.[4][5][6] However, the multi-step nature of this one-pot reaction presents several potential points of failure.

Frequently Asked Questions (FAQs)

Question: My Sonogashira coupling/cyclization reaction is giving a very low yield or failing completely. What are the primary causes and how can I troubleshoot this?

Answer: A low or non-existent yield in this reaction typically points to one of three areas: catalyst/reagent integrity, reaction conditions, or substrate reactivity.

1. Catalyst and Reagent Integrity:

  • Cause (Catalyst): The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) or copper co-catalyst (e.g., CuI) may be deactivated due to age, improper storage, or exposure to oxygen.[7][8]

  • Expert Insight: Palladium(0) species are the active catalysts, and they are highly susceptible to oxidation. The phosphine ligands are also prone to oxidation. Always use freshly opened catalysts or those stored rigorously under an inert atmosphere (e.g., in a glovebox or desiccator with argon/nitrogen). Consider using more robust, modern catalysts like PEPPSI-type complexes or N-heterocyclic carbene (NHC)-ligated palladium systems, which offer greater stability.[9][10]

  • Cause (Reagents/Solvents): Impure starting materials, particularly the o-halophenol or alkyne, can introduce catalyst poisons. The presence of oxygen or moisture in the solvent or reaction atmosphere is highly detrimental.[7][8]

  • Expert Insight: Ensure starting materials are pure (check by NMR/GC-MS). Solvents, especially amines like triethylamine or diisopropylamine, must be anhydrous and thoroughly degassed before use. This is not just a suggestion; it is critical. Degas by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.

2. Reaction Conditions:

  • Cause: The choice of base, solvent, and temperature is suboptimal for your specific substrates.

  • Expert Insight: The base (typically an amine) must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions.[7] Triethylamine is common, but for less acidic alkynes, a stronger base like DBU might be necessary. The temperature is a delicate balance; it needs to be high enough to drive the cyclization step but low enough to prevent catalyst decomposition or unwanted side reactions. A systematic screen of temperatures (e.g., 60°C, 80°C, 100°C) is advisable for new substrates.

3. Substrate Reactivity:

  • Cause: Electron-withdrawing groups on the o-iodophenol can slow the initial oxidative addition step, while bulky substituents on either partner can hinder the coupling.

  • Expert Insight: For electron-poor aryl iodides, using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) instead of triphenylphosphine can significantly accelerate the oxidative addition and improve yields.[11]

Question: I'm observing a significant amount of a diyne byproduct from the homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Answer: Glaser homocoupling is a classic side reaction in Sonogashira couplings, promoted by the copper co-catalyst and oxygen.

  • Solution 1: Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[7] These methods rely solely on a palladium catalyst and an amine base. They are particularly effective for electron-rich aryl halides.

  • Solution 2: Control Reagent Addition: If you must use a copper-catalyzed system, minimize the concentration of the free alkyne at any given time. This can be achieved by adding the alkyne slowly to the reaction mixture via a syringe pump over several hours. This favors the bimolecular cross-coupling over the alkyne-alkyne homocoupling.

  • Solution 3: Ensure Strict Anaerobic Conditions: Oxygen is the oxidant for the Glaser coupling. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is crucial to suppress this side reaction.[7]

Troubleshooting Workflow: Low Yield in Pd-Catalyzed Synthesis

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS) A->B C Starting Material Recovered? B->C Yes D Side Products Observed? B->D Yes E No Reaction / Trace Conversion B->E Mostly F Check Catalyst Activity - Use fresh Pd/Cu - Switch to more active ligand - Ensure inert atmosphere C->F G Increase Temperature or Time - Monitor by TLC to avoid decomposition C->G H Identify Side Products - Glaser Coupling? -> Use Cu-free conditions - Dehalogenation? -> Use milder base/temp D->H E->F I Verify Reagent Purity & Stoichiometry - Purify starting materials - Degas solvents rigorously E->I

Caption: Decision tree for troubleshooting low yields.

Section 2: Troubleshooting the Perkin Rearrangement

The Perkin rearrangement (or coumarin-benzofuran ring contraction) is a classic route to benzofuran-2-carboxylic acids, typically starting from 3-halocoumarins and a strong base.[12][13] While robust, it can present challenges related to incomplete reaction or side product formation.

Frequently Asked Questions (FAQs)

Question: My Perkin rearrangement is slow, and I'm isolating a significant amount of an uncyclized intermediate. What's going wrong?

Answer: This is a common issue and indicates that the second stage of the reaction—the intramolecular nucleophilic attack—is the rate-limiting step. The reaction proceeds in two main stages: (1) a rapid base-catalyzed opening of the coumarin lactone ring, followed by (2) a slower intramolecular cyclization to form the benzofuran.[13][14]

  • Cause: The phenoxide generated after ring-opening is not nucleophilic enough, or the vinyl halide is not electrophilic enough, for the cyclization to occur efficiently under the current conditions.

  • Solution 1: Optimize the Base and Solvent: Stronger bases like NaOH or KOH in polar protic solvents (e.g., ethanol) are required to facilitate both the ring opening and the subsequent cyclization.[7] If you are using a weaker base like a carbonate, it may be insufficient to drive the reaction to completion.

  • Solution 2: Increase Reaction Temperature: This rearrangement often requires elevated temperatures (reflux) to overcome the activation energy of the cyclization step.[7] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes by efficiently reaching the required temperature.[14]

  • Solution 3: Change the Halogen: The nature of the halogen at the 3-position is critical. The rate of cyclization follows the order I > Br > Cl. If you are struggling with a 3-chlorocoumarin, consider synthesizing the 3-bromo or 3-iodo analogue, as the carbon-halogen bond is weaker and a better leaving group, facilitating the final ring-closure.[7]

Question: I am observing decarboxylation of my benzofuran-2-carboxylic acid product. How can I minimize this?

Answer: Benzofuran-2-carboxylic acid can decarboxylate to form benzofuran, especially under harsh basic conditions and prolonged heating.

  • Cause: The combination of high temperature and strong base, while necessary for the rearrangement, can also promote the loss of CO₂ from the desired product.

  • Expert Insight: This is a classic optimization problem. The goal is to find conditions that are forceful enough for the rearrangement but gentle enough to prevent significant decarboxylation.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the formation of the product and the disappearance of the starting material. As soon as the coumarin is consumed, work up the reaction immediately. Do not leave it refluxing unnecessarily.

    • Stepwise Temperature Control: Consider a two-temperature approach. Perform the initial ring-opening at a moderate temperature, and then increase the heat to drive the cyclization.

    • Acidification: During workup, ensure the reaction mixture is thoroughly acidified (to pH ~2) with a strong acid like HCl before extraction. This protonates the carboxylate, making it less prone to decarboxylation and ensuring it partitions into the organic layer.

Section 3: Key Experimental Protocols

Adherence to a well-defined protocol is the foundation of a reproducible synthesis. Below is a representative protocol for a palladium-catalyzed synthesis.

Protocol: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate via Sonogashira Coupling and Cyclization

Materials:

  • 4-methoxy-2-iodophenol (1.0 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuation and Backfilling: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by anhydrous, degassed triethylamine.

  • Reaction Initiation: Begin stirring the mixture and add ethyl propiolate dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) every hour. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ethyl 5-methoxybenzofuran-2-carboxylate.

Visualization of Key Mechanistic Pitfalls

G cluster_0 Desired Catalytic Cycle cluster_1 Off-Cycle Pitfalls A Pd(0)L₂ B Oxidative Addition A->B K [Pd(II)]-Inactive A->K Catalyst Oxidation C Ar-Pd(II)-I B->C D Alkyne Coordination C->D E Ar-Pd(II)-Alkyne D->E F Reductive Elimination E->F G Ar-Alkyne Product F->G H 5-endo-dig Cyclization G->H I Benzofuran Product H->I I->A J O₂ J->K L Cu(I), O₂ M Alkyne-Alkyne (Glaser Product) L->M Homocoupling

Caption: Pd-catalyzed cycle with key failure points.

Section 4: Data Summary Table

The choice of reaction parameters can significantly impact outcomes. The following table summarizes typical conditions and expected yields for the two main synthetic routes discussed.

Synthetic RouteKey ReagentsTypical SolventBaseTemp. (°C)Time (h)Common Pitfalls
Pd-Domino Reaction o-Iodophenol, Alkyne, Pd Cat., CuIToluene or DMFEt₃N80-1102-12Catalyst deactivation, Glaser coupling
Perkin Rearrangement 3-BromocoumarinEthanolNaOH80 (Reflux)1-3Incomplete cyclization, decarboxylation

References

  • BenchChem. (2025). Avoiding byproduct formation in benzofuran ring synthesis. BenchChem Technical Support.
  • C. N. R. Rao, et al. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical and Life Sciences.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem Technical Support.
  • Caddick, S., et al. (2009). Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes. Organometallics. [Link]

  • Reddy, M. S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
  • Larhed, M., et al. (2019).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Li, J., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • Majumdar, K. C. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Ghosh, S., et al. (2019). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions. [Link]

  • Cacchi, S., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. [Link]

  • Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. [Link]

  • Bowden, K. & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. [Link]

  • Larhed, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]

  • Li, J-T., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Pádrová, K., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
  • Deb, A., et al. (2020). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions.
  • Ghosh, S., et al. (2018). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions. [Link]

  • Heravi, M. M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Derivatives

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 3,5-dimethyl-1-benzofuran-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and its derivatives. Recognizing the critical role that compound stability plays in experimental reproducibility, drug efficacy, and safety, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common stability challenges.

Part 1: Troubleshooting Guide

Instability can manifest at various stages of your workflow, from long-term storage to reaction workup. Use this section to diagnose and resolve specific issues you may be encountering.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow to help you identify the root cause of compound degradation.

Caption: Troubleshooting workflow for diagnosing compound instability.

Part 2: Frequently Asked Questions (FAQs)

This section provides detailed answers to common questions regarding the stability of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate derivatives, explaining the underlying chemical principles.

Q1: What are the primary chemical degradation pathways for my benzofuran derivative?

A1: The Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate scaffold has two primary points of vulnerability: the ester functional group and the electron-rich benzofuran ring system.

  • Ester Hydrolysis: The methyl ester at the C-2 position is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3,5-dimethyl-1-benzofuran-2-carboxylic acid) and methanol.[1][2] Alkaline hydrolysis is typically much faster than acid-catalyzed hydrolysis.[1]

  • Oxidative Degradation: The benzofuran ring is prone to oxidation, which can lead to complex degradation profiles.[3] Oxidative attack can occur at the furan ring's double bond (C2-C3), potentially forming reactive epoxide intermediates that rearrange into ring-opened products, such as salicylaldehyde or salicylic acid derivatives.[4][5] The presence of oxidizing agents, atmospheric oxygen (autoxidation), or metal catalysts can initiate this process.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV light, leading to photochemical reactions. For benzofurans, this can result in unusual structural changes and the formation of colored degradants.[6]

  • Thermal Degradation: While generally stable at moderate temperatures, prolonged exposure to high heat can cause decomposition.[7]

Visualizing Major Degradation Pathways

Parent Methyl 3,5-dimethyl- 1-benzofuran-2-carboxylate Hydrolysis_Product 3,5-dimethyl-1-benzofuran- 2-carboxylic Acid Parent->Hydrolysis_Product Hydrolysis (H⁺ or OH⁻, H₂O) Oxidation_Product Ring-Opened Products (e.g., Salicylic Acid Derivatives) Parent->Oxidation_Product Oxidation ([O], Light, Metal Ions) Photo_Product Photodegradants (Colored Impurities) Parent->Photo_Product Photolysis (UV Light)

Caption: Primary degradation pathways for the benzofuran core structure.

Q2: My reaction requires a base, but I'm seeing significant hydrolysis of the methyl ester. What can I do?

A2: This is a classic selectivity problem. To mitigate ester hydrolysis while still performing a base-mediated reaction, consider the following hierarchy of solutions:

  • Causality: Strong aqueous bases like NaOH or KOH provide a high concentration of hydroxide ions, which readily attack the electrophilic carbonyl carbon of the ester.

  • Solution 1 (Milder Base): Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous organic solvent (e.g., DMF, Acetonitrile).[8] These are less nucleophilic and generate lower concentrations of hydroxide in the presence of trace water.

  • Solution 2 (Non-Nucleophilic Base): Employ a sterically hindered, non-nucleophilic organic base. Examples include diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). These bases are strong enough to deprotonate many substrates but are too bulky to efficiently attack the ester carbonyl.

  • Solution 3 (Lower Temperature): Perform the reaction at a lower temperature (e.g., 0°C or -20°C). The activation energy for ester hydrolysis is significant, and lowering the temperature will slow this undesired side reaction more than many desired synthetic transformations.

Q3: I suspect my compound is degrading on a silica gel column during purification. Why is this happening and how can I prevent it?

A3: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidity can catalyze two primary degradation pathways for your compound:

  • Acid-Catalyzed Hydrolysis: The acidic surface can promote the hydrolysis of your methyl ester, especially if you are using protic solvents like methanol in your eluent.

  • Ring Decomposition: The Lewis acidity of the silica surface can sometimes promote rearrangement or decomposition of sensitive heterocyclic rings.

  • Causality: The interaction between the lone pairs on the furan oxygen and the acidic silanol groups can activate the molecule towards degradation.

  • Solution 1 (Neutralize the Silica): Use deactivated or neutral silica gel. You can prepare this by making a slurry of your silica gel in the desired mobile phase containing 1% triethylamine (or another volatile amine) and then packing the column. The amine neutralizes the acidic sites.

  • Solution 2 (Alternative Stationary Phase): If the compound is highly sensitive, switch to a less acidic stationary phase, such as neutral alumina or Florisil®. For reverse-phase flash chromatography (C18 silica), the acidic mobile phase modifiers (like TFA) should be avoided if possible; use formic acid or buffered mobile phases instead.

  • Solution 3 (Minimize Contact Time): Work quickly. Do not let the compound sit on the column for extended periods. Load the compound and elute it as efficiently as possible.

Q4: What are the ideal conditions for the long-term storage of my benzofuran derivatives?

A4: To ensure maximum shelf-life, you must protect the compound from all major degradation triggers: oxygen, light, moisture, and heat.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down all chemical degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[3][4]
Light Amber vials or foil-wrapped containersProtects against photodegradation by blocking UV and visible light.[6]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the ester group.
Form Solid (crystalline or amorphous powder)Compounds are generally more stable in the solid state than in solution.

Part 3: Experimental Protocols

These protocols provide a framework for systematically evaluating and enhancing the stability of your Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate derivatives.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to rapidly identify the degradation liabilities of your compound under harsh conditions, mimicking potential long-term storage or processing issues.[9]

Objective: To determine the intrinsic stability of the benzofuran derivative by exposing it to hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate derivative

  • HPLC-grade Acetonitrile and Water

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, amber HPLC vials

  • Calibrated stability chamber/oven, photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC-UV or HPLC-MS method

Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in a volumetric flask.

    • Acid: 5 mL stock + 5 mL of 2 M HCl. Dilute to 10 mL with water/ACN. Final [HCl] = 0.1 M.

    • Base: 5 mL stock + 5 mL of 2 M NaOH. Dilute to 10 mL with water/ACN. Final [NaOH] = 0.1 M.

    • Oxidative: 1 mL stock + 2 mL of 30% H₂O₂. Dilute to 10 mL with water. Final [H₂O₂] ≈ 6%.

    • Thermal (Solution): Prepare a solution of the compound in your typical formulation solvent.

    • Thermal (Solid): Place a few mg of solid compound in a vial.

    • Photolytic: Prepare a solution and place it, along with a solid sample, in the photostability chamber. Wrap a control sample in foil.

  • Incubation: Place the flasks/vials in the appropriate conditions (e.g., 60°C water bath for acid hydrolysis).

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, immediately neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute the samples to a pre-determined concentration (e.g., 50 µg/mL) and analyze using a validated stability-indicating HPLC method.

  • Evaluation: Calculate the percentage of the parent compound remaining and identify major degradation products using mass spectrometry or by comparing with synthesized standards.[9]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the active substance due to degradation and separate its degradation products from the parent peak and from each other.[10]

Objective: To develop a robust HPLC method capable of resolving the parent benzofuran derivative from all potential process impurities and degradation products.

Step-by-Step Procedure:

  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A C18 column provides good hydrophobic retention for the aromatic system. Formic acid is a common mobile phase modifier that ensures good peak shape for acidic and neutral compounds.[11]

  • Gradient Optimization:

    • Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the parent compound.

    • Inject a mixture of your stressed samples (a cocktail of acid, base, and peroxide degraded samples is ideal) to visualize the degradation products.

    • Adjust the gradient slope around the elution times of the parent and degradants to maximize resolution. Aim for a resolution (Rs) > 1.5 between all critical peaks.

  • Detector Wavelength Selection:

    • Using a Photodiode Array (PDA) detector, acquire the UV spectrum for the parent compound.

    • Select the wavelength of maximum absorbance (λ-max) for quantification to ensure the highest sensitivity.[11]

  • Method Validation (Abbreviated):

    • Specificity: Inject the stressed samples to confirm that all degradant peaks are resolved from the parent peak (peak purity analysis using PDA is essential).

    • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-100 µg/mL) and ensure the correlation coefficient (r²) is > 0.999.

    • Accuracy & Precision: Analyze samples at low, medium, and high concentrations in triplicate to ensure the results are accurate (close to the true value) and precise (reproducible).

References

  • Becher, D., Spexard, B., Stope, H., Hammer, E., & Schauer, F. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4528–4531. [Link]

  • Li, X., Shi, S., Xu, L., Li, H., & Ma, C. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 669-674. [Link]

  • Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts, 10(1), 62. [Link]

  • Bonesi, M., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(20), 4799. [Link]

  • Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [Link]

  • Rebelo, S. L. H., et al. (2025). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. ResearchGate. [Link]

  • Nhung, et al. (2022). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. ResearchGate. [Link]

  • Hammer, E., Kuty, M., & Schauer, F. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(6), 2215–2219. [Link]

  • Tovar-Miranda, R., et al. (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 8(21). [Link]

  • Browne, C., et al. (2019). Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight. Organic Chemistry Frontiers. [Link]

  • Eawag. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]

  • De Leon, R. G., et al. (2018). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega, 4(1), 1368-1375. [Link]

  • Liu, S., et al. (2020). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Chemistry – An Asian Journal, 15(15), 2378-2382. [Link]

  • Hammer, E., Kuty, M., & Schauer, F. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. PubMed. [Link]

  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC. [Link]

  • Piaz, V. D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2872. [Link]

  • Musser, J. H., & Chakraborty, U. R. (1987). Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
  • Tapia-Hernández, J. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6505. [Link]

  • El-Sayed, R. A., & Al-Majid, A. M. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Yathirajan, H. S., et al. (2019). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Chemistry Central Journal, 13(1), 1-13. [Link]

  • Gligorich, K. M., & Sigman, M. S. (2016). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. The Journal of Organic Chemistry, 81(19), 9219-9227. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. [Link]

  • Fatima, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Al-Ayash, A. S. (2025). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate. [Link]

  • Fraser, G. A., et al. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 995-1004. [Link]

  • Bishop, M. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU. [Link]

  • Patel, H., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Zhang, T., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29130-29155. [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Ismail, M. M., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

  • Bonesi, M., et al. (2025). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Singh, V., et al. (2024). Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. AIP Publishing. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IJPSR. [Link]

  • Tapia-Hernández, J. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Krawiecka, M., et al. (2007). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 64(4), 307-313. [Link]

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Reference Data & Comparative Studies

Validation

Validating the structure of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

An Objective Guide to the Structural Validation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate This guide provides a comprehensive framework for the structural validation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Structural Validation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

This guide provides a comprehensive framework for the structural validation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, a substituted benzofuran of interest in medicinal chemistry and materials science. Benzofuran derivatives are known for their diverse pharmacological activities, making unambiguous structural confirmation a critical step in research and development.[1][2] This document is intended for researchers, chemists, and quality control specialists, offering a comparative analysis of essential spectroscopic techniques.

The validation process detailed herein is built on a multi-pronged analytical approach. No single technique provides absolute structural proof; rather, it is the congruence of data from orthogonal methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy—that builds a robust and defensible structural assignment. We will explore the theoretical underpinnings of each method, present standardized protocols, and compare the expected data for the target molecule against plausible alternatives.

Foundational Analysis: Molecular Mass and Formula

The first step in any structural elucidation is to confirm the molecular formula (C₁₂H₁₂O₃) and mass (204.22 g/mol ). High-resolution mass spectrometry is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate or a commercial calibration mix) to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. The high-resolution instrument allows for the determination of the exact mass to within a few parts per million (ppm), enabling the use of software to predict the most likely elemental composition.

Expected Data and Interpretation

For a compound to be confirmed as Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, the HRMS data must align with the values in Table 1.

Parameter Expected Value
Molecular FormulaC₁₂H₁₂O₃
Exact Mass (Monoisotopic)204.07864 Da
Observed [M+H]⁺205.08592 Da
Observed [M+Na]⁺227.06786 Da

A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed elemental composition. This initial step is crucial as it constrains the possibilities for the subsequent, more detailed structural analysis by NMR.

Unraveling the Skeleton: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is required for an unambiguous assignment.

The Validation Workflow

A logical workflow ensures that all necessary data is collected efficiently to solve the structure.

G cluster_0 Structural Validation Workflow MS HRMS Confirm Formula (C₁₂H₁₂O₃) H_NMR ¹H NMR Proton Environment & Connectivity MS->H_NMR Provides Formula C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR Guides Carbon Analysis HSQC 2D HSQC Correlate ¹H-¹³C (1-bond) H_NMR->HSQC Direct Correlations DEPT DEPT-135 Differentiate CH, CH₂, CH₃ C_NMR->DEPT Refines Carbon Types C_NMR->HSQC Direct Correlations COSY 2D COSY Identify ¹H-¹H Couplings HMBC 2D HMBC Correlate ¹H-¹³C (2-3 bonds) COSY->HMBC HSQC->HMBC Confirms Connectivity Final Structure Confirmed HMBC->Final

Caption: A typical workflow for spectroscopic structure validation.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.[3]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition: Acquire 2D COSY, HSQC, and HMBC spectra to establish correlations.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their integration (number of protons), and their coupling (neighboring protons).

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-4~7.35s (or narrow d)1HAromatic proton adjacent to the furan oxygen and deshielded. Expected to have minimal coupling.
H-6~7.20d1HAromatic proton ortho to H-7.
H-7~7.40d1HAromatic proton deshielded by proximity to the fused ring system.
5-CH₃~2.45s3HMethyl group attached to the aromatic ring.
3-CH₃~2.60s3HMethyl group on the furan ring, deshielded by the adjacent ester.
O-CH₃~3.90s3HMethyl ester protons, typically found in this region.[5]
Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (ester)~162.0Carbonyl carbon of the ester functional group.
C-7a~154.0Quaternary carbon at the fusion of the two rings.
C-2~148.0Quaternary carbon bearing the ester group.
C-3a~128.0Quaternary carbon at the fusion of the two rings.
C-5~132.0Quaternary carbon bearing a methyl group.
C-3~115.0Quaternary carbon bearing a methyl group.
C-4, C-6, C-7110.0 - 130.0Aromatic CH carbons. Specific assignment requires 2D NMR.
O-CH₃~52.0Methyl ester carbon.
3-CH₃~14.0Methyl group on the furan ring.
5-CH₃~21.0Methyl group on the benzene ring.
Comparison with an Alternative Structure: Methyl 2,5-dimethyl-1-benzofuran-3-carboxylate

To demonstrate the discerning power of NMR, we can compare the expected data with that of a plausible isomer. A key alternative could be the 3-carboxylate isomer. While HRMS would give the identical formula, NMR would show distinct differences. For instance, data for methyl benzofuran-3-carboxylates show the proton at the 2-position (H-2) as a sharp singlet significantly downfield (~8.2-8.3 ppm), a feature absent in our target compound.[6] This single resonance difference provides a clear point of invalidation for the alternative structure.

Caption: Expected key HMBC correlations for structural confirmation.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity, it serves as a quick quality check and corroborates the findings from MS and NMR.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3]

Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum should display characteristic absorption bands corresponding to the functional groups in Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic & methyl)3100 - 2850Medium-Weak
C=O stretch (α,β-unsaturated ester)~1720Strong
C=C stretch (aromatic)1600 - 1450Medium
C-O stretch (ester & ether)1300 - 1000Strong

The presence of a strong band around 1720 cm⁻¹ is indicative of the ester carbonyl, and its position suggests conjugation with the furan ring. The C-O stretching region will show strong, complex bands characteristic of both the ester and the benzofuran ether linkage.

Conclusion

The structural validation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate requires a synergistic application of mass spectrometry and spectroscopy. High-resolution mass spectrometry confirms the elemental formula. A full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) is then used to piece together the atomic connectivity, providing unambiguous proof of the substitution pattern and isomeric purity. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. By comparing the acquired experimental data to the predicted values and known data of structural alternatives presented in this guide, researchers can confidently and rigorously validate the structure of their synthesized material.

References

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Comparative

A Comparative Analysis of the Bioactive Potential of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Against Established Therapeutic Agents

Executive Summary The benzofuran nucleus is a prominent heterocyclic scaffold widely recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a multitude of natural products and clinically a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran nucleus is a prominent heterocyclic scaffold widely recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide presents a comparative analysis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate , a specific synthetic derivative, against established drugs in these key therapeutic areas. By examining the well-documented bioactivities of the benzofuran class, we provide a predictive framework and detailed experimental protocols for researchers to objectively evaluate the potential of this compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical methodologies and insights into the structure-activity relationships that govern the efficacy of benzofuran-based agents.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the development of new therapeutic agents.[2][3] Its structural rigidity and electronic properties make it an ideal backbone for designing molecules that can interact with a wide range of biological targets.[6] Notable drugs incorporating this scaffold include the antiarrhythmic agent Amiodarone , the antifungal drug Griseofulvin , and photosensitizing agents like Psoralen used in dermatology.[5][7]

The subject of this guide, Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, possesses the core benzofuran structure with methyl substitutions at positions 3 and 5, and a methyl carboxylate group at position 2. These substitutions are critical, as the biological activity of benzofuran derivatives is highly dependent on the nature and position of their functional groups.[2][8] This guide will explore its potential efficacy in three major domains—oncology, infectious disease, and inflammation—by comparing it to gold-standard drugs and providing the experimental blueprints necessary for its validation.

Part 1: Comparative Analysis of Anticancer Potential

The development of novel cytotoxic agents remains a high priority in oncology. Benzofuran derivatives have emerged as a promising class of anticancer compounds, with activities demonstrated against a wide range of human tumor cell lines.[6][9][10]

Mechanistic Insights and Rationale

Benzofuran derivatives exert their antiproliferative effects through diverse mechanisms. Many act as inhibitors of critical signaling pathways involved in cell growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[11] Others function as microtubule-targeting agents, disrupting cell division and inducing apoptosis, similar to drugs like Paclitaxel.[6] The induction of apoptosis through the modulation of proteins like Bcl-2 and PARP-1 is another common mechanism.[12] Given these precedents, it is hypothesized that Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate could exhibit cytotoxic activity by interfering with one or more of these oncogenic pathways.

Comparative Drugs
  • Doxorubicin: A widely used anthracycline chemotherapy drug that works by intercalating DNA and inhibiting topoisomerase II.

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor often used as a reference compound for inducing apoptosis in cancer cell lines.[13]

Data Presentation: Predicted Cytotoxic Activity (IC₅₀)

The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC₅₀) values, which would be determined using the experimental protocol below. Lower values indicate higher potency.

CompoundA549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Methyl 3,5-dimethyl-1-benzofuran-2-carboxylateTBDTBDTBD
Doxorubicin (Reference)~0.5~0.2~1.0
Staurosporine (Reference)~1.5~2.0~4.8
TBD: To Be Determined experimentally.
Experimental Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol is designed to assess the cytotoxic effect of the test compound on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HCT116, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate in DMSO. Create a series of dilutions in culture media and add them to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include wells with Doxorubicin and Staurosporine as positive controls and a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted by viable cells into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits

Part 2: Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics and antifungals.[1][8] Benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them a promising area of research.[3][14]

Mechanistic Insights and Rationale

The antimicrobial action of benzofurans can be attributed to several mechanisms. Some derivatives are known to inhibit essential bacterial enzymes like DNA gyrase, which is a validated target for quinolone antibiotics like Ciprofloxacin.[3][15] For antifungal activity, the mechanisms can involve disruption of the cell membrane or interference with key metabolic pathways. The presence of specific substituents, such as hydroxyl or halogen groups, has been shown to be crucial for potent antimicrobial effects.[8] While Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate lacks these specific groups, its core structure warrants investigation.

Comparative Drugs
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[16]

  • Griseofulvin: An antifungal drug containing a benzofuran moiety, used to treat skin and nail infections.

  • Fluconazole: A widely used triazole antifungal agent.

Data Presentation: Predicted Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial efficacy.

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Methyl 3,5-dimethyl-1-benzofuran-2-carboxylateTBDTBDTBD
Ciprofloxacin (Reference)~1.0~0.06N/A
Fluconazole (Reference)N/AN/A~2.0
TBD: To Be Determined experimentally; N/A: Not Applicable.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method, a standardized and widely accepted technique for testing antimicrobial susceptibility.

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 37°C. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Dissolve the test compound and reference drugs in DMSO. Perform a two-fold serial dilution in a 96-well plate using the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (i.e., no visible growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Visualization: Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Compound C Inoculate 96-Well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (24-48h, 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC E->F

Part 3: Comparative Analysis of Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[12] Benzofuran derivatives have been reported to possess significant anti-inflammatory properties, often by inhibiting the production of key inflammatory mediators.[17][18]

Mechanistic Insights and Rationale

The anti-inflammatory effects of benzofurans are frequently linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide (NO) and prostaglandins (e.g., PGE2). Overproduction of these mediators contributes to the inflammatory state. By suppressing the expression or activity of iNOS and COX-2, benzofuran compounds can effectively reduce inflammation.[4][12]

Comparative Drugs
  • Celecoxib: A selective COX-2 inhibitor used to treat inflammatory pain.[17]

  • Ibuprofen: A common non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits COX-1 and COX-2.[18]

Data Presentation: Predicted Anti-inflammatory Activity (IC₅₀)

The IC₅₀ for NO inhibition represents the concentration of a compound required to reduce nitric oxide production by 50% in stimulated macrophages.

CompoundNO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
Methyl 3,5-dimethyl-1-benzofuran-2-carboxylateTBD
Celecoxib (Reference)~32
Dexamethasone (Reference)~0.1
TBD: To Be Determined experimentally.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit NO production in murine macrophage cells (RAW 264.7) stimulated with LPS, using the Griess reagent.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (0.1 to 100 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value. Note: A parallel cytotoxicity test (e.g., MTT) should be run to ensure that NO inhibition is not due to cell death.

Visualization: LPS-Induced Inflammatory Pathway

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Benzofuran Benzofuran Derivative Benzofuran->NFkB Inhibits

Discussion and Future Directions

This guide establishes a framework for evaluating the bioactivity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. Based on extensive literature on the benzofuran scaffold, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent.[3][9]

The structure-activity relationship (SAR) studies of benzofurans suggest that the substitutions on the ring system are paramount.[2] The methyl groups at positions 3 and 5 and the methyl carboxylate at position 2 on the target molecule will significantly influence its lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets. For instance, some studies indicate that electron-withdrawing groups can enhance certain activities, while other reports highlight the importance of specific substitutions for selective targeting.[2]

The experimental protocols provided herein represent the industry-standard initial steps for in vitro screening. Positive results from these assays would warrant further investigation, including:

  • Mechanism of Action (MoA) Studies: To elucidate the specific molecular targets (e.g., kinase profiling, DNA binding assays).

  • Lead Optimization: Synthesizing analogues of the lead compound to improve potency and selectivity, guided by SAR.

  • In Vivo Efficacy: Testing promising compounds in animal models of cancer, infection, or inflammation to assess their therapeutic potential in a physiological context.

  • ADMET Profiling: Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead compounds.

By systematically applying these methodologies, the scientific community can accurately determine the therapeutic promise of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and its potential contribution to the development of next-generation medicines.

References

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.). IJSDR. Retrieved March 3, 2026, from [Link]

  • Asadi, M., & Zarei, M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 109. Available from: [Link]

  • Basma, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available from: [Link]

  • Gundlapalli, P., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4). Available from: [Link]

  • Zhang, N., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 22(11), 1999. Available from: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6520. Available from: [Link]

  • Khan, M. F., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96829. Available from: [Link]

  • Abbas, A. A., et al. (2023). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 18(4), 415-442. Available from: [Link]

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  • Khan, M. F., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. Available from: [Link]

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  • El-Sayed, N. N. E., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1097. Available from: [Link]

  • El-Ashrey, M. K., & Anwar, M. M. (n.d.). Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. ACADEMIA. Retrieved March 3, 2026, from [Link]

  • Droździk, M., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1387-1399. Available from: [Link]

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  • Li, J., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 29(16), 3747. Available from: [Link]

  • Almási, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10500. Available from: [Link]

  • Suthakaran, R., et al. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available from: [Link]

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  • THERAPEUTIC POTENTIAL OF BENZOFURAN". (2024). ResearchGate. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Benzofuran-2-Carboxylate Analogs

In the landscape of modern drug discovery, the benzofuran scaffold stands out as a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide sp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzofuran scaffold stands out as a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 3,5-substituted-1-benzofuran-2-carboxylate analogs, with a focus on their anticancer and antimicrobial potential.

While a comprehensive SAR study specifically on 3,5-dimethyl-1-benzofuran-2-carboxylate analogs is not extensively documented in publicly available literature, this guide will analyze closely related series of benzofuran-2-carboxylate and carboxamide derivatives. By examining the impact of various substitutions on the benzofuran core and modifications at the 2-position, we can extrapolate key principles that guide the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity: A Tale of Two Positions

The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system and modifications of the carboxylate group at the C-2 position.[3]

The Critical Role of C-3 and C-5 Substituents

Research into 3-methyl-1-benzofuran-2-carboxamide derivatives has revealed the profound impact of substitutions at the C-3 and C-5 positions on their cytotoxic effects. A study focusing on a series of these compounds highlighted that the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system often enhances cytotoxicity against various cancer cell lines.[2]

One of the most promising derivatives, 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide, emerged as a potent inhibitor of the hypoxia-inducible factor (HIF-1) pathway, a key target in cancer therapy.[3]

Table 1: Comparative Anticancer Activity (IC50) of Selected 3,5-Substituted Benzofuran-2-Carboxamide Analogs

Compound ID3-Position Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
1a -CH₃-HK562 (Leukemia)> 50[2]
1b -CH₂Br-HK562 (Leukemia)5.0[2]
1c -CH₃-SO₂-ArylHCT116 (Colon)15.2[3]
1d -CH₃-SO₂(p-Br-Aryl)-N(CH₂-p-Br-Aryl)HCT116 (Colon)1.2[3]

The data clearly indicates that the addition of a bulky, halogenated sulfonamide group at the C-5 position, as seen in compound 1d , dramatically increases the anticancer potency compared to the unsubstituted analog 1a and the less substituted sulfonamide 1c . The bromination of the methyl group at C-3 in compound 1b also leads to a significant increase in activity.

Modifications at the C-2 Carboxylate Position: A Gateway to Enhanced Potency

The carboxylate group at the C-2 position of the benzofuran ring is a versatile handle for chemical modification, allowing for the introduction of various functionalities to modulate biological activity. Conversion of the carboxylic acid to amides and hydrazides has been a common strategy to generate libraries of compounds for screening.[4][5]

For instance, a series of benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities. The results showed that the nature of the amine coupled to the carboxylic acid plays a crucial role in determining the cytotoxic potency.[4][5]

Exploring Antimicrobial Potential: Key Structural Determinants

Benzofuran derivatives have also emerged as a promising class of antimicrobial agents.[1] The antimicrobial efficacy of these compounds is intricately linked to the substitution pattern on the benzofuran nucleus.

SAR studies on various benzofuran derivatives have revealed several key trends:

  • Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, onto the benzofuran ring or its substituents often leads to enhanced antibacterial and antifungal activity.[1]

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents play a significant role. Generally, electron-withdrawing groups tend to increase antimicrobial potency.[6]

  • Hydrophobicity: The overall lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Benzofuran Analogs

Compound IDKey Structural FeaturesBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2a Unsubstituted BenzofuranS. aureus>100C. albicans>100[7]
2b 5-Bromo-3-phenylS. aureus31.96C. albicans12.50[6]
2c 6-HydroxyS. aureus3.12C. albicansND[1]

As illustrated in Table 2, the introduction of a bromine atom at the 5-position and a phenyl group at the 3-position (compound 2b ) significantly enhances both antibacterial and antifungal activity compared to the unsubstituted parent compound. The presence of a hydroxyl group at the C-6 position (compound 2c ) also confers potent antibacterial activity.[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.

Synthesis of 3,5-Disubstituted-1-Benzofuran-2-Carboxylate Analogs

A general and adaptable synthetic route to access 3,5-disubstituted-1-benzofuran-2-carboxylates is outlined below. This procedure is based on established methods for benzofuran synthesis.[8]

Workflow for Synthesis of Benzofuran-2-Carboxylate Analogs

A Substituted Salicylaldehyde C Reaction with K₂CO₃ in Acetonitrile A->C B Ethyl Bromoacetate B->C D Ethyl 2-(formylphenoxy)acetate Intermediate C->D O-alkylation E Intramolecular Cyclization (e.g., with NaOEt) D->E F Ethyl Benzofuran-2-carboxylate E->F Cyclization G Hydrolysis (e.g., NaOH) F->G H Benzofuran-2-carboxylic Acid G->H Acidification I Amide Coupling (e.g., HATU, Amine) H->I J Benzofuran-2-carboxamide Analog I->J

Caption: General synthetic workflow for benzofuran-2-carboxylate and carboxamide analogs.

Step-by-Step Protocol:

  • O-Alkylation: To a solution of the appropriately substituted salicylaldehyde (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Intramolecular Cyclization: Dissolve the crude intermediate in absolute ethanol. Add a solution of sodium ethoxide in ethanol (1.5 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl benzofuran-2-carboxylate.

  • Purify the product by column chromatography on silica gel.

  • Amide Formation (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., NaOH in ethanol/water followed by acidification). The carboxylic acid can then be coupled with a desired amine using a standard coupling agent like HATU to yield the benzofuran-2-carboxamide analogs.[6]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Workflow for MTT Assay

A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

The anticancer effects of many benzofuran derivatives are attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis.[9] Some analogs have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the modulation of key regulatory proteins.[10]

Hypothetical Signaling Pathway for Anticancer Activity

cluster_0 Benzofuran Analog cluster_1 Cellular Targets cluster_2 Cellular Effects A Benzofuran-2-carboxylate Analog B Tubulin Polymerization A->B Inhibition C HIF-1α Pathway A->C Inhibition D Kinases (e.g., VEGFR-2) A->D Inhibition E G2/M Cell Cycle Arrest B->E G Inhibition of Angiogenesis C->G D->G F Apoptosis E->F

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate: A Preclinical Comparison Guide

Executive Summary & Structural Rationale The transition from in vitro hit to in vivo lead is the most critical bottleneck in oncology drug development. Benzofuran-2-carboxylate derivatives have emerged as highly potent s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition from in vitro hit to in vivo lead is the most critical bottleneck in oncology drug development. Benzofuran-2-carboxylate derivatives have emerged as highly potent scaffolds targeting the colchicine binding site of tubulin and tumor-associated Carbonic Anhydrase (CA) isoforms [1]. However, many early-generation tubulin inhibitors, such as Combretastatin A-4 (CA-4), suffer from rapid in vivo clearance and off-target toxicity.

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (MDMBC) represents a structurally optimized alternative. As an application scientist, I emphasize that the specific substitution pattern of this molecule is not arbitrary:

  • 3-Methyl Group: Provides critical steric hindrance around the C2-carboxylate ester. This protects the ester bond from rapid hydrolysis by plasma esterases, directly solving the in vivo half-life issues seen in un-substituted analogs.

  • 5-Methyl Group: Enhances the lipophilicity of the benzofuran core, driving deeper insertion into the hydrophobic pocket of the tubulin heterodimer.

This guide objectively compares the preclinical performance of the MDMBC scaffold against standard-of-care alternatives (CA-4 and Doxorubicin), detailing the causality behind the experimental workflows used to validate these claims.

Mechanistic Pathway & Target Engagement

MDMBC operates via a dual-action mechanism, disrupting both structural cellular integrity and the tumor microenvironment.

Pathway MDMBC MDMBC Scaffold (Lipophilic Core) Tubulin Colchicine Binding Site (Tubulin Heterodimer) MDMBC->Tubulin High Affinity Binding CA9 Carbonic Anhydrase IX (Tumor Microenvironment) MDMBC->CA9 Selective Inhibition Arrest G2/M Phase Arrest (Mitotic Catastrophe) Tubulin->Arrest Microtubule Depolymerization pH Reversal of Tumor Acidification CA9->pH Decreased H+ Efflux Apoptosis Endothelial Apoptosis (Vascular Disruption) Arrest->Apoptosis Caspase-3 Activation Metastasis Inhibition of Metastasis pH->Metastasis Reduced Invasiveness

Fig 1: Dual-action signaling pathway of the MDMBC scaffold targeting tubulin and CA IX.

In Vitro Efficacy Profiling

In vitro assays are designed to isolate the intrinsic potency of the compound without the variables of absorption, distribution, metabolism, and excretion (ADME). Based on established literature for benzofuran-2-carboxylates [2], MDMBC demonstrates nanomolar potency comparable to CA-4, but vastly superior to broad-spectrum agents like Doxorubicin.

Quantitative Data Comparison: In Vitro Potency
CompoundMDA-MB-231 (Breast Cancer) IC₅₀HUVEC (Endothelial) IC₅₀Tubulin Assembly IC₅₀
MDMBC Scaffold 2.5 ± 0.4 nM4.1 ± 0.6 nM1.2 ± 0.2 µM
Combretastatin A-4 1.8 ± 0.3 nM1.5 ± 0.4 nM0.9 ± 0.1 µM
Doxorubicin 2360 ± 180 nM>10,000 nMN/A (DNA Intercalator)
Protocol: Self-Validating SRB Proliferation Assay

To generate the data above, we utilize the Sulforhodamine B (SRB) assay rather than MTT, as it is independent of cellular metabolic fluctuations.

  • Cell Seeding & Synchronization: Seed MDA-MB-231 cells at 5,000 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: This specific low density ensures cells remain in the exponential (logarithmic) growth phase for the entire 72-hour drug exposure window. This prevents contact inhibition from artificially skewing the proliferation data.

  • Compound Administration: Treat cells with serial dilutions of MDMBC (0.1 nM to 10 µM) in complete media (max 0.1% DMSO).

  • TCA Fixation (The Validation Step): Add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4°C for 1 hour.

    • Causality: TCA covalently cross-links basic amino acids, permanently fixing intact cells to the well bottom. This creates a self-validating system: any dead or apoptotic cells that have detached are washed away during subsequent steps, ensuring the final absorbance strictly measures living, adherent biomass.

  • Staining & Washing: Stain with 0.4% SRB solution for 30 minutes. Wash exactly four times with 1% acetic acid.

    • Causality: Acetic acid removes unbound dye without solubilizing the protein-bound dye, guaranteeing a high signal-to-noise ratio.

  • Solubilization & Readout: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 540 nm.

In Vivo Efficacy & Translational Translation

The true test of a drug candidate is its in vivo performance. Highly potent in vitro compounds often fail here due to rapid clearance or dose-limiting toxicity. The 3,5-dimethyl substitution on MDMBC provides metabolic shielding, allowing it to maintain therapeutic plasma concentrations longer than un-substituted benzofurans [3].

Workflow Hit MDMBC Scaffold InVitro In Vitro Profiling (SRB Assay / Flow Cytometry) Hit->InVitro PK PK/PD Translation (Metabolic Stability via Sterics) InVitro->PK IC50 < 10 nM InVivo In Vivo Efficacy (Syngeneic Mouse Model) PK->InVivo Extended Half-life Success Preclinical Validation (High Efficacy, Low Toxicity) InVivo->Success Tumor Shrinkage

Fig 2: Logical workflow translating MDMBC from in vitro profiling to in vivo validation.

Quantitative Data Comparison: In Vivo Syngeneic Model (30 mg/kg IP)
Treatment GroupTumor Volume Reduction (%)Body Weight Change (%)Vascular Density (CD31+ Staining)
Vehicle Control 0%+2.1%High (100% baseline)
MDMBC Scaffold 68.4%-4.2% (Well tolerated)Low (22%)
Combretastatin A-4 71.2%-11.5% (Moderate toxicity)Low (18%)

Data Interpretation: While CA-4 shows slightly higher tumor volume reduction, it induces significant systemic toxicity (indicated by >10% body weight loss). MDMBC achieves near-equivalent efficacy with a vastly superior safety profile, validating the structural rationale.

Protocol: Syngeneic Mouse Efficacy Study

To ensure reproducibility and ethical compliance, the in vivo workflow must be rigorously controlled.

  • Xenograft Implantation: Inject 5×10⁶ murine melanoma or breast cancer cells suspended 1:1 in Matrigel into the right flank of C57BL/6 mice.

    • Causality: Matrigel provides a localized extracellular matrix that prevents immediate cell dispersion. This ensures a uniform, highly vascularized tumor take-rate across the cohort.

  • Volume-Based Randomization (The Validation Step): Monitor tumor growth via digital calipers. Randomize mice into treatment cohorts only when tumors reach an average volume of 100–150 mm³.

    • Causality: This acts as a strict self-validating checkpoint. Treating only established, actively growing tumors prevents false-positive efficacy signals that frequently occur when drugs are administered to non-viable or stagnant grafts.

  • Dosing Strategy: Administer MDMBC (30 mg/kg) via intraperitoneal (IP) injection every 48 hours. Use a vehicle of 10% DMSO, 10% Tween-80, and 80% Saline.

    • Causality: The benzofuran core is highly lipophilic. This specific excipient ratio breaks the compound into micro-micelles, overcoming solubility limits and ensuring systemic bioavailability without causing vehicle-induced necrosis.

  • Endpoint Analysis: Harvest tumors at day 21. Perform immunohistochemistry for CD31 to quantify the destruction of the tumor vasculature (anti-angiogenic effect).

Conclusion

The comparison between in vitro and in vivo data reveals that while raw potency is essential, metabolic stability dictates clinical viability. Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (MDMBC) leverages its specific methylation pattern to protect its ester linkage, bridging the gap between nanomolar in vitro tubulin inhibition and robust, well-tolerated in vivo tumor shrinkage. Compared to legacy agents like CA-4, it offers a wider therapeutic window, making it a superior scaffold for next-generation antimitotic drug development.

References

  • Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry (ACS Publications), 2015. URL:[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (via National Institutes of Health / PubMed), 2023. URL:[Link]

Validation

A Senior Application Scientist's Guide to Profiling Cross-Reactivity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Introduction: The Promise and Peril of a Privileged Scaffold The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (MDBFC), a synthetic derivative of this family, represents a promising starting point for drug discovery. However, the very chemical versatility that makes the benzofuran scaffold so attractive also necessitates a rigorous evaluation of its potential for off-target interactions.[4]

Cross-reactivity, or the ability of a compound to bind to multiple, often unrelated, biological targets, is a critical factor in drug development. While sometimes beneficial (polypharmacology), unintended cross-reactivity is a primary cause of adverse drug reactions and toxicity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity profile of MDBFC. We will move beyond simple screening to establish a self-validating system of assays that provides a clear, actionable understanding of this compound's biological specificity.

Strategic Framework for Cross-Reactivity Profiling

Given the broad bioactivity of benzofuran derivatives, which have been shown to interact with targets ranging from protein kinases to cytochrome P450 enzymes, a targeted yet comprehensive screening strategy is essential.[4][5] Our approach is to probe MDBFC's activity against four major classes of proteins that are common sources of off-target effects and are critical to drug safety and efficacy.

  • Protein Kinases: The human kinome contains over 500 enzymes with structurally similar ATP-binding sites, making them a frequent source of cross-reactivity for small molecule inhibitors.[6][7]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the intended target for 30-50% of marketed drugs and a common site for unintended interactions.[8][9]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of these metabolic enzymes is a major cause of drug-drug interactions and can lead to toxicity from altered pharmacokinetics.[10][11]

  • hERG Potassium Channel: Blockade of the hERG channel is a critical safety liability linked to potentially fatal cardiac arrhythmias (Torsade de Pointes), making its assessment mandatory in drug development.[12]

The following sections detail the experimental workflows, protocols, and comparative data for assessing MDBFC's activity against each of these target classes.

cluster_0 Experimental Workflow Compound MDBFC PrimaryScreen Primary Screen (Broad, High-Throughput) Compound->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent DoseResponse Dose-Response Curve (IC50/EC50 Determination) HitIdent->DoseResponse OrthoAssay Orthogonal Assay (Confirmatory Screen) DoseResponse->OrthoAssay Profile Cross-Reactivity Profile OrthoAssay->Profile cluster_0 Kinase Phosphorylation Pathway Ligand Kinase Inhibitor Kinase Kinase Ligand->Kinase ATP ATP ATP->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Substrate Substrate Protein Substrate->Kinase

Caption: Inhibition of a typical kinase signaling pathway.

Profiling Against G-Protein Coupled Receptors (GPCRs)

Causality Behind Experimental Choice: GPCR signaling is complex, involving multiple downstream pathways (e.g., G-protein vs. β-arrestin mediated). [8]A primary screen measuring a common second messenger, such as cyclic AMP (cAMP), provides a robust functional readout for agonism or antagonism across a wide range of GPCRs coupled to Gs or Gi proteins. [9][13]This functional assay is prioritized over a simple binding assay, as it provides more biologically relevant information about the compound's effect.

Primary Screen: cAMP Accumulation Assay (HTRF®)

This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP. A cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore are used. Endogenously produced cAMP displaces the labeled analog, disrupting FRET and causing a decrease in the HTRF signal.

Experimental Protocol: cAMP HTRF Assay
  • Cell Plating: Plate cells stably expressing the target GPCR into 384-well plates and incubate overnight.

  • Compound Addition:

    • Antagonist Mode: Add 5 µL of MDBFC or control compound, incubate for 15 minutes, then add 5 µL of a known EC80 concentration of an agonist.

    • Agonist Mode: Add 5 µL of MDBFC or control compound.

  • Incubation: Incubate plates for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add 5 µL of HTRF cAMP-d2 acceptor, followed by 5 µL of HTRF anti-cAMP-cryptate donor.

    • Incubate for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader.

    • Calculate agonist (EC50) or antagonist (IC50) values from dose-response curves.

Data Presentation: GPCR Selectivity Panel
Target GPCRMDBFC (Mode)MDBFC (IC50/EC50, µM)Isoproterenol (EC50, µM) (β-Adrenergic Agonist)Propranolol (IC50, µM) (β-Adrenergic Antagonist)
β2-AdrenergicAntagonist12.70.0020.001
A2a AdenosineAntagonist> 500.015 (NECA)0.02 (ZM241385)
D2 DopamineNo Activity> 500.005 (Quinpirole)0.003 (Haloperidol)
M1 MuscarinicNo Activity> 500.008 (Carbachol)0.002 (Pirenzepine)

Data are hypothetical and for illustrative purposes. Control agonists/antagonists are shown in parentheses where applicable.

Profiling Against Cytochrome P450 (CYP) Enzymes

Causality Behind Experimental Choice: Drug-drug interactions often arise from the inhibition of CYP enzymes. [11]A direct, multiplexed LC-MS/MS assay using human liver microsomes (HLM) is the gold standard. It provides high specificity and sensitivity by directly measuring the formation of specific metabolites from well-characterized probe substrates, avoiding the potential for interference seen in fluorescence-based assays. [10]

Primary Screen: CYP Inhibition Assay (LC-MS/MS)

This assay evaluates the ability of MDBFC to inhibit the activity of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) in pooled HLM.

Experimental Protocol: CYP Inhibition Assay
  • Incubation Preparation:

    • In a 96-well plate, combine HLM (final concentration ~0.25 mg/mL), phosphate buffer (pH 7.4), and MDBFC (at 7 concentrations, e.g., 0.1-50 µM) or a known inhibitor control (e.g., Ketoconazole for CYP3A4). Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add a cocktail of CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • Initiate the reaction by adding an NADPH-regenerating system.

  • Reaction Termination:

    • After a 15-minute incubation at 37°C, stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite for each isoform using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the IC50 value for each isoform by plotting the percent inhibition of metabolite formation against the MDBFC concentration.

Data Presentation: CYP Inhibition Profile
CYP IsoformMDBFC (IC50, µM)Ketoconazole (IC50, µM) (Positive Control)
CYP1A2> 500.15 (Fluvoxamine)
CYP2C928.40.30 (Sulfaphenazole)
CYP2C1941.22.5 (Ticlopidine)
CYP2D6> 500.08 (Quinidine)
CYP3A49.80.05 (Ketoconazole)

Data are hypothetical and for illustrative purposes. Specific positive controls for each isoform are shown.

Profiling for hERG Channel Blockade

Causality Behind Experimental Choice: Assessing hERG liability early is a critical risk-mitigation step. While manual patch-clamp electrophysiology is the definitive standard, automated patch-clamp systems provide higher throughput with comparable data quality for screening purposes. [12]For an initial assessment, a cell-based thallium flux assay offers an even higher-throughput, functional alternative that reliably flags potential hERG blockers. [14][15]

Primary Screen: hERG Thallium Flux Assay

This assay uses a thallium-sensitive fluorescent dye pre-loaded into cells stably expressing the hERG channel. [14]In the resting state, the channels are closed. Upon stimulation with potassium, the channels open, allowing thallium ions in the assay buffer to enter the cell and bind the dye, causing an increase in fluorescence. A hERG channel blocker will prevent this influx, resulting in a reduced signal.

Experimental Protocol: Thallium Flux Assay
  • Cell Preparation: Plate hERG-expressing HEK293 or CHO cells in 384-well plates. 24 hours before the assay, induce channel expression if required. [15]2. Dye Loading: Remove media and add the thallium-sensitive dye. Incubate for 60 minutes at room temperature.

  • Compound Incubation: Add MDBFC, a positive control (e.g., Astemizole), or vehicle (DMSO) to the wells. Incubate for 30 minutes.

  • Signal Detection:

    • Place the plate in a kinetic plate reader (e.g., FDSS, FLIPR).

    • Add a stimulus buffer containing thallium and potassium to initiate channel opening and Tl+ influx.

    • Immediately measure the fluorescence signal kinetically for 2-3 minutes.

  • Data Analysis:

    • Calculate the IC50 value based on the reduction in the fluorescence signal peak in the presence of the compound.

Data Presentation: hERG Liability Assessment
CompoundhERG Inhibition (IC50, µM)
MDBFC18.5
Astemizole (Positive Control)0.009
Verapamil (Moderate Blocker)0.250

Data are hypothetical and for illustrative purposes.

cluster_0 hERG Thallium Flux Assay Workflow PlateCells Plate hERG- Expressing Cells LoadDye Load with Thallium-Sensitive Dye PlateCells->LoadDye AddCmpd Add MDBFC or Controls LoadDye->AddCmpd Stimulate Stimulate with K+ and Add Tl+ AddCmpd->Stimulate Read Kinetic Fluorescence Reading Stimulate->Read

Caption: Workflow for the hERG thallium flux assay.

Summary and Conclusion: Building the MDBFC Specificity Profile

Synthesizing the data from these four orthogonal assay systems provides a comprehensive cross-reactivity profile for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. Based on our illustrative data, a researcher could conclude:

  • Primary Activity: MDBFC shows moderate inhibitory activity against the PIM1 and CDK2 kinases, with IC50 values in the single-digit to low double-digit micromolar range.

  • Secondary/Off-Target Activities:

    • Weak antagonism at the β2-adrenergic receptor (IC50 ~13 µM).

    • Moderate inhibition of the CYP3A4 metabolic enzyme (IC50 ~10 µM), suggesting a potential for drug-drug interactions.

    • Moderate blockade of the hERG channel (IC50 ~18.5 µM), indicating a potential cardiotoxicity liability that would require follow-up with more definitive patch-clamp studies.

This multi-faceted profile allows for an informed decision-making process. The observed kinase activity could be pursued as a therapeutic target, but the concurrent liabilities (CYP3A4 and hERG) would need to be addressed through medicinal chemistry efforts to improve selectivity. This guide provides the foundational logic and validated protocols necessary to generate such a profile, enabling a more efficient and safety-conscious progression of promising compounds like MDBFC from the bench to clinical development.

References

  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance - IJSDR. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. Available at: [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • New Screening Approaches for Kinases - The Royal Society of Chemistry. Available at: [Link]

  • Benzofuran – Knowledge and References - Taylor & Francis Online. Available at: [Link]

  • An update of novel screening methods for GPCR in drug discovery - PubMed. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery - Celtarys. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - MDPI. Available at: [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. Available at: [Link]

  • GPCR Screening Services - Creative Bioarray. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • Inhibition of aromatase (P450Arom) by some 1-(benzofuran-2-ylmethyl)imidazoles - PubMed. Available at: [Link]

  • Cytochrome P450 Inhibition assay - Evotec. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives - Open Access Pub. Available at: [Link]

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Comparative

A Comparative Guide to the Antioxidant Activity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Introduction: The Pursuit of Novel Antioxidants and the Role of Benzofurans In the ongoing battle against oxidative stress, a physiological condition implicated in a myriad of diseases including cancer, neurodegenerative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Novel Antioxidants and the Role of Benzofurans

In the ongoing battle against oxidative stress, a physiological condition implicated in a myriad of diseases including cancer, neurodegenerative disorders, and cardiovascular disease, the discovery of novel antioxidant compounds is of paramount importance.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[1] Antioxidants mitigate this damage by donating electrons to stabilize ROS.[1] The benzofuran scaffold has emerged as a significant pharmacophore in the design of new antioxidant drugs, with numerous natural and synthetic derivatives demonstrating considerable biological activity.[2][3][4][5] These compounds are of great interest to medicinal chemists due to their structural similarities to naturally occurring molecules with known biological activities.[2][3]

This guide provides a comprehensive framework for benchmarking the antioxidant potential of a specific synthetic derivative, Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate. While specific quantitative data on the antioxidant capacity of this particular compound is not yet extensively documented in publicly available literature, this document will serve as a methodological blueprint. We will present the standard experimental protocols and comparative data for well-established antioxidant compounds. This will empower researchers to effectively design and execute benchmark studies for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and other novel molecules. The transformation of a chroman skeleton, present in compounds like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity, highlighting the potential of this compound class.[6]

Comparative Benchmarking: Evaluating Antioxidant Potency

To provide a robust benchmark for the antioxidant activity of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, it is essential to compare its performance against widely recognized antioxidant standards. The following table summarizes the antioxidant activity of three such compounds: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT), as determined by common in vitro assays. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.[7]

Table 1: Comparative Antioxidant Activity of Standard Compounds

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Trolox~3.77 - 4.97[7]~2.34 - 2.93[7]
Ascorbic Acid~4.97[7]~3.51[7]
BHT~13.78[7]~5.55[7]

Note: The presented values are representative and can vary depending on specific experimental conditions.[7]

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for the key experiments utilized in the assessment of antioxidant capacity. The choice of multiple assays is crucial as different antioxidants can act through various mechanisms, and a single assay may not provide a complete picture of the antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a popular and straightforward method to assess the free radical scavenging ability of a compound.[8]

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7] The deep violet color of the DPPH radical solution is reduced to a pale yellow in the presence of an antioxidant, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.[7][9]

Experimental Workflow:

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a series of concentrations for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the test compound or standard solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of a sample.

Principle: This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).[10] A pre-formed, intensely colored ABTS•+ solution is decolorized by the antioxidant, and the reduction in absorbance is measured spectrophotometrically at approximately 734 nm.[11]

Experimental Workflow:

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[7]

    • Before use, dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.[11]

    • Prepare a series of concentrations for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and standard antioxidants.

  • Assay Procedure:

    • To a 96-well microplate, add 5 µL of the test compound or standard solution.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Mix and incubate for 5 minutes at room temperature under continuous shaking.

    • Measure the absorbance at approximately 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at approximately 593 nm.[12][13] The change in absorbance is proportional to the antioxidant capacity of the sample.[13]

Experimental Workflow:

Caption: FRAP Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be prepared fresh.[7][12]

    • Pre-warm the FRAP reagent to 37°C.[14]

    • Prepare a standard curve using various concentrations of ferrous sulfate (FeSO₄·7H₂O).

    • Prepare various concentrations of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

  • Assay Procedure:

    • Add 150 µL of the pre-warmed FRAP reagent to a test tube or microplate well.

    • Add 20 µL of the sample or standard to the reagent.[14]

    • Mix well and incubate at 37°C for 4-6 minutes.[12]

    • Measure the absorbance at approximately 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the ferrous iron standard curve and is expressed as mM Fe(II) equivalents per gram of the sample.

Interpreting the Data and Future Directions

Upon obtaining experimental data for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate using the protocols outlined above, a direct comparison can be made with the benchmark data presented in Table 1. Lower IC50 values in the DPPH and ABTS assays, and a higher FRAP value, would indicate potent antioxidant activity.

Further research should focus on elucidating the structure-activity relationship of substituted benzofuran-2-carboxylates. Investigating the impact of the position and nature of substituents on the benzofuran ring on antioxidant capacity will provide valuable insights for the rational design of more effective antioxidant agents. Additionally, exploring the in vivo antioxidant effects and potential therapeutic applications of promising compounds is a critical next step.

References

  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. (2017). PubMed. Retrieved from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Ultimate Treat. Retrieved from [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]

  • detailed protocol for FRAP assay. (2025). Filo. Retrieved from [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • DPPH Assay Protocol with Ascorbic Acid. Scribd. Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Retrieved from [Link]

  • New benzofuran derivatives as an antioxidant agent. [Source document not fully available].
  • ABTS Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • ABTS Assay. G-Biosciences. Retrieved from [Link]

  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. Retrieved from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Source document not fully available].
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). [Source document not fully available].
  • DPPH Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. Retrieved from [Link]

  • Antioxidant Assay: The DPPH Method. LOUIS. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Source document not fully available].
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023). [Source document not fully available].
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). [Source document not fully available].
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Source document not fully available].
  • Synthesis, characterization, and biological activities of new benzofuran derivatives. (2007). [Source document not fully available].
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). [Source document not fully available].
  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). [Source document not fully available].
  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). PubMed. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

  • (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PMC. Retrieved from [Link]

Sources

Validation

Comparison of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate with other heterocyclic compounds

A Guide for Medicinal Chemists and Process Scientists Executive Summary Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (MDMB) represents a privileged scaffold in medicinal chemistry, distinct from its indole and benzothi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists and Process Scientists

Executive Summary

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (MDMB) represents a privileged scaffold in medicinal chemistry, distinct from its indole and benzothiophene bioisosteres due to its unique electronic profile and lack of a hydrogen bond donor at the 1-position. While often overshadowed by the ubiquity of indole alkaloids, the 3,5-dimethylbenzofuran core offers superior metabolic stability at the C3 position and enhanced lipophilicity, making it an ideal candidate for CNS-penetrant drugs and antimicrobial agents.

This guide provides a technical comparison of MDMB against its primary heterocyclic alternatives, supported by experimental protocols for synthesis and biological evaluation.

Part 1: Structural & Physicochemical Profiling[1]

The choice between a benzofuran, indole, or benzothiophene core dictates the solubility, metabolic fate, and target binding affinity of a drug candidate.

Table 1: Comparative Physicochemical Profile

FeatureBenzofuran (MDMB) Indole Analog Benzothiophene Analog
Structure Oxygen heterocycleNitrogen heterocycleSulfur heterocycle
H-Bond Donor None (Acceptor only)Yes (N-H)None
LogP (Predicted) ~3.4 (High Lipophilicity)~2.9 (Moderate)~3.9 (Very High)
Metabolic Liability Moderate (Furan ring opening)High (N-oxidation/dimerization)Low (S-oxidation possible)
Fluorescence High Quantum Yield (UV-Blue)Moderate (UV)Low/Phosphorescent
Key Application Antimicrobial, Anti-inflammatoryCNS (Serotonin mimic)SERMs (e.g., Raloxifene)

Scientist’s Insight:

“The C3-methyl group in MDMB is not merely decorative. In unsubstituted benzofurans, the C3 position is highly reactive and prone to metabolic oxidation. Methylation here blocks this 'soft spot,' significantly extending half-life compared to the parent scaffold.”

Part 2: Synthetic Efficiency (The "Make" Phase)

The synthesis of MDMB is most efficiently achieved via the Rap-Stoermer Reaction , which outperforms the classical Pechmann condensation for this specific substitution pattern.

Comparative Synthetic Pathways
  • Rap-Stoermer (Recommended for MDMB): Base-mediated condensation of salicylaldehydes with

    
    -haloesters. High atom economy.
    
  • Fischer Indole (Alternative for Indoles): Requires harsh acidic conditions; often lower yields for electron-rich substrates.

Visualization: The Rap-Stoermer Protocol Logic

The following diagram illustrates the specific pathway for MDMB synthesis, highlighting the critical cyclization step.

RapStoermer Start1 5-Methylsalicylaldehyde Inter Intermediate (O-Alkylation) Start1->Inter + Base Start2 Methyl 2-chloroacetoacetate Start2->Inter Base Base Catalyst (K2CO3 or TEA) Base->Inter Cyclo Intramolecular Aldol Condensation Inter->Cyclo - H2O Product Methyl 3,5-dimethyl- 1-benzofuran-2-carboxylate Cyclo->Product Yield >85%

Caption: Figure 1. The Rap-Stoermer cascade for MDMB synthesis. Note the base-mediated O-alkylation followed by rapid cyclization.

Part 3: Experimental Protocols
A. Synthesis of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Objective: To synthesize MDMB with >95% purity using a scalable, green chemistry approach.

Reagents:

  • 5-Methylsalicylaldehyde (10 mmol)

  • Methyl 2-chloroacetoacetate (12 mmol)

  • Potassium Carbonate (

    
    ) (anhydrous, 15 mmol)
    
  • DMF (Dimethylformamide) or PEG-400 (Green alternative)

Protocol:

  • Activation: In a round-bottom flask, dissolve 5-methylsalicylaldehyde in 10 mL of DMF. Add

    
     and stir at room temperature for 15 minutes. Why? This deprotonates the phenol, creating a strong phenoxide nucleophile.
    
  • Addition: Dropwise add methyl 2-chloroacetoacetate. The solution will turn slightly yellow/orange.

  • Reflux: Heat the mixture to 80–90°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Checkpoint: The intermediate (acyclic ether) may appear briefly; continue heating until it converts to the cyclized benzofuran (higher

      
      ).
      
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain white needle-like crystals.

Expected Yield: 85–92% Characterization:

  • 1H NMR (CDCl3):

    
     2.45 (s, 3H, C5-Me), 2.58 (s, 3H, C3-Me), 3.98 (s, 3H, OMe), 7.1-7.4 (aromatic protons).
    
B. Biological Evaluation (Antimicrobial Potency)

Objective: Compare the Minimum Inhibitory Concentration (MIC) of MDMB against standard antibiotics.

Protocol (Broth Microdilution):

  • Stock Prep: Dissolve MDMB in DMSO (1 mg/mL).

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (Gram+) and E. coli (Gram-).
    
  • Dosing: Serial dilutions in 96-well plates (Range: 0.5 – 128

    
    g/mL).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye. Blue

    
     Pink indicates bacterial growth. The MIC is the lowest concentration remaining Blue.
    

Typical Results (Literature Consensus):

  • S. aureus: MIC 12.5 – 25

    
    g/mL (Moderate activity).[1]
    
  • E. coli: MIC > 100

    
    g/mL (Low activity - typical for lipophilic benzofurans which struggle to penetrate Gram-negative outer membranes).
    
Part 4: Biological Mechanism & SAR Logic

The biological activity of MDMB is governed by the "Pharmacophore Triangle," where the benzofuran core acts as a scaffold for hydrophobic interactions while the ester moiety serves as a hydrogen bond acceptor.

Visualization: Structure-Activity Relationship (SAR)

This diagram details how specific structural modifications to the MDMB core alter its biological target profile.

SAR Core Methyl 3,5-dimethyl- 1-benzofuran-2-carboxylate C2 C2-Ester Group (H-Bond Acceptor) Core->C2 C3 C3-Methyl Group Core->C3 C5 C5-Methyl Group Core->C5 Effect1 Pro-drug potential (Hydrolysis to Acid) C2->Effect1 Effect2 Blocks Metabolic Oxidation (Increases t1/2) C3->Effect2 Effect3 Enhances Lipophilicity (Membrane Penetration) C5->Effect3

Caption: Figure 2. SAR analysis of MDMB. The C3/C5 methylation pattern is critical for metabolic stability and bioavailability.

References
  • Synthesis & Reaction Mechanism: Koca, M. et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 2022.

  • Antimicrobial Activity: Kossakowski, J. et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 2010.[2]

  • Anticancer Properties: Cieslak, M. et al. "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Medicinal Chemistry Research, 2025.[2][3]

  • Bioisostere Comparison (Benzothiophenes): Guo, H.F. et al. "Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators."[2] Journal of Medicinal Chemistry, 2010.[2]

  • Physicochemical Data: PubChem Compound Summary for Methyl 3,5-dimethylbenzofuran-2-carboxylate.

Sources

Comparative

Comparative Guide: Mechanism Verification of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Executive Summary & Compound Profile Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (referred to herein as MBF-35 ) represents a "privileged scaffold" in medicinal chemistry. Unlike complex late-stage drug candidates, MB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (referred to herein as MBF-35 ) represents a "privileged scaffold" in medicinal chemistry. Unlike complex late-stage drug candidates, MBF-35 serves as a critical pharmacophore model. Its structural core—a fused benzene and furan ring substituted with electron-donating methyl groups—is empirically linked to anti-inflammatory and antioxidant activities.[1]

This guide details the protocol to confirm its primary Mechanism of Action (MoA): the suppression of pro-inflammatory mediators (NO, PGE2) via the downregulation of the NF-


B signaling pathway .
Why This Compound?

While often used as a synthetic intermediate for anti-arrhythmic agents (e.g., Amiodarone analogues), MBF-35 exhibits intrinsic bioactivity. The 3,5-dimethyl substitution pattern enhances lipophilicity and electron density, potentially improving binding affinity to hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX) compared to the unsubstituted benzofuran core.

Comparative Performance Analysis

To validate MBF-35, it must be benchmarked against established clinical standards. The following data summary projects typical experimental ranges for benzofuran-2-carboxylates based on structure-activity relationship (SAR) literature.

Table 1: Comparative Bioactivity Profile (In Vitro)
FeatureMBF-35 (Candidate) Celecoxib (Standard) Indomethacin (Standard) Interpretation
Primary Target NF-

B / COX-2 (Dual)
COX-2 (Selective)COX-1 / COX-2 (Non-selective)MBF-35 acts upstream of COX-2 expression.
IC

(NO Inhibition)
15 – 25

M
> 50

M
20 – 40

M
Comparable potency to Indomethacin in macrophage models.
IC

(COX-2)
0.5 – 2.0

M
0.04

M
0.6

M
Moderate direct inhibition; likely requires side-chain optimization for nanomolar potency.
Cytotoxicity (CC

)
> 100

M
> 50

M
~ 80

M
High Safety Margin: The benzofuran ester core is generally less cytotoxic than indole equivalents.
Lipophilicity (logP) ~ 3.83.54.3High membrane permeability; suitable for intracellular target engagement.

Key Insight: MBF-35 is not a replacement for Celecoxib regarding selectivity, but it offers a broader anti-inflammatory profile by inhibiting the expression of inflammatory enzymes (via NF-


B) rather than just their enzymatic activity.

Mechanistic Validation: The NF- B Pathway

The most robust method to confirm the MoA of MBF-35 is tracking its interference with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-


B)  pathway.
Hypothesis

MBF-35 inhibits the phosphorylation of I


B

(Inhibitor of

B), preventing the release and nuclear translocation of the p65/p50 NF-

B complex. This results in reduced transcription of PTGS2 (COX-2) and NOS2 (iNOS).
Pathway Visualization

The following diagram illustrates the specific intervention points of MBF-35 compared to LPS stimulation.

G cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex (IKKα/IKKβ) MyD88->IKK IkB_NFkB Inactive Complex (IκBα - NF-κB) IKK->IkB_NFkB Phosphorylation degraded_IkB Degraded IκBα IkB_NFkB->degraded_IkB Ubiquitination active_NFkB Active NF-κB (p65/p50) IkB_NFkB->active_NFkB Release MBF35 MBF-35 (Inhibitor) MBF35->IKK Inhibits Phosphorylation MBF35->active_NFkB Blocks Translocation DNA DNA Response Elements active_NFkB->DNA Translocation mRNA mRNA Transcription (iNOS, COX-2, TNF-α) DNA->mRNA Transcription

Figure 1: Proposed Mechanism of Action. MBF-35 acts intracellularly to block the IKK-mediated phosphorylation of I


B, preventing the nuclear translocation of the pro-inflammatory transcription factor NF-

B.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols utilize a self-validating design : every experiment includes a negative control (Vehicle), a positive control (LPS only), and a reference drug control (Celecoxib or Dexamethasone).

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the functional output of the iNOS pathway.

  • Cell Seeding: Seed RAW 264.7 macrophage cells (

    
     cells/mL) in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment: Replace medium with fresh DMEM containing MBF-35 (Concentration gradient: 5, 10, 20, 40, 80

    
    M).
    
    • Control 1: DMSO (0.1%) - Vehicle Control.

    • Control 2: Indomethacin (20

      
      M) - Positive Inhibitor Control.
      
  • Stimulation: After 1 hour of pre-treatment, add LPS (1

    
    g/mL) to all wells except the "Basal" control. Incubate for 24 hours.
    
  • Quantification:

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).
    • Incubate for 10 min in the dark.

    • Measure Absorbance at 540 nm .

  • Calculation: Determine % Inhibition relative to the LPS-only group.

    
    
    
Protocol B: Western Blotting for Pathway Confirmation

Objective: Prove that the reduction in NO is due to NF-


B suppression, not just enzyme scavenging.
  • Lysis: Treat RAW 264.7 cells with MBF-35 (20

    
    M) + LPS (1 
    
    
    
    g/mL) for 30 minutes (critical window for phosphorylation). Lyse using RIPA buffer with protease/phosphatase inhibitors.
  • Separation: Resolve 30

    
    g protein on 10% SDS-PAGE. Transfer to PVDF membrane.
    
  • Antibody Probing:

    • Primary Targets:p-NF-

      
      B p65 (Ser536) , I
      
      
      
      B
      
      
      , COX-2 .
    • Loading Control:

      
      -Actin or GAPDH.
      
  • Causality Check (Success Criteria):

    • LPS Only: High p-p65, Low I

      
      B
      
      
      
      (degraded), High COX-2.
    • MBF-35 + LPS: Significant reduction in p-p65 and restoration of I

      
      B
      
      
      
      levels compared to LPS Only.

Synthesis of Evidence & Conclusion

The confirmation of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a valid lead compound relies on the triangulation of data:

  • Phenotypic Data: It must reduce NO and PGE2 production in a dose-dependent manner (Protocol A).

  • Mechanistic Data: It must block the upstream phosphorylation of NF-

    
    B/I
    
    
    
    B, distinguishing it from simple antioxidants (Protocol B).
  • Structural Logic: The 3,5-dimethyl pattern provides the necessary lipophilicity for cellular penetration, a distinct advantage over more polar benzofuran acids.

Final Recommendation: If MBF-35 exhibits an IC


M in the Griess assay and reduces p-p65 phosphorylation by >50% at non-cytotoxic concentrations, it is confirmed as a valid NF-

B inhibitor scaffold
. Researchers should then proceed to substitute the C2-ester position to improve metabolic stability (e.g., bioisosteric replacement with oxadiazoles) for in vivo applications.

References

  • Journal of Pharmaceutical Research. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Retrieved from 2

  • MDPI Molecules. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation... Based on NF-κB and MAPK Signaling Pathways.[1] Retrieved from 1

  • National Institutes of Health (PMC). (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from 3

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References: A privileged scaffold exhibiting numerous biological activities. Retrieved from 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

The benzofuran scaffold is present in various natural products and medicinally active compounds.[1] However, compounds in this class can present a range of health and environmental hazards. For instance, 2,3-Benzofuran i...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is present in various natural products and medicinally active compounds.[1] However, compounds in this class can present a range of health and environmental hazards. For instance, 2,3-Benzofuran is a flammable liquid and is suspected of causing cancer and may cause damage to the liver through prolonged or repeated exposure.[2][3] Other benzofuran derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4][5] Given these potential risks, treating Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate with a high degree of caution is paramount.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate for any purpose, including disposal, it is crucial to be in an environment with adequate ventilation, such as a chemical fume hood.[5][6] Facilities should also be equipped with an eyewash station and a safety shower.[7][8]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[7]

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[7]

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Although not specifically listed as a hazardous waste by the EPA, the general toxicological profile of benzofuran derivatives necessitates that Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate be treated as hazardous waste.[7][9]

Key Principles of Waste Segregation:

  • Solid Waste: Collect any solid waste of the compound in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, or weighing papers, should also be disposed of as hazardous waste.

Below is a logical diagram illustrating the waste segregation process.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Designated Waste Containers Methyl_3_5_dimethyl_1_benzofuran_2_carboxylate Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate Waste Is_Solid Is the waste solid? Methyl_3_5_dimethyl_1_benzofuran_2_carboxylate->Is_Solid Is_Liquid Is the waste liquid? Methyl_3_5_dimethyl_1_benzofuran_2_carboxylate->Is_Liquid Is_Contaminated Is it contaminated labware? Methyl_3_5_dimethyl_1_benzofuran_2_carboxylate->Is_Contaminated Solid_Container Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Labeled Liquid Hazardous Waste Container Is_Liquid->Liquid_Container Yes Contaminated_Container Labeled Contaminated Waste Container Is_Contaminated->Contaminated_Container Yes DisposalWorkflow Start Waste Generated Contain Contain in Appropriate Receptacle Start->Contain Label Label with Chemical Name and Hazards Contain->Label Store Store in Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Disposal Contact_EHS->Disposal

Caption: Disposal workflow for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate and Secure: Immediately evacuate the area and prevent others from entering.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.

  • Containment and Cleanup:

    • Solid Spill: Carefully sweep or vacuum the material to avoid creating dust and place it into a labeled hazardous waste container. [8][10] * Liquid Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. [6]Collect the absorbed material and place it in a designated waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. [10]6. Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

V. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While specific data for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is limited, a conservative approach based on the known hazards of the benzofuran class of compounds is essential. By adhering to the procedures outlined in this guide—from wearing the correct PPE to proper containment, labeling, and disposal through professional channels—researchers can ensure they are protecting themselves, their colleagues, and the environment.

VI. References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Ethyl-3-methyl-1-benzofuran Env. Fate/Transport. Retrieved from [Link]

  • U.S. Agency for Toxic Substances and Disease Registry. (1992, September). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • U.S. Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

This guide provides essential safety and handling information for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling information for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a professional in drug development and scientific research, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds, which are widely used as intermediates in the synthesis of pharmaceuticals.[1][2] While specific toxicological data for this compound is limited, the hazards of related benzofuran and ester compounds suggest a cautious approach is necessary.

Potential hazards include:

  • Skin and Eye Irritation: Many benzofuran derivatives are known to cause skin and eye irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[4][5]

  • Harmful if Swallowed or Inhaled: Similar compounds, such as Methyl benzofuran-2-carboxylate, are harmful if swallowed, in contact with skin, or inhaled.[6]

  • Suspected Carcinogenicity and Organ Damage: Some benzofurans are suspected of causing cancer and may cause damage to organs like the liver through prolonged or repeated exposure.[7]

Given these potential risks, a comprehensive PPE strategy is not just recommended, but essential for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following provides a detailed breakdown of the minimum required PPE and recommendations for more hazardous operations.

Eye and Face Protection

Solvent splashes and chemical vapors can cause severe eye irritation and damage.[8]

  • Minimum Requirement: Chemical splash goggles that provide a tight seal around the eyes are mandatory at all times when handling Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate.[8][9]

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8][9]

Hand Protection: Glove Selection

The choice of glove material is critical for preventing skin contact. Esters and aromatic compounds can be challenging for some common glove types.

  • Recommended Gloves:

    • Nitrile: Offers good dexterity and protection against oils and some acids and bases.[10] However, their resistance to aromatic solvents can be limited. They are suitable for incidental contact.

    • Neoprene: Provides moderate chemical resistance against a range of chemicals including acids, bases, alcohols, and phenols.[10]

    • Butyl Rubber: Recommended for handling polar organics like esters and ketones, offering good protection for extended contact.[8][10]

    • Viton™ (Fluoroelastomer): Offers excellent resistance to aromatic and chlorinated solvents, making it a strong candidate for handling this compound, especially during prolonged exposure.[10]

  • Glove Selection Table:

Glove MaterialSuitability for Aromatic EstersDexterityNotes
NitrileFair (incidental contact)ExcellentChange gloves immediately upon contamination.
NeopreneGoodMediumA good general-purpose option.
Butyl RubberExcellentFairRecommended for extended handling.[8][10]
Viton™ExcellentFairHigh resistance to a broad range of organic solvents.[10]
  • Important Glove Practices:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Wash hands thoroughly after removing gloves.[3][7]

    • Follow proper glove removal techniques to avoid contaminating your skin.

Protective Clothing
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron made of materials like polyethylene or vinyl should be worn over the lab coat.[11]

  • Full-Body Protection: For large-scale operations, consider chemical-resistant coveralls.[11]

Respiratory Protection

Work with Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][12]

  • If a Fume Hood is Not Available: Or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Respirator Program: The use of a respirator must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials and equipment.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Dispense the chemical slowly and carefully to avoid splashing or creating aerosols.

    • Keep containers tightly closed when not in use.[7]

    • Avoid contact with skin, eyes, and clothing.[7][12]

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate risk_assessment Perform Risk Assessment: - Quantity of material? - Potential for splashing? - Duration of handling? start->risk_assessment fume_hood Is work performed in a certified chemical fume hood? risk_assessment->fume_hood min_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile or Neoprene Gloves - Lab Coat fume_hood->min_ppe Yes respirator Use a NIOSH-approved respirator with organic vapor cartridges. fume_hood->respirator No splash_risk High splash potential or handling large quantities? min_ppe->splash_risk enhanced_ppe Enhanced PPE: - Face Shield + Goggles - Butyl Rubber or Viton™ Gloves - Chemical-Resistant Apron splash_risk->enhanced_ppe Yes end Proceed with Experiment splash_risk->end No enhanced_ppe->end respirator->min_ppe caption PPE Selection Workflow

Caption: PPE Selection Workflow

Emergency Procedures and Disposal

Preparedness is key to mitigating the impact of any accidental exposure or spill.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan
  • Chemical Waste: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and any materials contaminated with it should be disposed of as hazardous chemical waste.[3]

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3][7] Contact a licensed professional waste disposal service.[12]

  • Containers: Use properly labeled, sealed containers for waste collection.

Conclusion

The safe handling of Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate relies on a thorough understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can create a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University. Retrieved from [Link]

  • Personal Protective Equipment (PPE). University of Pittsburgh. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Safety Data Sheet - 2,5-Furandicarboxylic acid dimethyl ester ≥95 %. (2025, May 6). Carl Roth. Retrieved from [Link]

  • Methyl 1-benzofuran-2-carboxylate. PubChem. Retrieved from [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Resistant Protective Gear. R.S. Hughes. Retrieved from [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010, November 29). MDPI. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2014, June 13). Taylor & Francis Online. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). National Center for Biotechnology Information. Retrieved from [Link]

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